T-BUTYLTRI-N-BUTYLTIN
Description
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Properties
IUPAC Name |
tributyl(tert-butyl)stannane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4C4H9.Sn/c1-4(2)3;3*1-3-4-2;/h1-3H3;3*1,3-4H2,2H3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAQLMRHTEJKONO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H36Sn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to t-Butyltri-n-butyltin: Properties, Structure, and Synthesis
This guide provides a comprehensive technical overview of t-butyltri-n-butyltin, an organotin compound of interest to researchers and professionals in synthetic chemistry and materials science. By synthesizing data from analogous compounds and established principles of organometallic chemistry, this document offers insights into its core chemical properties, molecular architecture, plausible synthetic routes, and critical safety considerations.
Introduction to this compound
This compound, a member of the tetraorganotin family, is characterized by a central tin (IV) atom covalently bonded to three n-butyl groups and one tertiary-butyl group. Organotin compounds, first discovered in the mid-19th century, have evolved into a significant class of reagents and materials with diverse applications, including roles as PVC stabilizers, catalysts, and intermediates in organic synthesis.[1][2] The toxicity of organotin compounds is heavily dependent on the number and nature of the organic substituents, with tri-substituted derivatives like tributyltins (TBTs) exhibiting the highest biological activity.[1][3] While the use of TBTs in applications such as marine anti-fouling paints has been curtailed due to severe ecotoxicity, the unique steric and electronic properties of asymmetrically substituted tetraorganotins like this compound continue to make them valuable subjects of study for specialized applications in organic synthesis and materials science.[1][4] The presence of the bulky t-butyl group is expected to impart distinct reactivity and physical properties compared to its symmetric counterpart, tetra-n-butyltin.
Chemical Identity and Physical Properties
Detailed experimental data for this compound is not widely published. However, its fundamental properties can be reliably inferred from its structure and comparison with the well-characterized tetra-n-butyltin.
| Property | Value | Source |
| IUPAC Name | tert-Butyl(tributyl)stannane | - |
| CAS Number | 157066-15-4 | [5] |
| Molecular Formula | C₁₆H₃₆Sn | [6] |
| Molecular Weight | 347.17 g/mol | [6] |
| Appearance | Expected to be a colorless to pale yellow liquid | [7][8] |
| Boiling Point | ~127-145 °C at 10 mmHg (estimated from Tetra-n-butyltin) | [7][9] |
| Melting Point | < -90 °C (estimated from Tetra-n-butyltin's -97 °C) | [7][10] |
| Density | ~1.05 g/mL at 20-25 °C (estimated from Tetra-n-butyltin) | [7][10] |
| Solubility | Insoluble in water; soluble in organic solvents (e.g., ether, hexanes, toluene). | [7][11] |
Molecular Structure and Conformation
The central tin atom in this compound is sp³ hybridized, resulting in a tetrahedral geometry. The four alkyl groups are arranged around the tin center with bond angles approximating 109.5°. The covalent Sn-C bonds are relatively non-polar and stable under ambient conditions.[12] The introduction of the sterically demanding t-butyl group, in contrast to the more flexible n-butyl chains, likely induces minor distortions in the bond angles to accommodate its bulk. The overall structure is lipophilic, contributing to its low water solubility and high solubility in non-polar organic solvents.[11]
Caption: Tetrahedral structure of this compound.
Synthesis and Handling
General Synthetic Approach
The synthesis of asymmetrically substituted tetraorganotins like this compound can be approached through several established organometallic methodologies. The most common industrial methods for preparing tetraalkyltins involve the reaction of tin tetrachloride with Grignard reagents or organoaluminum compounds.[2][12] Subsequently, redistribution reactions (Kocheshkov comproportionation) provide a versatile route to mixed organotin halides, which can be further alkylated.[2][13]
A plausible laboratory synthesis for this compound would involve the sequential alkylation of tin tetrachloride or the reaction of a pre-formed tri-n-butyltin halide with a t-butylating agent.
Exemplary Synthesis Protocol (Hypothetical)
This protocol describes a two-step process: first, the synthesis of the tri-n-butyltin chloride intermediate, followed by its reaction with t-butyllithium.
Step 1: Synthesis of Tri-n-butyltin Chloride via Redistribution
This step utilizes the Kocheshkov reaction between tetra-n-butyltin and tin (IV) chloride.
-
Reaction Setup: In a fume hood, charge a dry, three-necked flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet with 3 moles of tetra-n-butyltin and 1 mole of tin (IV) chloride.[2]
-
Reaction: Heat the mixture, under a nitrogen atmosphere, to approximately 200 °C. The redistribution reaction is typically complete within a few hours.[13]
-
Causality: The stoichiometry (3:1) is chosen to maximize the yield of the desired tri-n-butyltin chloride product.[2] Heating provides the activation energy for the cleavage and reformation of Sn-C and Sn-Cl bonds.
-
-
Purification: After cooling, the product, tri-n-butyltin chloride, can be purified by vacuum distillation.
Step 2: Alkylation with t-Butyllithium
-
Reaction Setup: In a separate dry, inert-atmosphere flask, dissolve the purified tri-n-butyltin chloride in an anhydrous, non-polar solvent such as hexanes. Cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition of Reagent: Slowly add one molar equivalent of t-butyllithium solution to the stirred tri-n-butyltin chloride solution.
-
Causality: The low temperature is critical to control the exothermicity of the reaction and prevent side reactions. t-Butyllithium is a potent nucleophile that will displace the chloride on the tin center.
-
-
Workup: After the addition is complete, allow the reaction to warm slowly to room temperature. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: Separate the organic layer. Wash the organic phase with brine, dry it over anhydrous magnesium sulfate, and filter. Remove the solvent under reduced pressure. The crude this compound can be further purified by vacuum distillation.
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An In-Depth Technical Guide to the Synthesis and Characterization of t-Butyltri-n-butyltin
This guide provides a comprehensive technical overview for the synthesis and characterization of the asymmetrically substituted tetraorganotin compound, t-butyltri-n-butyltin. Designed for researchers, scientists, and professionals in drug development and organometallic chemistry, this document details a robust synthetic protocol, explains the underlying chemical principles, and outlines a suite of analytical techniques for thorough characterization of the target compound.
Introduction: The Significance of Mixed Tetraorganotin Compounds
Organotin compounds, characterized by the presence of at least one tin-carbon bond, are a versatile class of organometallics with a broad spectrum of applications, from polymer stabilizers and catalysts to biocides.[1][2] Among these, tetraorganotins (R₄Sn) are fundamental precursors for the synthesis of other organotin derivatives.[3] While symmetrically substituted tetraorganotins are widely studied, asymmetrically substituted variants, such as this compound, offer unique steric and electronic properties that are of significant interest in fine chemical synthesis and materials science. The synthesis of such mixed alkyltin compounds requires precise control over reaction conditions to achieve high selectivity and yield.
The primary synthetic route to this compound involves the Grignard reaction, a powerful and widely used method for forming carbon-carbon and carbon-metal bonds.[4] This guide will focus on the synthesis of this compound via the reaction of tri-n-butyltin chloride with t-butylmagnesium chloride, a sterically hindered Grignard reagent. The successful synthesis and purification of this compound are critically dependent on the careful execution of the experimental protocol and the exclusion of atmospheric moisture and oxygen.
Synthesis of this compound
The synthesis of this compound is achieved through a Grignard reaction, which can be conceptually divided into two main stages: the formation of the Grignard reagent (t-butylmagnesium chloride) and the subsequent reaction with the organotin substrate (tri-n-butyltin chloride).
Synthesis Workflow
The overall synthetic workflow is depicted in the following diagram:
Caption: Workflow for the synthesis of this compound.
Experimental Protocol
2.2.1 Preparation of t-Butylmagnesium Chloride
The preparation of Grignard reagents from tertiary alkyl halides can be challenging due to competing elimination reactions.[5] Therefore, careful control of reaction conditions is crucial.
-
Apparatus: A three-necked round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a magnetic stirrer. All glassware must be thoroughly dried in an oven and assembled under a dry nitrogen or argon atmosphere.
-
Reagents:
-
Magnesium turnings (1.1 equivalents)
-
t-Butyl chloride (1.0 equivalent)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
A small crystal of iodine (as an initiator)
-
-
Procedure:
-
Place the magnesium turnings and the iodine crystal in the reaction flask.
-
Add a small portion of the anhydrous solvent to cover the magnesium.
-
Dissolve the t-butyl chloride in the remaining anhydrous solvent and add it to the dropping funnel.
-
Add a small amount of the t-butyl chloride solution to the magnesium suspension to initiate the reaction. The disappearance of the iodine color and the formation of a cloudy solution indicate the start of the reaction.[6] Gentle warming with a heat gun may be necessary.[6]
-
Once the reaction has initiated, add the remaining t-butyl chloride solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue stirring the mixture for an additional 1-2 hours to ensure complete reaction. The resulting grey slurry is the t-butylmagnesium chloride reagent.
-
2.2.2 Reaction of t-Butylmagnesium Chloride with Tri-n-butyltin Chloride
-
Apparatus: The same setup as for the Grignard reagent preparation.
-
Reagents:
-
t-Butylmagnesium chloride solution (prepared in situ)
-
Tri-n-butyltin chloride (1.0 equivalent relative to t-butyl chloride)
-
Anhydrous diethyl ether or THF
-
-
Procedure:
-
Cool the freshly prepared t-butylmagnesium chloride solution in an ice bath.
-
Dissolve the tri-n-butyltin chloride in anhydrous diethyl ether or THF and add it to the dropping funnel.
-
Add the tri-n-butyltin chloride solution dropwise to the stirred Grignard reagent. The reaction is exothermic, and the addition rate should be controlled to maintain the reaction temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours.
-
2.2.3 Workup and Purification
-
Procedure:
-
Cool the reaction mixture in an ice bath and slowly quench it by the dropwise addition of a saturated aqueous solution of ammonium chloride.[7][8]
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent by rotary evaporation.
-
Purify the crude product by vacuum distillation to obtain this compound as a colorless liquid.
-
Characterization of this compound
A combination of spectroscopic techniques is employed to confirm the structure and purity of the synthesized this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of organotin compounds.[9][10] The analysis of ¹H, ¹³C, and ¹¹⁹Sn NMR spectra provides detailed information about the molecular structure.
3.1.1 ¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is expected to show characteristic signals for the t-butyl and n-butyl groups.
-
t-Butyl Group: A sharp singlet integrating to 9 protons, typically in the range of 0.9-1.5 ppm.[1]
-
n-Butyl Groups: A series of multiplets corresponding to the methyl, methylene, and alpha-methylene protons. The signals for the protons on the carbons directly attached to the tin atom will exhibit satellite peaks due to coupling with the ¹¹⁷Sn and ¹¹⁹Sn isotopes.
3.1.2 ¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information about the carbon framework of the molecule.
-
t-Butyl Group: Two distinct signals are expected: one for the quaternary carbon and one for the three equivalent methyl carbons. The methyl carbon signal typically appears in the 25-35 ppm region.[11][12]
-
n-Butyl Groups: Four distinct signals for the four different carbon atoms of the n-butyl chains. The chemical shifts will be influenced by their proximity to the tin atom.
3.1.3 ¹¹⁹Sn NMR Spectroscopy
¹¹⁹Sn NMR is particularly informative for organotin compounds due to the wide chemical shift range, which is sensitive to the coordination number and the nature of the organic substituents on the tin atom.[9][10]
-
Chemical Shift: For tetraalkyltin compounds, the ¹¹⁹Sn chemical shift is expected to be in the upfield region relative to the standard reference, tetramethyltin (Me₄Sn). The introduction of the sterically bulky t-butyl group may cause a downfield shift compared to tetrabutyltin.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and to gain structural information from the fragmentation pattern of the molecule.[13][14][15]
-
Molecular Ion: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound. The characteristic isotopic pattern of tin (multiple isotopes) will be a key feature in identifying tin-containing fragments.
-
Fragmentation Pattern: The fragmentation of tetraalkyltin compounds typically involves the loss of alkyl radicals. For this compound, the loss of a t-butyl radical or an n-butyl radical would be expected to be prominent fragmentation pathways. The relative abundance of these fragment ions can provide insights into the relative strengths of the tin-carbon bonds. A major fragment ion expected would be [Bu₃Sn]⁺.[16]
Physical and Spectroscopic Data Summary
| Property | Expected Value / Observation |
| Appearance | Colorless liquid |
| Molecular Formula | C₁₆H₃₆Sn |
| Molecular Weight | 347.17 g/mol |
| ¹H NMR | Singlet (~0.9-1.5 ppm, 9H, t-Bu); Multiplets for n-Bu groups with Sn satellites. |
| ¹³C NMR | Signals for t-Bu (quaternary and methyl carbons) and n-Bu (four distinct carbons). |
| ¹¹⁹Sn NMR | Single resonance, with a chemical shift characteristic of tetraalkyltin compounds. |
| Mass Spectrometry (EI) | Molecular ion peak with characteristic tin isotope pattern. Fragmentation by loss of t-butyl and n-butyl radicals. |
Safety and Handling
Organotin compounds are toxic and should be handled with appropriate safety precautions.[17]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.
-
Ventilation: All manipulations should be performed in a well-ventilated fume hood.
-
Handling: Avoid inhalation of vapors and contact with skin and eyes.
-
Waste Disposal: Dispose of all organotin waste according to institutional and local regulations.
Conclusion
This technical guide provides a detailed framework for the synthesis and characterization of this compound. The successful execution of the described Grignard-based protocol, coupled with rigorous spectroscopic analysis, will enable researchers to obtain and validate this valuable asymmetrically substituted organotin compound for further applications in their respective fields. The principles and techniques outlined herein are foundational for the synthesis and analysis of a wide range of organometallic compounds.
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Bryce-Smith, D., & Blues, E. T. (n.d.). n-BUTYLMAGNESIUM CHLORIDE. Organic Syntheses. [Link]
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An In-depth Technical Guide on the Environmental Fate and Degradation Pathways of t-Butyltri-n-butyltin and Related Tributyltin Compounds
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Organotin compounds, particularly tributyltins (TBTs), are significant environmental contaminants due to their widespread historical use as biocides in antifouling paints. Their persistence, bioaccumulative potential, and high toxicity necessitate a thorough understanding of their environmental behavior. This guide provides a comprehensive technical overview of the environmental fate and degradation pathways of TBTs, with a specific focus on elucidating the likely behavior of the lesser-studied isomer, t-butyltri-n-butyltin. While data for this specific isomer is scarce, this guide synthesizes the extensive knowledge on tri-n-butyltin and applies fundamental principles of chemistry to predict the influence of the t-butyl group on its environmental persistence and degradation. The primary degradation route for TBTs is a stepwise microbial debutylation to less toxic intermediates, dibutyltin (DBT) and monobutyltin (MBT), and ultimately to inorganic tin. However, the steric hindrance imparted by the t-butyl group suggests that this compound is likely to be significantly more persistent than its linear isomer.
Introduction: The Environmental Significance of Tributyltins
Organotin compounds (OTCs) are defined by the presence of at least one covalent bond between a tin (Sn) and a carbon (C) atom.[1] Within this class, tributyltin (TBT) compounds have been extensively utilized as highly effective biocides, primarily in paints to prevent the fouling of marine vessels, but also as wood preservatives and PVC stabilizers.[2][3] This widespread application has resulted in their ubiquitous presence in aquatic environments, leading to significant ecotoxicological concerns.[4] TBT is a potent endocrine disruptor and is known for its persistence and tendency to bioaccumulate in organisms.[4][5]
This technical guide delves into the environmental fate and degradation mechanisms of TBTs. Acknowledging the predominance of research on tri-n-butyltin, this document will extrapolate from this knowledge base to provide an expert assessment of the environmental behavior of this compound, an isomer whose bulky t-butyl group is anticipated to profoundly alter its environmental profile.
Environmental Fate: Persistence and Distribution of Tributyltins
The ultimate fate of TBTs in the environment is dictated by their physicochemical properties, which favor partitioning from the water column into sediment and biota.
Partitioning Across Environmental Compartments
-
Water Column: TBT compounds exhibit low solubility in water and a high affinity for suspended particles.[6] Consequently, their residence time in the water column is relatively short, with reported half-lives ranging from a few days to several weeks.[2][7]
-
Sediment: Aquatic sediments are the principal reservoir for TBTs.[2][8] The strong adsorption to sediment particles, a process influenced by factors like pH, significantly reduces their bioavailability but also creates a long-term source of contamination as they can be slowly released back into the overlying water.[2] In this compartment, TBTs are notably persistent, with half-lives that can extend to several years or even decades.[2][7][8]
-
Soil: Similar to sediments, soils can retain TBTs for extended periods. The half-life in aerobic soils is estimated to be around 14 months, and this persistence is even greater under anaerobic conditions, potentially exceeding two years.[7]
Bioaccumulation and Biomagnification
The lipophilic nature of TBT, reflected in its moderate octanol-water partition coefficient (Log Kow: 3.19 – 3.84), drives its accumulation in the fatty tissues of aquatic organisms.[5] This process of bioaccumulation has been well-documented across various trophic levels, including in mollusks, crustaceans, and marine mammals.[2] While bioaccumulation is a confirmed concern, the extent to which TBT biomagnifies through the food web remains a topic of ongoing scientific discussion.[2]
Degradation Pathways of Tributyltins
The environmental degradation of TBTs is a critical process that reduces their toxicity. This occurs via a sequential loss of butyl groups (debutylation), proceeding through both biological and non-biological mechanisms. The toxicity of the resulting metabolites decreases with each step: TBT > DBT > MBT.[7][9][10]
Biotic Degradation: The Primary Transformation Route
The principal mechanism for TBT degradation in the environment is microbial action.[10][11] A diverse array of microorganisms, including bacteria, fungi, and algae, are capable of metabolizing TBT.[6][12] This process involves a stepwise dealkylation, which can be summarized as follows:
-
Tributyltin (TBT) → Dibutyltin (DBT)
-
Dibutyltin (DBT) → Monobutyltin (MBT)
-
Monobutyltin (MBT) → Inorganic Tin (Sn)
Some microorganisms are capable of utilizing TBT as a source of carbon.[10] Another proposed mechanism involves the hydroxylation of the butyl chains, which facilitates their subsequent cleavage from the tin atom.[13]
Caption: The stepwise biotic degradation of tributyltin, showing the progressive reduction in toxicity.
Abiotic Degradation: Photolysis and Hydrolysis
While generally considered secondary to microbial processes, abiotic degradation can be significant under certain conditions.[2]
-
Photolysis: In the sunlit surface layers of aquatic environments (the photic zone), TBT can undergo photodegradation.[2][14] UV radiation can induce the cleavage of the tin-carbon bonds, following the same sequential debutylation pathway observed in biotic degradation.[14] In controlled laboratory settings using photocatalysis, the degradation of TBT can be extremely rapid.[15]
-
Hydrolysis: The tin-carbon bond is susceptible to cleavage by water (hydrolysis). However, for TBT, this reaction is generally slow under typical environmental pH conditions and is not considered a major degradation pathway.
The Predicted Influence of the t-Butyl Group: A Case for Increased Persistence
While direct experimental data on the environmental fate of this compound is not available, its chemical structure allows for scientifically grounded predictions of its behavior relative to tri-n-butyltin.
-
Steric Hindrance: The most significant difference is the presence of a tertiary butyl group, which is substantially more sterically hindered than the linear n-butyl group. This bulkiness would physically impede the approach of microbial enzymes to the tin center, which is a prerequisite for debutylation. This steric inhibition is expected to dramatically slow the rate of biotic degradation.
-
C-Sn Bond Reactivity: The hydrolysis of analogous compounds like t-butyl chloride is known to proceed through a stable tertiary carbocation intermediate via an SN1 mechanism.[16][17] While the mechanism of C-Sn bond cleavage in TBT degradation is different, the electronic properties of the t-butyl group could influence the stability of intermediates. However, the steric effect is predicted to be the dominant factor governing its environmental persistence.
Methodological Approach: Studying Tributyltin Degradation
Investigating the degradation of TBT compounds requires carefully designed laboratory experiments. A sediment microcosm study is a standard approach.
Generalized Protocol for a Sediment Microcosm Degradation Study
-
Sediment Sourcing and Baseline Analysis: Sediment is collected from an environmentally relevant location and characterized for key parameters like organic carbon content, particle size, and pH. A baseline analysis for pre-existing organotin contamination is crucial.
-
Microcosm Preparation: Replicate microcosms are prepared by dispensing known quantities of sediment into inert containers. The sediment is then spiked with a precise amount of the TBT compound under investigation. Site-specific water is typically added to create a sediment-water interface. The inclusion of sterilized (e.g., autoclaved) controls is essential to distinguish between biotic and abiotic degradation processes.
-
Controlled Incubation: The microcosms are incubated under conditions that simulate the natural environment, with controlled temperature, light, and oxygen levels.
-
Time-Course Sampling and Extraction: At specified time intervals, replicate microcosms are sacrificed. The sediment and water phases are separated, and organotin compounds are extracted using appropriate solvent systems.
-
Chemical Analysis: Due to their low volatility, organotin extracts must be derivatized (e.g., through ethylation or grignard reaction) to convert them into forms suitable for gas chromatography (GC). Analysis is then performed using a GC coupled to a highly sensitive and specific detector, such as an inductively coupled plasma mass spectrometer (ICP-MS).
-
Data Interpretation: The concentrations of the parent TBT and its degradation products (DBT, MBT) are quantified over time. This data is used to calculate degradation rates and determine the half-life of the compound.
Caption: A typical experimental workflow for assessing the degradation of a TBT compound in a sediment microcosm.
Quantitative Overview of Tributyltin Persistence
The following table summarizes the reported half-lives of TBT in various environmental matrices, illustrating its high degree of persistence.
| Environmental Compartment | Half-Life | Noteworthy Conditions | Reference(s) |
| Marine Water | 1 - 2 weeks | General estimate | [2] |
| Freshwater | 6 - 25 days | Dependent on initial concentration | [7] |
| Seawater/Estuarine Water | 1 - 34 weeks | Dependent on initial concentration | [7] |
| Aerobic Soil | ~14 months | - | [7] |
| Anaerobic Soil | > 2 years | Oxygen-depleted conditions | [7] |
| Sediment | ~2 years | General estimate | [2] |
| Sediment | Several years to decades | Long-term persistence | [8] |
Conclusion and Future Directions
Tributyltin compounds are undeniably persistent and toxic environmental contaminants. Their environmental fate is characterized by strong partitioning to sediments and a slow, primarily microbial-driven degradation process of sequential debutylation. This guide has synthesized the current understanding of these processes and provided a scientifically-reasoned projection for the behavior of the this compound isomer. The steric hindrance of the t-butyl group strongly suggests that this compound will exhibit enhanced environmental persistence compared to tri-n-butyltin.
This highlights a critical knowledge gap. Future research should prioritize the investigation of the environmental fate and degradation kinetics of specific TBT isomers to enable more accurate risk assessments and the development of targeted remediation strategies for these hazardous compounds.
References
A comprehensive list of references with URLs is available in the appendix.
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An In-Depth Technical Guide to the Endocrine Disrupting Effects of Tributyltin Compounds, with a focus on t-butyltri-n-butyltin
A Senior Application Scientist's Synthesis of Mechanistic Insights and Methodological Frameworks for Researchers, Scientists, and Drug Development Professionals.
Preamble: The Challenge of Specificity in Organotin Toxicology
This guide delves into the endocrine-disrupting properties of tributyltin (TBT) compounds, a class of organometallic chemicals recognized for their potent biological activity. The primary focus is on providing a comprehensive technical overview of their mechanisms of action and the experimental approaches used to elucidate these effects. While the impetus for this document is an inquiry into t-butyltri-n-butyltin (TBTB) , a thorough review of the scientific literature reveals a significant data gap for this specific molecule. In contrast, its close analogue, tributyltin (TBT) , has been extensively studied for several decades, becoming a model compound for understanding endocrine disruption.
Therefore, this guide will proceed by using TBT as the primary exemplar to discuss the molecular mechanisms and toxicological effects pertinent to the tributyltin class. The principles, pathways, and protocols detailed herein are directly applicable to the investigation of TBTB and other related organotin compounds. It is a foundational assumption of this document that the biological activity of TBTB is likely to mirror that of TBT, though potential differences in potency and metabolism should be considered in any direct experimental evaluation.
Part 1: The Molecular Underpinnings of Tributyltin-Induced Endocrine Disruption
Tributyltin compounds are potent endocrine-disrupting chemicals (EDCs) that exert their effects at nanomolar concentrations.[1] Their primary mechanism of action involves the hijacking of nuclear receptor signaling pathways that are critical for development, reproduction, and metabolism.[2]
The Central Role of RXR and PPARγ
The most well-elucidated molecular initiating event for TBT's endocrine-disrupting activity is its interaction with two key nuclear receptors: the Retinoid X Receptor (RXR) and the Peroxisome Proliferator-Activated Receptor γ (PPARγ) .[1][2] TBT acts as a dual agonist for both of these receptors, binding to them with high affinity.[1]
RXR and PPARγ function as transcription factors, typically forming a heterodimer (RXR-PPARγ) that binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This binding regulates the transcription of genes involved in numerous physiological processes, most notably adipogenesis (the formation of fat cells) and lipid metabolism.[3]
TBT's ability to activate the RXR-PPARγ heterodimer makes it a powerful "obesogen," a chemical that can promote obesity by inappropriately stimulating the differentiation of pre-adipocytes into mature adipocytes.[1][4] In utero exposure to TBT has been shown to increase adipose mass in animal models.[1]
The activation of the RXR-PPARγ heterodimer by TBT is considered a "permissive" interaction. This means that the heterodimer can be activated by a ligand binding to either RXR or PPARγ.[5] TBT's ability to bind to both provides a robust mechanism for activating downstream signaling.
A Broader Impact on Nuclear Receptor Signaling
While the RXR-PPARγ pathway is the most prominent target, TBT's influence extends to other nuclear receptor pathways. As RXR is a common dimerization partner for many other nuclear receptors, TBT has the potential to affect a wide range of endocrine signaling cascades. For instance, TBT can also activate other permissive heterodimers involving RXR, such as those with the Liver X Receptor (LXR) and the Nerve Growth Factor-induced B Receptor (NURR1).[5][6]
Aromatase Inhibition and Estrogen Signaling Disruption
In addition to its effects on nuclear receptors, TBT has been shown to interfere with steroid hormone metabolism. It can act as a competitive inhibitor of aromatase (cytochrome P450 19A1), the enzyme responsible for converting androgens (like testosterone) to estrogens.[7][8] This inhibition can lead to an imbalance in sex steroid hormones, potentially contributing to reproductive and developmental abnormalities observed in aquatic organisms exposed to TBT.[7] However, the effect of TBT on aromatase can be tissue-specific, with some studies showing an increase in aromatase activity in certain cell types.[9]
TBT can also directly interfere with estrogen receptor (ER) signaling, acting as either an agonist or antagonist depending on the specific receptor subtype (ERα or ERβ) and the cellular context.[10][11]
Visualizing the Core Signaling Pathway
The following diagram illustrates the primary mechanism of TBT-induced endocrine disruption through the RXR-PPARγ pathway.
Caption: TBT activates the RXR-PPARγ heterodimer, leading to gene transcription.
Part 2: Experimental Frameworks for Assessing Tributyltin-Induced Endocrine Disruption
A multi-tiered approach, combining in vitro and in vivo models, is essential for comprehensively evaluating the endocrine-disrupting potential of tributyltin compounds.
In Vitro Assays: Mechanistic Insights and High-Throughput Screening
In vitro assays are invaluable for dissecting the molecular mechanisms of action and for screening compounds for potential endocrine activity.
Reporter gene assays are a cornerstone for determining if a compound can activate a specific nuclear receptor.
Principle: These assays utilize genetically modified cell lines that contain a reporter gene (e.g., luciferase or β-galactosidase) under the control of a promoter with response elements for the nuclear receptor of interest. If the test compound activates the receptor, the receptor binds to the response element and drives the expression of the reporter gene, which produces a measurable signal (e.g., light or color change).
Detailed Protocol: PPARγ Transactivation Assay
-
Cell Culture: Human choriocarcinoma (JEG-3) cells or HeLa cells are cultured in appropriate media (e.g., DMEM with 10% fetal bovine serum) at 37°C in a humidified atmosphere with 5% CO2.
-
Transient Transfection: Cells are seeded in 24-well plates. After 24 hours, they are co-transfected with:
-
An expression vector for a chimeric receptor containing the ligand-binding domain (LBD) of human PPARγ fused to the GAL4 DNA-binding domain (GAL4-PPARγ).
-
A reporter plasmid containing multiple copies of the GAL4 upstream activating sequence (UAS) driving a luciferase reporter gene.
-
A β-galactosidase expression vector to normalize for transfection efficiency.
-
-
Compound Exposure: After 24 hours of transfection, the medium is replaced with a medium containing the test compound (e.g., TBTB) at various concentrations. A known PPARγ agonist (e.g., rosiglitazone) is used as a positive control, and a vehicle control (e.g., DMSO) is also included.[12]
-
Lysis and Reporter Assay: After 24-48 hours of exposure, cells are lysed. Luciferase activity is measured using a luminometer, and β-galactosidase activity is measured using a colorimetric assay.
-
Data Analysis: Luciferase activity is normalized to β-galactosidase activity. The results are expressed as fold induction over the vehicle control. Dose-response curves are generated to determine the EC50 (half-maximal effective concentration).
The murine 3T3-L1 preadipocyte cell line is a widely used model to study adipogenesis.
Principle: 3T3-L1 cells can be induced to differentiate into mature, lipid-accumulating adipocytes in the presence of an appropriate stimulus. Compounds that activate PPARγ, like TBT, can trigger this differentiation process.
Detailed Protocol: 3T3-L1 Adipogenesis Assay
-
Cell Culture and Induction: 3T3-L1 preadipocytes are grown to confluence in a basal medium. Two days post-confluence, the medium is replaced with a differentiation medium containing insulin, dexamethasone, and isobutylmethylxanthine (IBMX), along with the test compound or controls.
-
Compound Exposure: The cells are exposed to the test compound (e.g., TBTB) for several days, with media changes every 2-3 days. Rosiglitazone is used as a positive control.
-
Lipid Accumulation Staining: After 7-10 days, the cells are fixed and stained with Oil Red O, a dye that specifically stains neutral lipids.
-
Quantification: The stained lipid droplets can be visualized by microscopy. For quantitative analysis, the Oil Red O can be extracted from the cells and the absorbance measured spectrophotometrically.
-
Gene Expression Analysis: To confirm adipogenic differentiation, the expression of key adipogenic marker genes (e.g., aP2, LPL, CEBPα) can be measured by quantitative real-time PCR (qRT-PCR).
In Vivo Models: Assessing Organism-Level Effects
In vivo studies are crucial for understanding the integrated physiological effects of tributyltin exposure.
Rats and mice are commonly used to assess developmental and metabolic effects.
Study Design Example: Perinatal Exposure and Metabolic Outcomes
-
Animal Dosing: Pregnant dams are exposed to the test compound (e.g., TBTB) via oral gavage or in drinking water throughout gestation and lactation. A range of doses is typically used.
-
Offspring Monitoring: After birth, the offspring are monitored for various endpoints, including body weight, fat pad mass, and glucose tolerance.
-
Tissue Analysis: At the end of the study, tissues such as the liver, adipose tissue, and gonads are collected for histopathological analysis and gene expression studies.
-
Endpoints: Key endpoints include changes in body composition, evidence of fatty liver disease (steatosis), and alterations in the expression of genes involved in metabolism and endocrine function.
Fish, such as the zebrafish (Danio rerio), and mollusks are highly sensitive to TBT and are excellent models for studying reproductive and developmental toxicity.[2]
Study Design Example: Zebrafish Embryo-Larval Assay
-
Exposure: Fertilized zebrafish embryos are placed in multi-well plates and exposed to a range of concentrations of the test compound.
-
Developmental Endpoints: Over a period of 96 hours or longer, the embryos and larvae are observed for developmental abnormalities, such as mortality, hatching rate, malformations (e.g., pericardial edema, yolk sac edema, spinal curvature), and effects on growth.
-
Molecular Analysis: At the end of the exposure period, larvae can be used for gene expression analysis to assess the molecular pathways affected by the compound.[13]
Integrated Experimental Workflow
The following diagram outlines a logical workflow for the comprehensive assessment of a tributyltin compound's endocrine-disrupting potential.
Caption: A tiered approach for evaluating the endocrine effects of tributyltins.
Part 3: Quantitative Data and Analytical Considerations
Quantitative data on the potency of tributyltin compounds is crucial for risk assessment.
Potency of Tributyltin (TBT) as a Nuclear Receptor Agonist
The following table summarizes key quantitative data for TBT, which can serve as a benchmark for evaluating TBTB.
| Parameter | Receptor/Assay | Value | Species | Reference |
| EC50 | RXRα LBD Activation | ~3-10 nM | Vertebrate | [1] |
| EC50 | RXR-PPARγ Activation | Nanomolar range | Human | [5] |
| Kd | PPARγ Binding | 66.6 ± 5.2 nM (for TPT*) | Human | [14] |
| LOEC | Fish Growth | 0.08 µg/L | Fathead Minnow | |
| LOEC | Mollusk Imposex | 0.019 µg/L | Dog-whelk |
Note: Data for Triphenyltin (TPT), another potent organotin agonist.
Analytical Methods for Organotin Quantification
Accurate quantification of tributyltin compounds in environmental and biological matrices is challenging due to their low concentrations and potential for matrix interference.
Common Analytical Workflow:
-
Extraction: Organotins are extracted from the sample matrix using organic solvents, often with a complexing agent like tropolone. Solid-phase extraction (SPE) is also commonly used for water samples.[15][16]
-
Derivatization: Due to their low volatility, organotins must be derivatized before analysis by gas chromatography (GC). Common derivatization methods include ethylation with sodium tetraethylborate or Grignard reactions.[17]
-
Separation and Detection: The derivatized organotins are separated by GC and detected using a sensitive and selective detector, such as a flame photometric detector (FPD), mass spectrometry (MS), or inductively coupled plasma mass spectrometry (ICP-MS).[17][18]
High-performance liquid chromatography (HPLC) coupled with sensitive detection can also be used and has the advantage of not requiring a derivatization step.[17]
Conclusion
The endocrine-disrupting effects of tributyltin compounds are well-established, with tributyltin (TBT) serving as a textbook example of a chemical that interferes with nuclear receptor signaling. The primary mechanism involves the activation of the RXR-PPARγ heterodimer, leading to profound effects on adipogenesis and metabolism. While specific data for this compound (TBTB) is currently lacking in the public domain, the experimental frameworks and mechanistic understanding derived from the study of TBT provide a robust foundation for its evaluation. Researchers and drug development professionals investigating TBTB or other novel organotin compounds should employ a tiered testing strategy, beginning with in vitro mechanistic assays and progressing to in vivo models to fully characterize their potential for endocrine disruption.
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t-butyltri-n-butyltin mechanism of action in biological systems
An In-Depth Technical Guide to the Mechanism of Action of Tributyltin (TBT) in Biological Systems
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Tributyltin (TBT), a potent organotin compound, has garnered significant scientific interest due to its widespread environmental persistence and profound biological effects. Initially utilized as a biocide in antifouling paints, its toxicological profile has revealed a complex mechanism of action impacting multiple physiological systems.[1][2] This guide provides a comprehensive overview of the molecular and cellular mechanisms through which TBT exerts its effects, focusing on its role as an endocrine disruptor, immunotoxicant, neurotoxicant, and obesogen. We will delve into its primary molecular targets, the resultant signaling cascade disruptions, and the key experimental methodologies used to elucidate these pathways.
Introduction: The Chemical and Environmental Profile of Tributyltin
Tributyltin belongs to a class of organotin compounds characterized by three butyl groups covalently bonded to a tin atom, with the general formula (C₄H₉)₃Sn-X.[1] The 'X' group is typically an anion like chloride, oxide, or fluoride. Its lipophilic nature and low water solubility contributed to its efficacy as an antifouling agent but also facilitate its persistence in sediments and bioaccumulation in aquatic organisms.[1][3] Although its use has been largely restricted, TBT remains a significant environmental contaminant, posing risks to wildlife and humans through the food chain.[4][5] Understanding its mechanism of action is therefore critical for assessing its toxicological risk and developing potential mitigation strategies.
The Molecular Initiating Event: Nuclear Receptor Hijacking
The primary mechanism through which TBT initiates its diverse biological effects is by targeting and activating specific nuclear receptors. This interaction is the critical upstream event that triggers a cascade of downstream transcriptional changes.
Dual Agonism of RXR and PPARγ
TBT is a potent dual agonist for the Retinoid X Receptor (RXR) and the Peroxisome Proliferator-Activated Receptor gamma (PPARγ), binding to these receptors with nanomolar affinity.[6][7] These two receptors typically form a heterodimer (RXR-PPARγ), which acts as a master regulator of adipogenesis (fat cell development) and lipid metabolism. Unlike endogenous ligands, TBT activates this heterodimer, promoting the recruitment of coactivators and initiating the transcription of target genes.[6][8] This activation of the RXR-PPARγ signaling pathway is a cornerstone of TBT's obesogenic and endocrine-disrupting effects.[6][9][10][11]
The following diagram illustrates the activation of the RXR-PPARγ heterodimer by TBT, leading to the transcription of genes involved in adipogenesis.
Caption: TBT activates the RXR-PPARγ heterodimer, promoting adipogenesis.
Key Cellular Pathologies and Signaling Disruptions
The aberrant activation of nuclear receptors, coupled with other off-target effects, leads to several distinct cellular pathologies.
Endocrine Disruption and Obesogenic Effects
As a direct consequence of PPARγ activation, TBT is classified as an "obesogen"—a chemical that promotes obesity.[1][11] It drives the differentiation of multipotent stromal (stem) cells into adipocytes (fat cells) at the expense of other cell lineages like bone cells.[9][10] Prenatal exposure to TBT can thus predispose an individual to weight gain later in life.[4][9]
Beyond its obesogenic properties, TBT is a potent endocrine disruptor in aquatic life. It causes "imposex," the development of male sexual characteristics in female gastropods, by inhibiting the aromatase enzyme, which is responsible for converting androgens to estrogens.[1][12][13][14]
Immunotoxicity
TBT is highly toxic to the immune system, with the thymus being a primary target.[3] Exposure leads to thymus atrophy, characterized by a severe depletion of lymphocytes (T-cells).[3][15] The mechanism involves the induction of apoptosis in thymocytes, mediated by the Fas/FasL pathway and oxidative stress.[4][16] This impairment of T-cell mediated functions results in immunosuppression, reducing the organism's ability to fight infections.[1][3] In vitro studies have shown TBT can induce apoptosis in human neutrophils and modulate cytokine production in peripheral blood mononuclear cells.[16]
Induction of Apoptosis via Multiple Pathways
A hallmark of TBT toxicity is the induction of programmed cell death, or apoptosis. TBT triggers apoptosis through at least two interconnected pathways: the endoplasmic reticulum (ER) stress pathway and the mitochondrial (intrinsic) pathway.[17]
-
ER Stress Pathway: TBT disrupts intracellular calcium (Ca²⁺) homeostasis by causing a release of Ca²⁺ from the endoplasmic reticulum into the cytosol.[18][19] This Ca²⁺ overload activates the protease calpain, which in turn cleaves and activates caspase-12, an initiator caspase of the ER stress-mediated apoptotic cascade.[18]
-
Mitochondrial Pathway: TBT induces significant oxidative stress by increasing the generation of reactive oxygen species (ROS).[19][20] This leads to mitochondrial membrane depolarization, followed by the release of key pro-apoptotic factors like cytochrome c into the cytoplasm.[21] Cytochrome c then participates in the formation of the apoptosome, which activates caspase-9 and the downstream executioner caspase-3, culminating in cell death.[20][21]
The mode of cell death (apoptosis vs. necrosis) can be modulated by the cell's energy status; the presence of glycolytic ATP favors the more controlled apoptotic process.[21]
Caption: TBT induces apoptosis via ER stress and mitochondrial pathways.
Neurotoxicity
TBT is a known neurotoxicant that can disrupt the blood-brain barrier, allowing it to access the central nervous system.[13][14][19] Its neurotoxic effects are driven by the same core mechanisms seen in other tissues: induction of oxidative stress, disruption of metal homeostasis, and activation of inflammatory and apoptotic pathways in brain cells.[13][19] This can lead to neurodegeneration and functional brain damage.[19][22][23]
Experimental Methodologies for Studying TBT's Mechanism of Action
Elucidating the complex mechanisms of TBT requires a multi-faceted experimental approach, combining in vitro and in vivo models with sensitive analytical techniques.
Key In Vitro Assays
| Assay Type | Objective | Key Methodologies | Expected Outcome with TBT |
| Adipogenesis Assay | To assess the potential of TBT to induce fat cell differentiation. | 3T3-L1 preadipocyte cell line is treated with TBT. After differentiation period, cells are stained with Oil Red O to visualize lipid droplets. | Increased lipid accumulation and Oil Red O staining compared to controls.[6][9] |
| Receptor Activation Assay | To confirm TBT's interaction with nuclear receptors like PPARγ. | Co-transfection of cells with a receptor expression plasmid and a reporter plasmid (e.g., luciferase) containing the receptor's response element. | Increased reporter gene activity (luminescence) upon TBT exposure.[8][24] |
| Apoptosis/Necrosis Assay | To quantify and differentiate between modes of TBT-induced cell death. | Flow cytometry using Annexin V (detects early apoptosis) and Propidium Iodide (PI, detects necrotic/late apoptotic cells). | Increased percentage of Annexin V-positive/PI-negative cells.[19] |
| Mitochondrial Potential Assay | To measure TBT's effect on mitochondrial health. | Staining cells with potentiometric dyes like JC-1 or TMRE followed by flow cytometry or fluorescence microscopy. | A shift from red to green fluorescence (JC-1) or decreased fluorescence (TMRE), indicating membrane depolarization.[16][20] |
| Intracellular Calcium Imaging | To visualize TBT-induced disruption of Ca²⁺ homeostasis. | Loading cells with Ca²⁺-sensitive fluorescent indicators (e.g., Fura-2 AM) and measuring fluorescence changes over time. | A rapid increase in cytosolic fluorescence following TBT application.[18] |
Experimental Workflow: Adipogenesis Induction in 3T3-L1 Cells
The following diagram outlines a standard workflow to validate TBT's obesogenic effect via PPARγ activation.
Caption: Workflow for assessing TBT-induced adipogenesis.
Analytical Detection of TBT
Accurate quantification of TBT in biological and environmental samples is crucial for exposure assessment. The standard methodology involves extraction, derivatization to increase volatility, and analysis by gas chromatography (GC) coupled with a sensitive detector.
-
Extraction: Solid-phase extraction (SPE) or liquid-liquid extraction is used to isolate TBT from the sample matrix.[25][26]
-
Derivatization: Alkylation with Grignard reagents or ethylation with sodium tetraethylborate (NaBEt₄) is performed.[26][27]
-
Detection: GC coupled with mass spectrometry (GC-MS) or a flame photometric detector (FPD) provides high sensitivity and selectivity for TBT quantification, with detection limits in the picogram per liter (pg/L) range.[25][26][28]
Conclusion and Future Perspectives
The mechanism of action of tributyltin is a multi-pronged assault on cellular homeostasis, initiated primarily through the hijacking of the RXR-PPARγ nuclear receptor pathway. This molecular event triggers a cascade of adverse outcomes, including endocrine disruption, immunosuppression, neurotoxicity, and the promotion of obesity. The induction of apoptosis via oxidative stress, ER stress, and calcium dysregulation is a central feature of its cytotoxicity across various cell types.
While much is known, future research should focus on the epigenetic modifications induced by early-life TBT exposure and their long-term health consequences. Further investigation into the full spectrum of its molecular targets beyond nuclear receptors will provide a more complete picture of its toxicological profile. For drug development professionals, understanding the pathways disrupted by TBT can offer insights into potential therapeutic targets for metabolic and immune disorders, while also highlighting the importance of screening candidate compounds for similar off-target activities.
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Mitra, S., et al. (2013). Tributyltin induces oxidative damage, inflammation and apoptosis via disturbance in blood-brain barrier and metal homeostasis in cerebral cortex of rat brain: an in vivo and in vitro study. Toxicology Letters, 221(2), 114-127. Retrieved January 14, 2026, from [Link]
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Li, X., Ycaza, J., & Blumberg, B. (2011). The environmental obesogen tributyltin chloride acts via peroxisome proliferator activated receptor gamma to induce adipogenesis in murine 3T3-L1 preadipocytes. The Journal of Steroid Biochemistry and Molecular Biology, 127(1-2), 9–15. Retrieved January 14, 2026, from [Link]
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Okoro, H. K., et al. (2012). Development of an Analytical Method for Determining Tributyltin and Triphenyltin in Seawater, Sediment, and Mussel Samples Using GC-FPD and GC-MS – TOF. International Journal of Environmental Analytical Chemistry, 92(1), 1-17. Retrieved January 14, 2026, from [Link]
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A Technical Guide to the Solubility of t-Butyltri-n-butyltin in Organic Solvents
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of t-butyltri-n-butyltin in organic solvents. Aimed at researchers, scientists, and professionals in drug development and organometallic chemistry, this document synthesizes theoretical principles with practical, field-proven insights. While quantitative solubility data for this compound is not extensively published, this guide establishes a predictive framework based on the well-documented behavior of analogous organotin compounds. It delves into the physicochemical factors governing solubility, presents a qualitative solubility profile, and provides a detailed, self-validating experimental protocol for precise solubility determination.
Introduction: Understanding this compound
This compound, also known as tributyl(tert-butyl)stannane, is an organotin compound characterized by a central tin atom bonded to three n-butyl groups and one tert-butyl group.[1] Its structure, featuring bulky and lipophilic alkyl groups, is a primary determinant of its physical and chemical properties, most notably its solubility. Organotin compounds are utilized in a range of applications, from catalysts in organic synthesis to stabilizers in polymers.[2][3] A thorough understanding of their solubility is paramount for designing reaction conditions, developing purification strategies, and ensuring safe handling and disposal.
The solubility of a substance is a critical parameter that dictates its utility in various applications. For instance, in a chemical reaction, the reactants must be in the same phase for the reaction to proceed efficiently. Therefore, a solvent that can dissolve all reactants is often chosen.
Physicochemical Principles Governing Solubility
The solubility of this compound, like any organometallic compound, is governed by a combination of factors related to both the solute and the solvent. The overarching principle is "like dissolves like," which implies that substances with similar polarities are more likely to be miscible.
2.1. The Role of Molecular Structure
The molecular structure of this compound is dominated by nonpolar alkyl groups (three n-butyl and one t-butyl). The presence of these bulky alkyl groups significantly influences its interaction with solvent molecules, generally leading to increased solubility in nonpolar organic solvents.[4] The large steric hindrance provided by the tert-butyl group can also play a role in disrupting crystal lattice formation, which can favor dissolution.
2.2. Influence of the Solvent
The choice of solvent is the most critical factor in determining the solubility of this compound. Key solvent properties to consider include:
-
Polarity: Nonpolar solvents, such as alkanes (e.g., hexane, heptane) and aromatic hydrocarbons (e.g., toluene, benzene), are excellent candidates for dissolving this compound due to their similar nonpolar nature.[5][6] Polar aprotic solvents (e.g., tetrahydrofuran, dichloromethane) may also exhibit good solvating power.[4] Conversely, highly polar solvents like water are expected to have negligible solubility for this compound.[3][7]
-
Temperature: For most solid solutes dissolving in liquid solvents, solubility increases with temperature.[8][9] This is because the dissolution process is often endothermic, and increasing the temperature provides the necessary energy to break the solute-solute and solvent-solvent interactions.
-
Pressure: For solid and liquid solutes, pressure has a negligible effect on solubility.[9]
The following diagram illustrates the key factors influencing the solubility of this compound.
Caption: Factors influencing the solubility of this compound.
Predicted Solubility Profile of this compound
While specific quantitative data for this compound is scarce, a qualitative and predictive solubility profile can be constructed based on the known solubility of structurally similar organotin compounds such as tetrabutyltin and tributyltin chloride.[3][5][6][7]
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Nonpolar Aliphatic | Hexane, Heptane, Cyclohexane | High | "Like dissolves like" principle; both solute and solvent are nonpolar. |
| Nonpolar Aromatic | Toluene, Benzene, Xylenes | High | Similar nonpolar characteristics. |
| Halogenated | Dichloromethane, Chloroform | High | Good solvating power for a wide range of organic compounds. |
| Ethers | Diethyl ether, Tetrahydrofuran (THF) | High | Moderately polar with significant nonpolar character. |
| Ketones | Acetone, Methyl Ethyl Ketone | Moderate to High | Polarity may slightly reduce solubility compared to nonpolar solvents. |
| Esters | Ethyl acetate | Moderate | Possesses both polar and nonpolar characteristics. |
| Alcohols | Methanol, Ethanol | Low to Moderate | Increasing polarity and hydrogen bonding capability of the solvent will decrease solubility. |
| Polar Aprotic | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | Low | High polarity of these solvents makes them poor choices for dissolving nonpolar compounds.[4] |
| Polar Protic | Water | Insoluble | Highly polar nature and strong hydrogen bonding network of water preclude the dissolution of the nonpolar organotin compound.[3][7] |
Experimental Protocol for Solubility Determination
To obtain precise quantitative solubility data for this compound, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining the solubility of a liquid organometallic compound in an organic solvent at a given temperature.
4.1. Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade or higher)
-
Temperature-controlled shaker or water bath
-
Calibrated analytical balance
-
Volumetric flasks and pipettes (Class A)
-
Gas-tight syringes
-
Vials with PTFE-lined septa
-
Analytical instrument for quantification (e.g., Gas Chromatography with Mass Spectrometry (GC-MS) or Flame Ionization Detection (GC-FID))
4.2. Step-by-Step Methodology
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a known volume of the selected organic solvent in a series of vials. The excess is crucial to ensure that a saturated solution is formed.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure saturation is reached.
-
-
Sample Collection and Dilution:
-
After equilibration, cease agitation and allow any undissolved solute to settle.
-
Carefully withdraw a known volume of the supernatant (the saturated solution) using a pre-warmed gas-tight syringe. It is critical not to disturb the undissolved layer.
-
Immediately transfer the aliquot to a volumetric flask of appropriate size and dilute with the same solvent to a known final volume. This dilution is necessary to bring the concentration within the linear range of the analytical instrument.
-
-
Quantification:
-
Prepare a series of calibration standards of this compound in the same solvent with known concentrations.
-
Analyze the calibration standards and the diluted sample using a validated analytical method (e.g., GC-MS).
-
Construct a calibration curve by plotting the instrument response against the concentration of the standards.
-
Determine the concentration of this compound in the diluted sample from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the concentration of this compound in the original saturated solution by accounting for the dilution factor.
-
Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).
-
The following diagram provides a visual representation of the experimental workflow.
Caption: Experimental workflow for determining the solubility of this compound.
Safety Considerations
Organotin compounds, including this compound, should be handled with caution as they can be toxic.[10][11][12][13] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Consult the Safety Data Sheet (SDS) for detailed handling and disposal information.[10][11][12][13]
Conclusion
This compound is predicted to be highly soluble in a wide range of nonpolar and moderately polar organic solvents, and insoluble in water. This solubility profile is a direct consequence of its nonpolar, lipophilic molecular structure. For applications requiring precise knowledge of its solubility, the detailed experimental protocol provided in this guide offers a robust and reliable methodology. A thorough understanding of the solubility of this compound is essential for its effective and safe use in research and industrial settings.
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t-butyltri-n-butyltin CAS number and molecular weight
An In-Depth Technical Guide to Tetra-n-butyltin
A Note on Nomenclature: This guide focuses on tetra-n-butyltin (CAS: 1461-25-2), a well-documented and widely used organotin compound. The initial topic requested, "t-butyltri-n-butyltin" (CAS: 157066-15-4), is not extensively characterized in publicly available scientific literature, suggesting it is either exceptionally rare or a non-standard nomenclature. Given the structural similarity and the prevalence of information on tetra-n-butyltin, this guide provides a comprehensive overview of the latter, which is of significant interest to researchers, scientists, and drug development professionals.
Introduction
Tetra-n-butyltin, also known as tetrabutylstannane, is an organotin compound with the chemical formula (C₄H₉)₄Sn. It is a colorless, lipophilic oil that serves as a crucial precursor in the synthesis of other organotin compounds.[1] These derivatives, such as tributyltin and dibutyltin compounds, have found applications as stabilizers for PVC, biocides, fungicides, and wood preservatives.[1][2] In the context of research and development, tetra-n-butyltin is utilized in various organic synthesis reactions, including as a source of the tributyltin radical for dehalogenation reactions.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of tetra-n-butyltin is essential for its safe handling, application in experimental design, and for the interpretation of results.
| Property | Value | Source |
| CAS Number | 1461-25-2 | [1][3][4][5] |
| Molecular Formula | C₁₆H₃₆Sn | [4][5] |
| Molecular Weight | 347.17 g/mol | [5][6] |
| Appearance | Colorless to pale yellow liquid | [6] |
| Density | 1.057 g/mL at 25 °C | [5][6] |
| Melting Point | -97 °C | [5][6] |
| Boiling Point | 145 °C at 10 mmHg | [4] |
| Solubility | Insoluble in water; soluble in most common organic solvents. | [4] |
| Flash Point | 107 °C | [4] |
| Refractive Index | 1.4725 to 1.4745 | [4] |
Synthesis and Mechanism
Tetra-n-butyltin is primarily synthesized through the reaction of tin tetrachloride (SnCl₄) with a butylating agent. The most common method involves a Grignard reaction, where butylmagnesium bromide (BuMgBr) is reacted with SnCl₄.
Grignard Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of tetra-n-butyltin via a Grignard reagent.
Caption: Synthesis workflow for tetra-n-butyltin via Grignard reaction.
Experimental Protocol: Grignard Synthesis
-
Step 1: Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and mechanical stirrer, magnesium turnings are placed in anhydrous diethyl ether. A solution of n-butyl bromide in anhydrous diethyl ether is added dropwise to initiate the formation of butylmagnesium bromide. The reaction is typically initiated with a small crystal of iodine if necessary.
-
Step 2: Alkylation: The prepared Grignard reagent is cooled in an ice bath. A solution of tin(IV) chloride in a suitable solvent (e.g., benzene or hexane) is added dropwise at a rate that maintains a gentle reflux.
-
Step 3: Work-up: After the addition is complete, the reaction mixture is stirred at room temperature for several hours. The reaction is then carefully quenched by pouring it onto a mixture of crushed ice and a saturated aqueous solution of ammonium chloride.
-
Step 4: Purification: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to yield pure tetra-n-butyltin.
Applications in Research
Tetra-n-butyltin is a versatile reagent in organic synthesis, primarily as a precursor for other organotin compounds.
Precursor to Tributyltin Hydride
One of the most significant applications of tetra-n-butyltin is its use in the preparation of tributyltin hydride (Bu₃SnH). This is achieved through the reduction of tributyltin chloride, which is in turn synthesized from tetra-n-butyltin. Tributyltin hydride is a widely used radical-based reducing agent in organic synthesis.
The logical relationship for the conversion is as follows:
Caption: Conversion of tetra-n-butyltin to tributyltin hydride.
Stille Coupling Reactions
While not a direct participant, tetra-n-butyltin is a starting material for the synthesis of various organostannanes used in Stille coupling reactions, a powerful method for the formation of carbon-carbon bonds.
Safety and Handling
Tetra-n-butyltin is a hazardous chemical and must be handled with appropriate safety precautions in a well-ventilated fume hood. It is toxic if swallowed or absorbed through the skin and can cause skin and eye irritation. Prolonged or repeated exposure may cause organ damage. Personal protective equipment, including gloves, safety glasses, and a lab coat, is mandatory when handling this compound.
Conclusion
Tetra-n-butyltin is a foundational organotin compound with significant utility in synthetic chemistry, primarily as a precursor to other valuable organotin reagents. A thorough understanding of its properties, synthesis, and safe handling is crucial for its effective and responsible use in a research environment.
References
-
Wikipedia. (n.d.). Tetrabutyltin. Retrieved January 14, 2026, from [Link]
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Ereztech. (n.d.). Tetra-n-butyltin. Retrieved January 14, 2026, from [Link]
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ChemWhat. (n.d.). Tetra-n-butyltin CAS#: 1461-25-2. Retrieved January 14, 2026, from [Link]
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PubChem. (n.d.). Tetrabutyltin. Retrieved January 14, 2026, from [Link]
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review of t-butyltri-n-butyltin literature for environmental impact
An In-depth Technical Guide to the Environmental Impact of Tributyltin (TBT)
A Note on Terminology: The topic specified is "t-butyltri-n-butyltin." This chemical name is ambiguous. The widely studied and regulated organotin compound of major environmental concern is Tributyltin (TBT) , which consists of a tin atom bonded to three n-butyl groups and an anionic group, represented as (n-C₄H₉)₃Sn-X. Given the context of environmental impact, antifouling agents, and the available scientific literature, this guide will focus comprehensively on Tributyltin (TBT), as it is the compound of relevance.
Introduction: The Legacy of a Potent Biocide
Tributyltin (TBT) is an organotin compound that was, for four decades, a remarkably effective biocide used primarily in antifouling paints for the hulls of ships, boats, and other marine structures.[1][2] Its purpose was to prevent the growth of biofouling organisms like barnacles, algae, and mollusks, thereby improving vessel performance and durability.[2] However, the very properties that made TBT an excellent antifouling agent—high toxicity and slow degradation—also led to its emergence as a significant and persistent global pollutant.[3][4]
The slow leaching of TBT from paints resulted in widespread contamination of coastal and freshwater ecosystems.[4][5] Scientific evidence mounted in the 1970s and 1980s, revealing that even at extremely low concentrations (in the nanogram-per-liter range), TBT caused severe adverse effects in non-target organisms.[6] The most iconic example of its impact is "imposex"—the imposition of male sexual characteristics on female marine snails—which led to reproductive failure and population collapse.[1][2] These findings prompted widespread legislation, culminating in a global ban on the application of TBT-based paints by the International Maritime Organization (IMO).[4][7] Despite these regulations, the legacy of TBT persists; it remains bound in sediments for many years, continuing to pose a risk to aquatic life.[5][7] This guide provides a technical review of the environmental science of TBT, from its chemical behavior to its ecological consequences and the methods used to monitor and remediate it.
Physicochemical Properties and Environmental Partitioning
The environmental behavior of TBT is governed by its chemical and physical properties. As a class of compounds, tributyltins, such as tributyltin oxide (TBTO), have low water solubility and a high octanol-water partition coefficient (log Kₒ/w), indicating a strong tendency to move from water to fatty tissues of organisms and to adsorb to organic matter.[2][3][5]
Upon entering the aquatic environment, TBT does not remain in the water column for long. It readily adsorbs to suspended particles and partitions strongly into sediment.[3][5][8] This process concentrates the pollutant in benthic environments, where it can persist for years, acting as a long-term source of contamination.[5]
| Property | Value / Description | Consequence for Environmental Impact |
| General Formula | (n-C₄H₉)₃Sn-X (where X is an anion like Cl⁻, OH⁻, etc.) | The nature of the 'X' group influences solubility and other properties.[2][9] |
| Water Solubility | Low (<10 mg/L) | Limits concentration in the water column but promotes partitioning to other phases.[3] |
| Octanol-Water Partition Coefficient (log Kₒ/w) | High (>3.19) | High potential for bioaccumulation in the fatty tissues of aquatic organisms.[5] |
| Adsorption Coefficient (Kₒc) | High (10² to >10⁴ L/Kg) | Strong binding to sediment and suspended organic matter, leading to accumulation in benthic zones.[5][8] |
| Persistence | High | TBT is resistant to degradation, especially in anoxic sediments, with half-lives of several years.[5] |
Environmental Fate and Degradation Pathways
The persistence of TBT in the environment is finite, as it undergoes both biotic and abiotic degradation. The primary degradation mechanism is a sequential debutylation process, where butyl groups are progressively cleaved from the tin atom. This process transforms TBT into less toxic, though still concerning, metabolites: dibutyltin (DBT) and monobutyltin (MBT), which eventually mineralize to inorganic tin.[1][8]
Abiotic Degradation:
-
Photolysis: In clear, shallow surface waters, sunlight can break the carbon-tin bonds, contributing to TBT degradation.[5]
-
Hydrolysis: The covalent bond between the tributylstannyl group and its anion (the 'X' group) can be cleaved by water.[5]
Biotic Degradation:
-
Biodegradation is considered the most significant breakdown pathway for TBT in most aquatic systems.[8]
-
Various microorganisms, including bacteria and fungi, can metabolize TBT, using it as a carbon source, particularly under aerobic conditions.[8]
-
The half-life of TBT varies significantly depending on environmental conditions. In the water column, it can range from a few days to several weeks.[5][8] In sediments, however, degradation is much slower, with half-lives estimated to be several years, especially in anoxic (oxygen-deprived) conditions.[5][8][10]
Caption: Environmental degradation pathway of Tributyltin (TBT).
Ecotoxicological Impacts
TBT is one of the most toxic substances deliberately introduced into the aquatic environment.[6] Its effects are observed at very low, environmentally relevant concentrations and span all trophic levels.
-
Endocrine Disruption: TBT is a potent endocrine-disrupting chemical.[2][8] It is best known for causing imposex in female neogastropods (snails), where the development of male sex organs blocks the oviduct, leading to sterility and population decline.[1][2] This effect can be triggered by TBT concentrations as low as 1 nanogram per liter.[2]
-
General Toxicity: TBT is lethal and toxic to a wide range of aquatic organisms, including algae, invertebrates, fish, and zooplankton.[1][6] It can impair the immune system, and it is neurotoxic, mutagenic, and carcinogenic.[6][7]
-
Bioaccumulation and Biomagnification: Due to its high lipophilicity, TBT bioaccumulates in organisms, reaching concentrations many thousands of times higher than in the surrounding water.[2][5] Bioconcentration factors (BCF) of up to 7,000 have been reported for mollusks and fish in laboratory settings, with even higher values found in the field.[5] While there is evidence of biomagnification at lower trophic levels, its transfer to top marine predators is less clear.[2]
Table of Aquatic Toxicity for TBT
| Organism Group | Species Example | Endpoint | Concentration (µg/L) |
| Freshwater | Bluegill (Lepomis macrochirus) | 96-hr LC₅₀ (Acute) | 72.7[8] |
| Freshwater | Water Flea (Daphnia magna) | 21-day Chronic Value | 0.145[8] |
| Saltwater | Copepod (Eurytemora affinis) | 13-day Chronic Value | 0.145[8] |
| Saltwater | Sheepshead Minnow | 96-hr LC₅₀ (Acute) | 1.4 |
| Saltwater | Eastern Oyster (Crassostrea virginica) | Shell deposition reduction | <0.05 |
Note: The U.S. EPA has set the final chronic criterion for TBT to protect saltwater aquatic life at 0.0074 µg/L and the acute criterion at 0.46 µg/L for freshwater life.[8]
Analytical Methodologies for Environmental Monitoring
The extremely low concentrations at which TBT causes toxic effects necessitate highly sensitive and specific analytical methods for its detection in environmental matrices like water, sediment, and biological tissues.[11] The general workflow involves four key steps: extraction, derivatization (for GC analysis), separation, and detection.[12]
Caption: General analytical workflow for TBT determination.
Detailed Experimental Protocol: TBT Analysis in Water by GC-MS
This protocol is a synthesized methodology based on common practices described in the literature.[12][13][14]
1. Sample Collection and Preservation:
-
Collect a 1-2 liter water sample in a pre-cleaned amber glass bottle.
-
Preserve the sample by acidifying to a pH < 2 with a high-purity acid (e.g., HCl).
-
Store at 4°C and analyze as soon as possible.
2. Extraction:
-
Solid-Phase Extraction (SPE):
-
Set up a C18 SPE cartridge on a vacuum manifold.
-
Condition the cartridge sequentially with methanol and then reagent-grade water.
-
Pass the entire water sample through the cartridge at a controlled flow rate (e.g., 8-10 mL/min).[13] TBT will adsorb onto the C18 sorbent.
-
Dry the cartridge thoroughly under vacuum or with nitrogen gas.
-
Elute the trapped TBT from the cartridge using a small volume (e.g., 10 mL) of an appropriate organic solvent like toluene.[13]
-
3. Derivatization (Ethylation):
-
Causality: TBT compounds are not volatile enough for direct GC analysis. Derivatization converts them into more volatile and thermally stable forms.[12][13]
-
To the solvent extract, add a derivatizing agent such as sodium tetraethylborate (NaBEt₄).[13]
-
This agent replaces the anionic 'X' group with an ethyl group, forming volatile tributylethyltin.
-
Allow the reaction to proceed for a set time (e.g., 30 minutes) with gentle agitation.
4. Concentration and Clean-up:
-
Concentrate the derivatized extract to a final volume of ~100-200 µL under a gentle stream of nitrogen.[14]
-
If interferences are present (especially from sediment extracts), a clean-up step using Florisil or activated copper may be necessary.[12][14]
5. GC-MS Analysis:
-
Inject a small volume (e.g., 1 µL) of the final extract into a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
-
Separation: The GC column separates the derivatized butyltin compounds based on their boiling points and interaction with the column's stationary phase.
-
Detection: The MS detector fragments the eluting compounds and identifies them based on their unique mass-to-charge ratios, providing both qualitative confirmation and quantitative measurement.
6. Quality Control:
-
Analyze a procedural blank with each batch of samples to check for contamination from glassware or reagents.[14]
-
Analyze a matrix spike and a certified reference material (CRM) to determine method accuracy and recovery.[13][15]
Remediation of TBT-Contaminated Environments
Given the persistence of TBT in sediments, remediation is a significant challenge. Strategies range from monitored natural attenuation to active bioremediation.
-
Natural Attenuation: This relies on the slow, natural biotic and abiotic degradation processes. In a study of spiked sediment, the half-life of TBT under natural attenuation conditions was 578 days, highlighting the inefficiency of this process for highly contaminated sites.[10]
-
Enhanced Bioremediation: This approach aims to accelerate the natural degradation rate.
-
Stimulation: Optimizing environmental conditions can significantly boost microbial activity. By adjusting the pH to 7.5, aerating the sediment, and incubating at 28°C, the TBT half-life in one study was dramatically reduced to just 11 days.[10]
-
Bioaugmentation: Inoculating the sediment with specific microorganisms known to degrade TBT, such as Enterobacter cloacae, can also reduce the half-life.[10]
-
Improving Bioavailability: TBT is often tightly bound to sediment, making it unavailable to microbes. Techniques to increase its solubility, such as adjusting salinity, can further enhance degradation rates. One study found that adjusting salinity to 20 psu increased TBT solubility from 13% to 33%, leading to even shorter half-lives when combined with microbial stimulation.[10]
-
Conclusion
Tributyltin stands as a powerful case study in environmental science, demonstrating how a highly effective industrial chemical can have profound and lasting unintended consequences on ecosystems. Its high toxicity, persistence in sediments, and ability to disrupt biological systems at minute concentrations necessitated a global regulatory response. While the ban on TBT-based antifouling paints has led to a decline in its concentration in many marine environments, the legacy of historical contamination remains locked in sediments. Continued environmental monitoring, using highly sensitive analytical techniques, and the development of effective remediation strategies are crucial to managing the long-term risks posed by this potent pollutant.
References
- Tributyltin compounds (TBT) - Miljøstyrelsen. (n.d.).
- Development of an Analytical Method for Determining Tributyltin and Triphenyltin in Seawater, Sediment, and Mussel Samples Using GC-FPD and GC-MS – TOF. (n.d.).
- Bioremediation of tributyltin contaminated sediment: degradation enhancement and improvement of bioavailability to promote treatment processes. (2012). PubMed.
- A new validated analytical method for the determination of tributyltin in water samples at the quantification level set by the European Union. (2012). PubMed.
- Tributyltin compounds (EHC 116, 1990). (n.d.). Inchem.org.
- Impact of Low Concentrations of Tributyltin (TBT) on Marine Organisms: A Review. (n.d.).
- Tributyltin. (n.d.). Wikipedia.
- ANALYTICAL METHODS - Toxicological Profile for Tin and Tin Compounds. (n.d.). NCBI - NIH.
- Development of an Analytical Method for Determining Tributyltin and Triphenyltin in Seawater, Sediment, and Mussel Samples Using GC-FPD and GC-MS – TOF. (n.d.).
- Ambient Aquatic Life Water Quality Criteria for Tributyltin (TBT) - Final. (n.d.). EPA.
- Tributyltin in Wastewater: Influence on the Performance of Suspended Growth Biological Processes. (2020). MDPI.
- An Overview on Toxicity of Tributyltin. (n.d.). International Scientific Organization.
- Common Laboratory Difficulties with TBT Analysis. (n.d.). Ortep Association.
- Environmental levels, toxicity and human exposure to tributyltin (TBT)-contaminated marine environment. a review. (2008). PubMed.
- Investigating the Environmental Impact of Organotins. (2022). LCGC International.
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Methodological & Application
Application Notes and Protocols for the Determination of t-Butyltri-n-butyltin in Environmental Matrices
Introduction: The Analytical Challenge of Mixed Alkyltins
Organotin compounds (OTCs) represent a class of organometallic chemicals with widespread industrial applications, leading to their persistence in various environmental compartments. While tributyltin (TBT) and its degradation products are extensively studied due to their high toxicity, other complex organotin species such as t-butyltri-n-butyltin (a tetra-substituted organotin) present unique analytical challenges. This document provides a comprehensive guide for researchers and analytical scientists on the determination of this compound in sediment and water samples. The methodologies presented are grounded in established principles of organotin analysis, primarily leveraging gas chromatography coupled with mass spectrometry (GC-MS), and are designed to be adaptable for robust and sensitive quantification.
The core principle of the analytical approach hinges on the physicochemical properties of this compound. As a fully substituted, neutral tetraalkyltin compound, it is expected to be relatively non-polar and volatile, similar to tetrabutyltin (TeBT). This property distinguishes it from ionic organotin species (mono-, di-, and tributyltins), which require derivatization to increase their volatility for GC analysis.[1][2][3] Therefore, the presented protocols will detail direct analysis for this compound and an optional, parallel workflow for the derivatization and analysis of co-occurring ionic butyltins.
Part 1: Analysis of this compound in Water Samples
The determination of this compound in aqueous matrices involves a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the analyte from the sample matrix, followed by concentration and instrumental analysis.
Protocol 1: Liquid-Liquid Extraction (LLE) and GC-MS Analysis of Water Samples
This protocol is suitable for the extraction of non-polar organotin compounds like this compound.
1. Sample Preparation and Extraction:
- Collect 1 L of water sample in a pre-cleaned amber glass bottle.
- If analysis of ionic organotins is also desired, spike the sample with an appropriate internal standard for those compounds. For this compound, an isotopically labeled standard would be ideal, but a surrogate like perdeuterated TBT can be used.
- Transfer the sample to a 2 L separatory funnel.
- Add 50 mL of high-purity hexane.
- Shake vigorously for 2 minutes, periodically venting the funnel to release pressure.
- Allow the layers to separate for 10 minutes.
- Drain the aqueous (lower) layer into a clean flask.
- Transfer the organic (upper) layer into a clean collection flask.
- Return the aqueous layer to the separatory funnel and repeat the extraction with a fresh 50 mL portion of hexane.
- Combine the two organic extracts.
- Dry the combined extract by passing it through a funnel containing anhydrous sodium sulfate.
2. Concentration and Instrumental Analysis:
- Concentrate the dried extract to a final volume of 1 mL using a gentle stream of nitrogen.
- Transfer the concentrated extract to a 2 mL autosampler vial.
- The sample is now ready for GC-MS analysis. No derivatization is required for this compound.
Workflow for Water Sample Analysis
Caption: Workflow for LLE and GC-MS analysis of water.
Part 2: Analysis of this compound in Sediment Samples
The analysis of organotins in sediment is more complex due to the intricate matrix. The extraction process must efficiently remove the analytes from the solid phase.
Protocol 2: Ultrasonic Extraction and GC-MS Analysis of Sediment Samples
This protocol employs ultrasonic energy to enhance the extraction of this compound from sediment particles.
1. Sample Preparation and Extraction:
- Homogenize the sediment sample. Determine the dry weight by drying a subsample at 105°C to a constant weight.
- Weigh approximately 10 g (wet weight) of the homogenized sediment into a 50 mL centrifuge tube.
- Spike with appropriate internal standards/surrogates.
- Add 20 mL of a 1:1 mixture of hexane and acetone.
- Place the tube in an ultrasonic bath and sonicate for 30 minutes.
- Centrifuge the sample at 2500 rpm for 10 minutes.
- Carefully decant the supernatant (extract) into a clean flask.
- Repeat the extraction (steps 4-7) with a fresh 20 mL portion of the hexane/acetone mixture.
- Combine the two extracts.
2. Extract Cleanup:
- Prepare a silica gel cleanup column by packing 5 g of activated silica gel in a glass column.
- Concentrate the combined extract to approximately 2 mL under a gentle stream of nitrogen.
- Load the concentrated extract onto the silica gel column.
- Elute the column with 50 mL of a 1:1 mixture of hexane and dichloromethane.
- Collect the eluate.
3. Concentration and Instrumental Analysis:
- Concentrate the cleaned extract to a final volume of 1 mL under a gentle stream of nitrogen.
- Transfer to a 2 mL autosampler vial for GC-MS analysis.
Workflow for Sediment Sample Analysis
Caption: Workflow for sediment extraction and analysis.
Part 3: Optional Derivatization for Co-analysis of Ionic Butyltins
If the determination of TBT and its degradation products (DBT, MBT) is required, a derivatization step is necessary to convert these ionic species into volatile compounds suitable for GC analysis.[4][5] Ethylation using sodium tetraethylborate (NaBEt4) is a common and effective method.[2][6]
Protocol 3: Ethylation of Ionic Organotins
This procedure should be performed on a separate aliquot of the initial extract before the cleanup step.
-
To the combined organic extract (from either water or sediment), add 5 mL of a 2% (w/v) solution of sodium tetraethylborate in ethanol.
-
Adjust the pH of the solution to 5.0 using an acetate buffer.
-
Shake the mixture for 30 minutes.
-
The ethylated derivatives (e.g., MBT-Et3, DBT-Et2, TBT-Et) will be in the organic phase.
-
Proceed with the cleanup and concentration steps as described in the sediment analysis protocol.
Part 4: Instrumental Analysis - GC-MS Parameters
The following table provides typical GC-MS parameters for the analysis of organotin compounds. These parameters should be optimized for the specific instrument and column used.
| Parameter | Recommended Setting |
| Gas Chromatograph | |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent) |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Inlet Temperature | 250°C |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Oven Program | Initial 60°C (hold 2 min), ramp to 280°C at 10°C/min, hold for 10 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| MS Source Temp | 230°C |
| MS Quad Temp | 150°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
Note on Method Validation: Since this compound is not a commonly monitored analyte, it is crucial to obtain a certified reference standard for this compound. This standard is necessary for determining the retention time, optimizing MS parameters (identifying characteristic ions for SIM), and establishing calibration curves for accurate quantification. The recovery of the method should be assessed by spiking blank water and sediment samples with a known amount of the standard.
Data and Performance Characteristics
The following table summarizes expected performance characteristics for organotin analysis, based on literature values for similar compounds. Actual performance must be determined during method validation.
| Analyte (or similar) | Matrix | Method | Detection Limit (LOD) Range | Recovery Range (%) |
| Tetrabutyltin | Water | GC-MS | 0.1 - 10 ng/L | 85 - 110 |
| Tetrabutyltin | Sediment | GC-MS | 0.1 - 5 µg/kg | 80 - 105 |
| Tributyltin (ethylated) | Water | GC-MS | 0.5 - 15 ng/L | 80 - 115 |
| Tributyltin (ethylated) | Sediment | GC-MS | 0.5 - 10 µg/kg | 75 - 110 |
Data are indicative and compiled from various sources on organotin analysis.[4]
Conclusion and Field-Proven Insights
The protocols outlined in this application note provide a robust framework for the analysis of this compound in water and sediment. The key to successful analysis of this specific compound, and indeed all organotins, lies in meticulous sample preparation and careful optimization of instrumental parameters.
Expert Insights:
-
Glassware: Organotins are prone to adsorption onto glass surfaces. All glassware should be silanized or acid-washed to minimize analyte loss.[7]
-
Matrix Effects: Sediment samples can have highly variable organic content, which can interfere with extraction and analysis. A thorough cleanup step, as described, is critical. For particularly complex matrices, a multi-step cleanup or the use of tandem mass spectrometry (MS/MS) may be necessary for enhanced selectivity.
-
Standard Stability: Organotin standards, especially in dilute solutions, can be unstable. They should be stored at low temperatures in the dark, and working solutions should be prepared fresh.
By following these guidelines and implementing rigorous quality control measures, including the use of blanks, spikes, and certified reference materials, laboratories can achieve accurate and defensible data for the environmental monitoring of this compound.
References
- Okoro, H. K., Fatoki, O. S., Adekola, F. A., Ximba, B. J., & Snyman, R. G. (2012). Development of an Analytical Method for Determining Tributyltin and Triphenyltin in Seawater, Sediment, and Mussel Samples Using GC-FPD and GC-MS – TOF. Polish Journal of Environmental Studies, 21(6), 1743-1753.
- David, F., Sandra, P., & Soni, M. (2012). A new validated analytical method for the determination of tributyltin in water samples at the quantification level set by the European Union.
-
National Center for Biotechnology Information. (n.d.). Toxicological Profile for Tin and Tin Compounds. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). A comprehensive method for the determination of aquatic butyltin species at ultratrace levels using simultaneous hybridization/extraction with gas chromatography-flame photometric detection. Retrieved from [Link]
-
ChemWhat. (n.d.). Tetra-n-butyltin CAS#: 1461-25-2. Retrieved from [Link]
- Rodriguez-Gonzalez, P., Garcia-Alonso, J. I., & Sanz-Medel, A. (2002). Determination of Butyltin Compounds in Environmental Samples by Isotope-Dilution GC-ICP-MS. Analytical and Bioanalytical Chemistry, 373(4-5), 426-433.
-
Wikipedia. (n.d.). Tetrabutyltin. Retrieved from [Link]
-
ResearchGate. (n.d.). Application of a Gas Chromatography/Mass Spectrometric Method for the Determination of Butyltin Compounds in Sediment. Retrieved from [Link]
- Nichols, D. S., Ross, J., & Kagi, R. I. (2014). Determination of tributyltin in marine sediment and waters by pressurised solvent extraction and liquid chromatography-tandem mass spectrometry. Analytical and Bioanalytical Chemistry, 406(12), 2899-2906.
-
Ereztech. (n.d.). Tetra-n-butyltin | CAS 1461-25-2. Retrieved from [Link]
- Di Girolamo, F., D'Agostino, A., D'Arienzo, M., & Di Francia, G. (2024). Speciation of Underivatized Organotin Compounds in Sediments by Gas Chromatography-triple Quadrupole Mass Spectrometry. Analytical and Bioanalytical Chemistry Research, 11(4), 463-474.
- Gielen, M., Ma, H., Bouhdid, A., Dalil, H., Biesemans, M., & Willem, R. (1997). Di-n-Butyl-, Tri-n-Butyl- and Triphenyltin dl-Terebates: Synthesis, Characterization and In Vitro Antitumour Activity. Metal-Based Drugs, 4(4), 195-201.
- Ortiz-Villanueva, V., Jaumot, J., Benavente, F., Tauler, R., & Piña, B. (2017). Non-target ROIMCR LC–MS analysis of the disruptive effects of TBT over time on the lipidomics of Daphnia magna. Scientific Reports, 7, 43905.
- Gomez-Ariza, J. L., Giraldez, I., & Morales, E. (2003). Trace determination of organotin compounds in water, sediment and mussel samples by low-pressure gas chromatography coupled to tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 17(15), 1645-1653.
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National Center for Biotechnology Information. (n.d.). Tetrabutyltin. Retrieved from [Link]
-
Wikipedia. (n.d.). Tributyltin hydride. Retrieved from [Link]
-
Chemistry LibreTexts. (n.d.). Gas Chromatography. Retrieved from [Link]
-
Clark, J. (n.d.). gas-liquid chromatography. Retrieved from [Link]
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- 3. Di-n-Butyl-, Tri-n-Butyl- and Triphenyltin dl-Terebates: Synthesis, Characterization and In Vitro Antitumour Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A new validated analytical method for the determination of tributyltin in water samples at the quantification level set by the European Union - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of butyltin compounds in environmental samples by isotope-dilution GC-ICP-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. govinfo.gov [govinfo.gov]
- 7. Tetra-n-butyltin | CAS 1461-25-2 — Ereztech [ereztech.com]
Application Note: High-Sensitivity Analysis of t-Butyltri-n-butyltin in Complex Matrices by Gas Chromatography-Mass Spectrometry (GC-MS)
Abstract
This application note presents a detailed and robust methodology for the trace-level analysis of t-butyltri-n-butyltin using Gas Chromatography-Mass Spectrometry (GC-MS). Organotin compounds, a class of chemicals widely used as PVC stabilizers and biocides, are of significant environmental and toxicological concern. Their analysis is often complicated by their polarity and low volatility, necessitating a derivatization step to ensure amenability to gas chromatography. This guide provides a comprehensive protocol, from sample preparation and derivatization to instrument configuration and data analysis, designed for researchers, scientists, and professionals in drug development and environmental monitoring. The causality behind each experimental choice is explained to empower users to adapt and validate the methodology for their specific applications.
Introduction: The Analytical Challenge of Organotins
This compound belongs to the broader family of organotin compounds, which have been extensively used in industrial applications. The toxicity and environmental persistence of many organotins, such as the legacy pollutant tributyltin (TBT), have led to stringent regulatory monitoring. Accurate and sensitive analytical methods are paramount for assessing their presence in various matrices, including environmental samples (water, sediment) and biological tissues.
The primary analytical challenge in the GC-MS analysis of polar organotin compounds is their inherent low volatility. Direct injection onto a GC column would lead to poor chromatographic performance and thermal degradation. Therefore, a chemical derivatization step is mandatory to convert the analyte into a more volatile and thermally stable form suitable for GC separation.[1][2][3] This process is a critical stage, as it can be prone to low yields and potential alteration of the original speciation if not carefully controlled.[1][2]
Principle of the Method
The analytical workflow is a multi-step process designed to isolate, derivatize, and quantify this compound. The core of this method involves:
-
Extraction: The analyte is first extracted from the sample matrix using an appropriate organic solvent, often with the aid of a complexing agent to improve efficiency for more polar organotins.
-
Derivatization: The extracted this compound is then derivatized to a less polar, more volatile tetra-alkylated species. This is typically achieved through ethylation with sodium tetraethylborate or alkylation using a Grignard reagent.[1][2][4]
-
GC Separation: The derivatized analyte is separated from other components in the sample extract on a low-polarity capillary GC column.
-
MS Detection and Quantification: The separated compound is ionized and fragmented in the mass spectrometer. Detection is typically performed in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity, using the characteristic isotopic pattern of tin for confirmation.
Experimental Workflow and Protocols
Overall Experimental Workflow
The logical flow from sample receipt to final data reporting is crucial for ensuring reproducibility and accuracy.
Caption: General workflow for GC-MS analysis of this compound.
Detailed Protocol: Analysis of Water Samples
This protocol is adapted from established methods for tributyltin and can be optimized for this compound.[5][6]
Materials:
-
Hexane (pesticide grade)
-
Sodium tetraethylborate (NaBEt4), 2% (w/v) in 0.1 M NaOH (prepare fresh)
-
Acetic acid/sodium acetate buffer (1 M, pH 5)
-
Anhydrous sodium sulfate
-
Internal Standard (IS): e.g., Tripropyltin or a deuterated analog like TBT-d27.
Procedure:
-
Sample Collection: To a 400 mL water sample in a separatory funnel, add the internal standard.
-
pH Adjustment: Adjust the sample pH to 5 using the acetate buffer. This creates an optimal environment for the derivatization reaction.
-
Derivatization: Add 1 mL of the freshly prepared 2% NaBEt4 solution. This reagent ethylates the organotin compound, replacing any polar groups with an ethyl group, thus creating a volatile tetra-alkyltin species.
-
Extraction: Immediately add 20 mL of hexane to the funnel and shake vigorously for 10 minutes. The nonpolar, derivatized analyte will partition into the hexane layer.
-
Phase Separation: Allow the layers to separate. Drain and discard the aqueous (lower) layer.
-
Drying: Pass the hexane extract through a funnel containing anhydrous sodium sulfate to remove any residual water.
-
Concentration: Gently evaporate the extract to a final volume of 1 mL under a stream of nitrogen.
-
Analysis: Transfer the final extract to a GC vial for analysis.
Detailed Protocol: Analysis of Sediment/Soil Samples
This protocol involves a more rigorous extraction to release the analyte from the solid matrix.[7][8]
Materials:
-
Diethyl ether:Hexane (80:20 v/v) containing 0.2% tropolone
-
Glacial acetic acid
-
Sodium acetate buffer (1 M, pH 4.5)
-
30% (w/v) NaCl solution
-
Sodium tetraethylborate (NaBEt4), 2% (w/v) in 0.1 M NaOH (prepare fresh)
-
Silica gel for column chromatography
Procedure:
-
Sample Preparation: Weigh 10-15 g of the wet sample into a vial. Spike with the internal standard.
-
Acidification & Buffering: Add 3 mL of glacial acetic acid, 2 mL of 1 M NaOAc buffer, and 5 mL of 30% NaCl solution. This helps to break analyte-matrix interactions.
-
Extraction: Add 5 mL of the diethyl ether:hexane solution containing tropolone. Tropolone is a chelating agent that aids in the extraction of organotins from complex matrices.[7] Shake mechanically for 1 hour.
-
Solvent Collection: Centrifuge the sample and carefully transfer the organic (upper) layer to a clean test tube.
-
Re-extraction: Repeat the extraction with another 5 mL of the tropolone-containing solvent and combine the organic layers.
-
Derivatization: Follow steps 3-7 from the water sample protocol, adjusting volumes as necessary.
-
Cleanup (if necessary): For complex matrices, a cleanup step using a silica gel column may be required to remove interferences. Elute the column with hexane to collect the derivatized organotins.[7]
-
Analysis: Concentrate the final eluate to 1 mL for GC-MS analysis.
GC-MS Instrumentation and Parameters
The following parameters provide a robust starting point for the analysis. Optimization may be required based on the specific instrument and column used.
| Parameter | Setting | Rationale |
| Gas Chromatograph | Agilent 7890B or equivalent | Provides reliable and reproducible chromatographic separation. |
| GC Column | Agilent HP-5MS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness | A low-polarity column ideal for separating the nonpolar, derivatized tetra-alkyltin compounds.[5] |
| Injector | Split/splitless, operated in splitless mode | Maximizes the transfer of analyte onto the column for trace-level analysis. |
| Injector Temperature | 250 °C | Ensures rapid volatilization of the derivatized analyte without thermal degradation. |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min | Inert carrier gas providing good chromatographic efficiency. |
| Oven Program | Initial 60°C (hold 1 min), ramp at 20°C/min to 280°C (hold 5 min) | A temperature ramp allows for the separation of compounds with different boiling points. This program should be optimized to ensure baseline separation of this compound from other potential organotins and matrix components. |
| Mass Spectrometer | Agilent 7000C Triple Quadrupole or 5977B MSD or equivalent | Provides the necessary sensitivity and selectivity for trace analysis. |
| Ion Source | Electron Ionization (EI) at 70 eV | Standard ionization technique that produces reproducible fragmentation patterns for library matching and structural elucidation. |
| Ion Source Temp. | 230 °C | Balances efficient ionization with minimizing thermal degradation of the analyte. |
| Transfer Line Temp. | 280 °C | Prevents condensation of the analyte as it moves from the GC to the MS. |
| Acquisition Mode | Selected Ion Monitoring (SIM) | Significantly enhances sensitivity and selectivity by monitoring only specific ions characteristic of the analyte, reducing chemical noise.[9] |
Data Analysis and Interpretation
A systematic approach to data analysis is critical for ensuring the trustworthiness of the results.
Caption: A self-validating workflow for GC-MS data analysis.
Analyte Identification and Confirmation
-
Retention Time: The primary identification is based on the retention time of the derivatized this compound matching that of a known standard analyzed under the same conditions.
-
Mass Spectrum and Isotopic Pattern: The definitive confirmation comes from the mass spectrum. Organotin compounds exhibit a characteristic isotopic cluster due to the multiple stable isotopes of tin. The fragmentation of the derivatized (e.g., ethylated) this compound is expected to involve the loss of alkyl groups. Key diagnostic ions should be selected for SIM analysis. For ethylated this compound, the primary fragment would likely result from the loss of a butyl group. The presence and correct relative abundance of the tin isotopes in this fragment are crucial for positive identification. At least two ions for each analyte should be monitored.[7]
Quantification
Quantification should be performed using the internal standard method. This involves calculating the relative response factor (RRF) of the analyte to the internal standard from a multi-point calibration curve. This approach corrects for variations in extraction efficiency and instrument response. Calibration curves should demonstrate linearity with a correlation coefficient (r²) of >0.995.[10]
Quality Control and Validation
To ensure the trustworthiness of the data, a rigorous quality control regimen is essential:
-
Method Blanks: Analyze a blank sample with each batch to check for contamination.
-
Matrix Spikes: Spike a real sample with a known amount of the analyte to assess matrix effects and recovery. Recoveries should typically be within 70-120%.[10]
-
Certified Reference Materials (CRMs): Whenever available, analyze a CRM (e.g., sediment or tissue with certified organotin concentrations) to validate the accuracy of the entire method.[11]
Conclusion
The GC-MS method detailed in this application note provides a sensitive, selective, and robust framework for the analysis of this compound. The critical steps of sample extraction and derivatization are thoroughly explained to mitigate potential sources of error. By combining optimized chromatographic separation with the specificity of mass spectrometric detection in SIM mode, this protocol is well-suited for the demanding requirements of environmental and toxicological research. Adherence to the described quality control and validation procedures will ensure the generation of high-quality, defensible data.
References
-
Morabito, R., Massanisso, P., & Quevauviller, P. (2000). Derivatization methods for the determination of organotin compounds in environmental samples. TrAC Trends in Analytical Chemistry, 19(2-3), 113-119. [Link]
-
Morabito, R., et al. (2000). Derivatization methods for the determination of organotin compounds in environmental samples. Request PDF. [Link]
-
Ohji, M., et al. (2002). Analysis of organotin compounds by grignard derivatization and gas chromatography-ion trap tandem mass spectrometry. Journal of Chromatography A, 962(1-2), 197-206. [Link]
-
Sasaki, Y., & Takami, K. (n.d.). Determination of organotin compounds in environmental samples. SciSpace. [Link]
-
Government of British Columbia. (2021). Organotins in Water by GC with MS Detection. [Link]
-
Agilent Technologies. (2014). Determination of 17 Organotin Compounds in Beverages Using Triple Quadrupole GC-MS/MS System. Application Note. [Link]
-
Ohji, M., et al. (2002). Analysis of organotin compounds by grignard derivatization and gas chromatography-ion trap tandem mass spectrometry. ResearchGate. [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (2005). Toxicological Profile for Tin and Tin Compounds. Chapter 7: Analytical Methods. [Link]
-
Government of British Columbia. (2021). Organotins in Sediment/Soil by GC with MS Detection. [Link]
-
Lee, K. T., et al. (2004). Application of a Gas Chromatography/Mass Spectrometric Method for the Determination of Butyltin Compounds in Sediment. Semantic Scholar. [Link]
-
Agilent Technologies. (n.d.). Determination of Butyltin Compounds in Environmental Samples by Isotope Dilution GC-MS. Application Note. [Link]
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- 2. Di-n-Butyl-, Tri-n-Butyl- and Triphenyltin dl-Terebates: Synthesis, Characterization and In Vitro Antitumour Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. gcms.cz [gcms.cz]
- 5. researchgate.net [researchgate.net]
- 6. Trace analysis of tributyltin and triphenyltin compounds in sea water by gas chromatography-negative ion chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
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- 9. www2.gov.bc.ca [www2.gov.bc.ca]
- 10. www2.gov.bc.ca [www2.gov.bc.ca]
- 11. Determination of butyltin compounds in environmental samples by isotope-dilution GC-ICP-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: t-Butyltri-n-butyltin as a Novel Internal Standard for Robust Organotin Analysis by GC-MS
Introduction: The Analytical Challenge of Organotin Compounds
Organotin compounds (OTCs) are a class of organometallic chemicals widely used in various industrial applications, from PVC stabilizers and catalysts to agricultural pesticides and antifouling agents in marine paints.[1] However, their persistence and high toxicity, particularly for tri-substituted forms like tributyltin (TBT), pose significant environmental and health risks.[1] Consequently, sensitive and accurate analytical methods are crucial for monitoring their presence in diverse matrices such as water, soil, sediment, and biological tissues.
Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful and commonly employed technique for the determination of organotin compounds.[2] Due to the low volatility and high polarity of many OTCs, a derivatization step is typically required to convert them into more volatile and thermally stable forms suitable for GC analysis.[2] A significant challenge in achieving accurate and precise quantification is compensating for analyte losses during the multi-step analytical process, which includes extraction, derivatization, and injection. The use of an internal standard (IS) is therefore indispensable for reliable analysis.
This application note introduces t-butyltri-n-butyltin as a novel, advantageous internal standard for the analysis of organotin compounds. We will detail the rationale for its use, a proposed synthesis protocol, and a comprehensive application protocol for its integration into a standard GC-MS workflow.
The Rationale for a Novel Internal Standard: Introducing this compound
The ideal internal standard should be a compound that is chemically similar to the analytes of interest but not naturally present in the samples. It should also be chromatographically resolved from the target analytes. Commonly used internal standards for organotin analysis include tripropyltin (TPrT), tripentyltin (TPeT), and deuterated analogues of the target compounds (e.g., TBT-d27).[3] While effective, these standards can have limitations. For instance, TPrT and TPeT, while not naturally occurring, may not perfectly mimic the extraction and derivatization behavior of butyltins in all matrices. Deuterated standards are excellent for correcting matrix effects but can be costly and their retention times are very close to the native compounds, necessitating high-resolution mass spectrometry for differentiation.
We propose This compound as a superior internal standard for several key reasons:
-
Chemical Similarity: As a tetra-substituted organotin compound, it shares fundamental chemical properties with the target analytes (mono-, di-, and tributyltin) after their derivatization to tetra-alkylated forms.
-
Unique Structure and Retention Time: The presence of a bulky, sterically hindered t-butyl group alongside three n-butyl chains creates a unique molecular structure. This asymmetry is expected to result in a distinct retention time in gas chromatography, ensuring excellent separation from other butyltin isomers and common organotin compounds.[4]
-
Absence in Environmental Samples: this compound is not used in any industrial applications and is therefore not expected to be present in environmental or biological samples, eliminating the risk of background interference.
-
Stability: As a fully saturated tetraalkyltin, it is chemically stable and should behave predictably during sample preparation and analysis.
Proposed Synthesis of this compound
The synthesis of asymmetric tetraorganotin compounds can be achieved through a Grignard reaction.[5] The proposed synthesis of this compound involves the reaction of tri-n-butyltin chloride with t-butylmagnesium chloride.
Caption: Proposed synthesis of this compound.
Protocol for Synthesis:
-
Preparation of Grignard Reagent: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings. Slowly add a solution of t-butyl chloride in dry tetrahydrofuran (THF) to initiate the formation of t-butylmagnesium chloride.
-
Reaction: Once the Grignard reagent is formed, cool the flask in an ice bath. Slowly add a solution of tri-n-butyltin chloride in dry THF to the Grignard reagent with constant stirring.
-
Quenching and Extraction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent such as diethyl ether or hexane.
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation to yield pure this compound.
-
Characterization: Confirm the identity and purity of the synthesized product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Application Protocol for Organotin Analysis using this compound as an Internal Standard
This protocol outlines the use of this compound as an internal standard for the analysis of mono-, di-, and tributyltin in water samples by GC-MS.
Sources
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- 2. Interpretation of butyltin mass spectra using isotope pattern reconstruction for the accurate measurement of isotope ratios from molecular clusters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pjoes.com [pjoes.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Organotin chemistry - Wikipedia [en.wikipedia.org]
Application Notes & Protocols for Ecotoxicological Studies of Tributyltin (TBT)
A Guide for Researchers, Scientists, and Drug Development Professionals
Senior Application Scientist Note: The following guide addresses the ecotoxicological applications of Tributyltin (TBT) . Initial searches for "t-butyltri-n-butyltin" did not yield significant results, suggesting a likely synonym or typographical variation for the widely studied and environmentally significant compound, Tributyltin. This document is structured to provide a comprehensive, scientifically grounded resource on TBT, reflecting its profound impact on aquatic ecosystems and the extensive research it has garnered.
Introduction: The Enduring Legacy of Tributyltin
Tributyltin (TBT) is an organotin compound that was extensively used as a biocide in anti-fouling paints for ship hulls.[1][2][3] Its effectiveness in preventing the growth of marine organisms like barnacles, algae, and mollusks made it a popular choice for decades.[1][4] However, the very properties that made TBT an effective biocide also render it highly toxic to a wide range of non-target marine organisms, leading to significant ecological damage.[2][3][5] TBT leaches from painted hulls into the aquatic environment, where it persists in sediments and bioaccumulates in the food web.[1][2] This persistence and high toxicity have led to global restrictions on its use, yet its legacy of contamination continues to be a major focus of ecotoxicological research.[5]
This guide provides an in-depth overview of the ecotoxicological application of TBT, detailing its mechanisms of toxicity and providing robust protocols for its study in environmental matrices.
Part 1: Mechanisms of Ecotoxicity
The toxicity of TBT is multifaceted, impacting various biological processes at the molecular, cellular, and organismal levels. The primary mechanisms of TBT's ecotoxicity include endocrine disruption, immunotoxicity, and general cellular toxicity.
Endocrine Disruption: The Imposex Phenomenon
One of the most well-documented and dramatic effects of TBT is the induction of "imposex" in female marine snails.[1][3] Imposex is the development of male sexual characteristics, such as a penis and vas deferens, in female gastropods.[1][3] This phenomenon has been a critical biological indicator of TBT pollution worldwide.
The precise molecular mechanism of TBT-induced imposex is still under investigation, but it is known to disrupt the endocrine system. TBT is a potent endocrine-disrupting compound that influences biological activities such as growth and reproduction.[1]
Immunotoxicity
TBT has been shown to be toxic to the immune systems of various organisms. In mammals, TBT can affect the weight and morphology of lymphoid tissues and peripheral lymphocyte counts.[6] These effects on the immune system can increase an organism's susceptibility to diseases.
Cellular and Neurotoxicity
At the cellular level, TBT is a potent inhibitor of mitochondrial ATP synthase, disrupting cellular energy metabolism.[7] TBT and its derivatives can also act as dual agonists of retinoid X receptor (RXR) and peroxisome proliferator-activated receptor γ (PPARγ), which can lead to effects like adipocyte differentiation, suggesting TBT may act as an obesogen.[7] Furthermore, organotins are neurotoxic, inducing behavioral abnormalities and being toxic to the developing central nervous system.[7]
Part 2: Ecotoxicological Study Protocols
The following section details standardized protocols for the ecotoxicological assessment of TBT in environmental samples. These protocols are designed to be self-validating and provide a framework for reproducible research.
Sample Collection and Preparation
Accurate assessment of TBT contamination begins with proper sample collection and preparation. TBT can be analyzed in various environmental matrices, including water, sediment, and biological tissues.
Protocol 2.1.1: Water Sample Collection and Preparation
-
Collection: Collect water samples in pre-cleaned amber glass bottles to minimize photodegradation.
-
Preservation: Acidify the samples to a pH < 2 with a high-purity acid (e.g., hydrochloric acid) to prevent degradation of organotin compounds. Store at 4°C.
-
Extraction: TBT can be extracted from water samples using solid-phase extraction (SPE) or liquid-liquid extraction.[8][9]
Protocol 2.1.2: Sediment and Biota Sample Collection and Preparation
-
Collection: Collect sediment samples using a grab or core sampler. Collect biological samples (e.g., mussels, fish) from the study area.
-
Storage: Freeze-dry the sediment and biological tissue samples to remove water.[8]
-
Extraction:
Analytical Quantification of TBT
Gas chromatography (GC) coupled with various detectors is the most common method for the quantification of TBT.[9][10]
Protocol 2.2.1: GC-MS Analysis of TBT
-
Derivatization: Prior to GC analysis, TBT extracts are derivatized to increase their volatility. Ethylation with sodium tetraethylborate (NaBEt4) is a widely used method.[9]
-
Instrumentation: A gas chromatograph coupled with a mass spectrometer (GC-MS) provides high selectivity and sensitivity.[10][11] Isotope dilution methods using 119Sn-enriched TBT standards can be employed for accurate quantification.[10]
-
GC Conditions:
-
MS Conditions:
-
Ionization: Electron impact (EI) ionization at 70 eV.[10]
-
Detection: Selected ion monitoring (SIM) mode for target TBT ions to enhance sensitivity.
-
Workflow for TBT Analysis
Caption: Workflow for the analysis of Tributyltin (TBT) in environmental samples.
Ecotoxicity Bioassays
Bioassays are essential for determining the toxic effects of TBT on living organisms.
Protocol 2.3.1: Acute Toxicity Testing with Daphnia magna
Daphnia magna is a standard model organism for aquatic toxicity testing.[12]
-
Organism Culturing: Culture Daphnia magna under standard laboratory conditions (20 ± 2°C, 16:8 h light:dark photoperiod).
-
Test Solutions: Prepare a series of TBT concentrations in culture medium. Include a solvent control and a negative control.
-
Exposure: Place neonates (<24 h old) in test solutions for a 48-hour exposure period.
-
Endpoint: Record mortality at 24 and 48 hours. Calculate the median lethal concentration (LC50). The toxicity of TBT to Daphnia magna can be influenced by water hardness and pH.[12]
Protocol 2.3.2: Sediment Toxicity Testing with Ostracods
The OSTRACODTOXKIT F™ is a standardized direct contact bioassay for sediment toxicity.[13]
-
Test Organism: Use the ostracod crustacean Heterocypris incongruens.[13]
-
Exposure: Expose the organisms directly to the TBT-contaminated sediment for a 6-day period.
-
Endpoints: Assess both mortality and growth inhibition (measured as organism length).[13]
Protocol 2.3.3: In Vitro Cytotoxicity Assay
Cell lines can be used for rapid screening of TBT cytotoxicity.[14]
-
Cell Line: Use a fish cell line, such as the rainbow trout gonad cell line (RTG-2).[14]
-
Exposure: Expose the cells to a range of TBT concentrations for 24 to 96 hours.
-
Endpoints: Use assays like the alamar blue (AB) or neutral red (NR) to assess cell viability and cytotoxicity.[14]
Molecular Mechanism of TBT Toxicity
Sources
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- 3. healthandenvironment.org [healthandenvironment.org]
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- 5. research.ed.ac.uk [research.ed.ac.uk]
- 6. Tributyltin compounds (PIM G018) [inchem.org]
- 7. Molecular mechanisms of environmental organotin toxicity in mammals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of an Analytical Method for Determining Tributyltin and Triphenyltin in Seawater, Sediment, and Mussel Samples Using GC-FPD and GC-MS – TOF [pjoes.com]
- 9. pjoes.com [pjoes.com]
- 10. gcms.cz [gcms.cz]
- 11. A new validated analytical method for the determination of tributyltin in water samples at the quantification level set by the European Union - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Toxicity and uptake of TRI- and dibutyltin in Daphnia magna in the absence and presence of nano-charcoal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. In vitro screening of organotin compounds and sediment extracts for cytotoxicity to fish cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Derivatization Strategies for the Gas Chromatographic Analysis of t-Butyltri-n-butyltin and Related Organotin Compounds
Abstract & Introduction
Organotin compounds (OTCs) are a class of organometallic chemicals used extensively in industry as PVC stabilizers, catalysts, and, most notably, as biocides in antifouling paints for marine vessels.[1] This widespread use has led to their accumulation in aquatic environments, posing significant toxicological risks due to their high toxicity and endocrine-disrupting effects on non-target organisms.[2][3] Consequently, sensitive and accurate analytical methods are required for their monitoring.
Gas chromatography (GC), especially when coupled with mass spectrometry (GC-MS) or inductively coupled plasma mass spectrometry (GC-ICP-MS), is a powerful technique for the separation and quantification of OTCs.[4][5] However, a significant analytical challenge arises from the chemical nature of many OTCs. While fully substituted, neutral tetraalkyltins like tetrabutyltin or the titular t-butyltri-n-butyltin are sufficiently volatile and thermally stable for direct GC analysis, their degradation products and common ionic precursors (mono-, di-, and tri-substituted organotins) are not. These ionic species are polar, exhibit low volatility, and are prone to thermal decomposition in the GC injector, making direct analysis impossible.[5][6][7]
Derivatization is therefore a critical and often mandatory step in the analytical workflow.[6] This process chemically modifies the polar, ionic organotin species into nonpolar, volatile, and thermally stable analogues that are amenable to GC separation. This application note provides a detailed guide to the two most robust and widely adopted derivatization techniques for the analysis of this compound and its related ionic degradation products: Alkylation via Grignard Reagents and in-situ Ethylation using Sodium Tetraethylborate (NaBEt₄) . We will explore the causality behind experimental choices, provide detailed, field-proven protocols, and offer a comparative analysis to guide researchers in selecting the optimal method for their specific application.
The Rationale of Derivatization: Converting Non-Volatiles for GC Analysis
The core principle of derivatization in this context is to replace the anionic counter-ion (e.g., chloride, oxide) of an ionic organotin with an alkyl group. This transformation neutralizes the charge and masks the polar functionality, which dramatically increases the compound's volatility and thermal stability.[7][8] The resulting tetra-substituted organotin is readily partitioned into the gas phase for chromatographic separation.
Two primary chemical pathways dominate this field:
-
Grignard Alkylation: This classic organometallic reaction utilizes a Grignard reagent (R-MgX) to alkylate the organotin halide in an organic solvent. It is a powerful and versatile method known for high derivatization yields and the ability to introduce various alkyl groups (methyl, ethyl, pentyl, etc.), allowing the analyst to tune the volatility and chromatographic retention of the derivatives.[9][10] Its main drawback is the extreme reactivity of Grignard reagents with protic substances, necessitating strictly anhydrous (water-free) conditions and organic sample extracts.[6]
-
Aqueous Ethylation with Sodium Tetraethylborate (NaBEt₄): This method has gained popularity due to its operational simplicity, particularly for aqueous samples.[11] NaBEt₄ acts as an ethyl group donor and can be added directly to a buffered aqueous sample (in situ derivatization).[11] The ethylated derivatives are then extracted into an organic solvent for GC analysis. This approach significantly reduces sample handling steps compared to the Grignard method.[12] The reaction is, however, highly dependent on pH, with optimal yields for organotins typically achieved between pH 4 and 5.[11][13]
Comparative Overview of Key Derivatization Techniques
Choosing the correct derivatization strategy is critical and depends heavily on the sample matrix, available equipment, and target analytes. The following table summarizes the key characteristics of each method.
| Feature | Grignard Alkylation | Ethylation with Sodium Tetraethylborate (NaBEt₄) |
| Reaction Type | Nucleophilic substitution with organomagnesium halide | Aqueous phase ethylation |
| Typical Reagents | Pentylmagnesium Bromide (PeMgBr), Propylmagnesium Chloride (PrMgCl) | Sodium Tetraethylborate (NaBEt₄) |
| Required Matrix | Organic extract (e.g., hexane, toluene) | Primarily aqueous samples; can be used on extracts |
| Key Conditions | Strictly anhydrous (water-free) | Buffered aqueous solution, pH 4-5[11] |
| Advantages | - High derivatization yields and reproducibility[6]- Versatile (can use different alkyl groups)[9]- Forms very stable derivatives- Effective for a wide range of OTCs in various matrices | - Operationally simple; fewer analytical steps[12]- Ideal for aqueous samples (in situ reaction)[11]- Avoids use of highly reactive Grignard reagents |
| Disadvantages | - Reagents are hazardous and react violently with water[6]- Requires extraction into a compatible organic solvent first- Sensitive to sulfur interference in sediment extracts | - Reagent is air and moisture sensitive[11]- Yield is highly pH-dependent[13]- Excess reagent needed for complex matrices[11]- Primarily limited to ethylation |
Visualized Experimental Workflow
The following diagram illustrates the complete analytical workflow from sample preparation to GC analysis, highlighting the distinct pathways for Grignard and NaBEt₄ derivatization.
Caption: Overall workflow for organotin analysis via GC-MS.
Detailed Experimental Protocols
Disclaimer: These protocols involve hazardous materials. All work should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn.
Protocol 1: Grignard Alkylation (Pentylation)
This protocol is adapted from established methods for the analysis of various organotins and is suitable for sample extracts in a compatible organic solvent.[9][10] Pentylation is often preferred as it provides derivatives with excellent chromatographic properties and moves them away from solvent fronts and other early-eluting interferences.[9]
Reagents & Materials:
-
Sample extract containing organotins in hexane or other compatible solvent.
-
Pentylmagnesium bromide (PeMgBr) in diethyl ether (e.g., 2.0 M solution).
-
Anhydrous sodium sulfate.
-
Concentrated Hydrochloric Acid (HCl), reagent grade.
-
Hexane, pesticide grade.
-
Deionized water.
-
Glass vials with PTFE-lined caps.
Procedure:
-
Solvent Exchange (if necessary): Ensure the sample extract is in a solvent compatible with the Grignard reagent (e.g., hexane, diethyl ether, toluene). If the initial extraction used an incompatible solvent, carefully evaporate it under a gentle stream of nitrogen and reconstitute in 1-2 mL of hexane.
-
Derivatization Reaction:
-
To the 1-2 mL of sample extract in a glass vial, add 1 mL of 2.0 M pentylmagnesium bromide solution dropwise while gently vortexing.
-
Causality: The Grignard reagent is added in excess to ensure the complete conversion of all ionic organotin species to their pentylated forms.
-
Seal the vial and allow the reaction to proceed at room temperature for 30 minutes.
-
-
Quenching the Reaction:
-
CRITICAL STEP: Place the vial in an ice bath to dissipate heat. Uncap carefully in a fume hood.
-
Slowly and dropwise, add 5 mL of 0.5 M HCl to quench the excess Grignard reagent. This reaction is highly exothermic and will produce flammable gases. Proceed with extreme caution.
-
Causality: The acid neutralizes the highly reactive Grignard reagent and facilitates phase separation.
-
-
Extraction & Cleanup:
-
Vortex the vial for 1 minute, then allow the aqueous and organic layers to separate.
-
Carefully transfer the upper organic layer (hexane) to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
The extract is now ready for GC-MS analysis.
-
Protocol 2: In-situ Ethylation with Sodium Tetraethylborate (NaBEt₄)
This protocol is ideal for water samples or aqueous extracts and is based on methods that simplify the analytical workflow.[4]
Reagents & Materials:
-
Aqueous sample (e.g., 100 mL).
-
Sodium tetraethylborate (NaBEt₄), solid. Note: This reagent is air and moisture sensitive and pyrophoric.[11] Handle in a glove box or with extreme care.
-
2% (w/v) NaBEt₄ solution: Prepare fresh by dissolving 0.2 g of NaBEt₄ in 10 mL of deionized water.
-
Acetate Buffer (pH 4.5): Prepare by dissolving sodium acetate in deionized water and adjusting the pH with acetic acid.
-
Hexane, pesticide grade.
-
Anhydrous sodium sulfate.
-
Separatory funnel or volumetric flask.[12]
Procedure:
-
Sample Buffering:
-
Derivatization & Extraction:
-
Add 2 mL of hexane to the separatory funnel.
-
Add 1 mL of the freshly prepared 2% NaBEt₄ solution.
-
Immediately stopper the funnel and shake vigorously for 20-30 minutes. This performs the derivatization and extraction simultaneously.
-
Causality: The NaBEt₄ ethylates the ionic organotins in the aqueous phase. The newly formed volatile, nonpolar derivatives are immediately partitioned into the hexane layer, driving the reaction to completion.
-
-
Phase Separation & Cleanup:
-
Allow the layers to fully separate.
-
Drain the lower aqueous layer.
-
Collect the upper organic layer (hexane) and pass it through a small column of anhydrous sodium sulfate to remove residual water.
-
The extract is now ready for GC-MS analysis.
-
Derivatization Reaction Mechanism
The following diagram illustrates the chemical transformation of a tributyltin cation (TBT⁺), a common degradation product, into a volatile tetra-substituted species using both derivatization methods.
Sources
- 1. agilent.com [agilent.com]
- 2. Tributyltin - Wikipedia [en.wikipedia.org]
- 3. Toxicity and uptake of TRI- and dibutyltin in Daphnia magna in the absence and presence of nano-charcoal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. diverdi.colostate.edu [diverdi.colostate.edu]
- 9. Analysis of organotin compounds by grignard derivatization and gas chromatography-ion trap tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. resources.strem.com [resources.strem.com]
- 12. ingenieria-analitica.com [ingenieria-analitica.com]
- 13. Comparison of sodium tetraethylborate and sodium tetra(n-propyl)borate as derivatization reagent for the speciation of organotin and organolead compounds in water samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: Quantification of t-Butyl-tri-n-butyltin in Biological Tissues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Organotin compounds, a class of organometallic chemicals, have seen widespread use in various industrial and agricultural applications, from anti-fouling paints for marine vessels to stabilizers in PVC plastics.[1][2] Among these, t-butyl-tri-n-butyltin (TBT) is of significant environmental and toxicological concern due to its high toxicity to a wide range of organisms, including marine life and humans.[3][4] TBT can bioaccumulate in the tissues of organisms, leading to potential endocrine disruption, immunotoxicity, and other adverse health effects.[4] Consequently, the accurate quantification of TBT in biological tissues is crucial for environmental monitoring, food safety assessment, and toxicological research.
This application note provides a comprehensive guide to the quantification of t-butyl-tri-n-butyltin in biological tissues, designed for researchers and scientists. It emphasizes robust analytical methodologies, rigorous sample preparation, and stringent quality control measures to ensure data of the highest integrity.
Principle of the Method
The quantification of TBT in complex biological matrices necessitates a multi-step analytical approach. The core principle involves the extraction of the analyte from the tissue, derivatization to enhance its volatility and thermal stability for gas chromatographic analysis, and subsequent detection and quantification using a sensitive and selective detector, such as a mass spectrometer (MS) or an inductively coupled plasma mass spectrometer (ICP-MS).[1][5] Isotope dilution techniques, where a known amount of an isotopically labeled standard is added at the beginning of the sample preparation, are highly recommended to correct for analyte losses during the procedure and matrix effects, thereby ensuring the highest accuracy and precision.[6][7]
Materials and Reagents
Reagents
-
t-Butyl-tri-n-butyltin (TBT) standard
-
Isotopically labeled TBT internal standard (e.g., ¹¹⁹Sn-enriched TBT)
-
Sodium tetraethylborate (NaBEt₄) derivatizing agent
-
Hexane (pesticide residue grade)
-
Methanol (HPLC grade)
-
Acetic acid (glacial)
-
Sodium acetate
-
Anhydrous sodium sulfate
-
Deionized water (18.2 MΩ·cm)
-
Certified Reference Materials (CRMs) for organotins in biota (e.g., PACS-2)
Equipment
-
Homogenizer (e.g., rotor-stator or ultrasonic)
-
Centrifuge
-
Vortex mixer
-
Mechanical shaker or sonicator
-
Gas chromatograph (GC) coupled to a mass spectrometer (MS) or an inductively coupled plasma mass spectrometer (ICP-MS)
-
Analytical balance
-
Volumetric flasks and pipettes
-
Glassware (thoroughly cleaned and rinsed with solvent)
Experimental Protocols
Part 1: Sample Preparation
The goal of sample preparation is to efficiently extract TBT from the complex biological matrix while minimizing interferences.
1.1. Tissue Homogenization:
-
Accurately weigh approximately 1-5 g of the biological tissue sample.
-
Homogenize the tissue sample in a suitable solvent, such as methanol or a mixture of hexane and tropolone.[5] The use of a high-speed homogenizer is recommended to ensure complete disruption of the tissue.
1.2. Isotope Dilution Spiking:
-
Prior to extraction, spike the homogenized sample with a known amount of the isotopically labeled TBT internal standard. This is a critical step for accurate quantification using isotope dilution mass spectrometry.[6][7]
1.3. Extraction:
Several extraction techniques can be employed, with the choice depending on the laboratory's equipment and the specific tissue matrix.
-
Solvent Extraction: This is a conventional and widely used method.
-
Add an appropriate extraction solvent, such as a mixture of hexane and acetic acid, to the spiked homogenate.
-
Agitate the mixture vigorously using a mechanical shaker or sonicator for a defined period (e.g., 30-60 minutes) to ensure efficient extraction.[5]
-
Centrifuge the mixture to separate the organic and aqueous phases.
-
Carefully collect the organic layer containing the extracted TBT.
-
Repeat the extraction process on the remaining aqueous layer at least once more to maximize recovery.
-
Combine the organic extracts.
-
-
Microwave-Assisted Extraction (MAE): MAE can significantly reduce extraction time and solvent consumption.
-
Place the spiked homogenate in a microwave-transparent vessel.
-
Add the extraction solvent.
-
Subject the sample to a controlled microwave program (time and power).
-
Allow the sample to cool before proceeding to the next step.
-
1.4. Derivatization:
Since TBT is not sufficiently volatile for GC analysis, a derivatization step is necessary. Ethylation with sodium tetraethylborate is a common and effective method.[6]
-
To the combined organic extract, add an aqueous solution of sodium tetraethylborate (NaBEt₄).
-
Adjust the pH to approximately 5 using an acetate buffer.[8]
-
Vortex the mixture for several minutes to facilitate the derivatization reaction, where the butyl groups of TBT are replaced with ethyl groups, forming the more volatile tetraethyltin.
1.5. Cleanup:
-
After derivatization, wash the organic layer with deionized water to remove excess derivatizing agent and other water-soluble impurities.
-
Dry the organic extract by passing it through a column containing anhydrous sodium sulfate.
-
Concentrate the cleaned extract to a final volume of approximately 1 mL under a gentle stream of nitrogen.
Part 2: Instrumental Analysis
Gas chromatography coupled with a sensitive and selective detector is the preferred method for the analysis of derivatized TBT.
2.1. GC-MS/ICP-MS Conditions:
The following are typical instrumental parameters. Optimization may be required based on the specific instrument and column used.
| Parameter | GC-MS | GC-ICP-MS |
| Column | HP-5MS (or equivalent) | HP-5MS (or equivalent) |
| Injector Temp. | 250 °C | 250 °C |
| Oven Program | 60 °C (1 min hold), ramp to 280 °C at 10 °C/min, hold for 5 min | 60 °C (1 min hold), ramp to 280 °C at 10 °C/min, hold for 5 min |
| Carrier Gas | Helium | Argon |
| Ionization Mode | Electron Ionization (EI) | Inductively Coupled Plasma |
| MS Acquisition | Selected Ion Monitoring (SIM) | Monitoring specific tin isotopes (e.g., ¹¹⁸Sn, ¹¹⁹Sn, ¹²⁰Sn) |
2.2. Calibration:
Prepare a series of calibration standards containing known concentrations of both native TBT and the isotopically labeled internal standard. Process these standards through the same derivatization and cleanup procedures as the samples. Construct a calibration curve by plotting the ratio of the peak area of the native TBT to the peak area of the internal standard against the concentration of the native TBT.
Quality Assurance and Quality Control (QA/QC)
A robust QA/QC program is essential for generating reliable and defensible data.
-
Method Blank: A method blank (reagents without a sample) should be processed with each batch of samples to assess for any contamination introduced during the analytical procedure.
-
Certified Reference Materials (CRMs): Analyze a CRM with a certified concentration of TBT in a similar biological matrix (e.g., PACS-2) with each sample batch.[6][7] The results should fall within the certified range to validate the accuracy of the method.
-
Spike Recovery: A matrix spike, where a known amount of TBT is added to a real sample before extraction, should be analyzed to evaluate the method's efficiency in the specific sample matrix.
-
Replicates: Analyze duplicate or triplicate samples to assess the precision of the method.
Data Presentation
The concentration of t-butyl-tri-n-butyltin in the biological tissue samples should be reported in nanograms per gram (ng/g) of wet weight or dry weight.
Table 1: Example Quantitative Data
| Sample ID | TBT Concentration (ng/g wet weight) | % Recovery (Matrix Spike) |
| Tissue A | 15.2 ± 1.3 | 95% |
| Tissue B | 45.8 ± 3.9 | 92% |
| Tissue C | Below Detection Limit | 98% |
| CRM (PACS-2) | 1.35 ± 0.11 µg/g (Certified: 1.30 ± 0.18 µg/g) | N/A |
Visualizations
Experimental Workflow
Caption: Workflow for TBT quantification in biological tissues.
Conclusion
This application note details a robust and reliable methodology for the quantification of t-butyl-tri-n-butyltin in biological tissues. The combination of efficient sample preparation, isotope dilution, and sensitive GC-ICP-MS or GC-MS analysis provides the accuracy and precision required for demanding research and regulatory applications. Adherence to the described quality control procedures is paramount to ensure the integrity and validity of the generated data.
References
- Determination of Butyltin Compounds in Environmental Samples by Isotope-Dilution GC-ICP-MS - PubMed.
- New method: NMKL 205. TRACE ELEMENTS SPECIES – Tributyltin (TBT).
- Determination of Butyltin Compounds in Environmental Samples by Isotope Dilution GC-MS Applic
- Speciation of Underivatized Organotin Compounds in Sediments by Gas Chromatography-triple Quadrupole Mass Spectrometry - Regular Article.
- Determination of organotin compounds in environmental samples - SciSpace.
- Determination of butylated tin species in biota samples by derivatiz
- Development of an Analytical Method for Determining Tributyltin and Triphenyltin in Seawater, Sediment, and Mussel Samples Using.
- Organotins Analysis - Eurofins Australia.
- A Comparison of GC-ICP-MS and HPLC-ICP-MS for the Analysis of Organotin Compounds Applic
- Investigating the Environmental Impact of Organotins | LCGC Intern
- Butyltin Compounds in Tissues. - DTIC.
- New Trends in Sample Preparation Methods for the Determination of Organotin Compounds in Marine Matrices - ResearchG
- Sample Preparation: A Comprehensive Guide - Organom
- Analysis of organotin compounds - ALS global.
- A comprehensive method for the determination of aquatic butyltin species at ultratrace levels using simultaneous hybridiz
- Determination of Organotin Compounds in Environmental Samples - ResearchG
- Sample Preparation Techniques for Biological M
Sources
- 1. eurofins.com.au [eurofins.com.au]
- 2. Analysis of organotin compounds [alsglobal.se]
- 3. nmkl.org [nmkl.org]
- 4. analchemres.org [analchemres.org]
- 5. scispace.com [scispace.com]
- 6. Determination of butyltin compounds in environmental samples by isotope-dilution GC-ICP-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. gcms.cz [gcms.cz]
- 8. pjoes.com [pjoes.com]
Application Note & Protocol: High-Performance Liquid Chromatography (HPLC) Methods for the Separation of tert-Butyltri-n-butyltin (t-BTBT)
Introduction: The Analytical Imperative for Organotin Speciation
Organotin compounds (OTCs) are a class of organometallic chemicals used extensively in industry as PVC stabilizers, catalysts, and biocides in antifouling paints.[1][2] Their widespread use has led to their persistence in various environmental matrices, including marine sediments and water systems.[3] The toxicity of organotins is highly dependent on their chemical structure, with tributyltin (TBT) and its analogues being of particular concern due to their endocrine-disrupting effects even at very low concentrations.[2] Consequently, robust analytical methods are required not just for total tin quantification, but for speciation analysis—the separation and measurement of individual organotin species.
This application note provides a detailed protocol for the separation and quantification of t-butyltri-n-butyltin (a structural isomer and potential impurity or degradation product related to other butyltins) using High-Performance Liquid Chromatography (HPLC) coupled with Inductively Coupled Plasma-Mass Spectrometry (ICP-MS). The primary advantage of using HPLC is the elimination of the time-consuming and potentially error-prone derivatization step required for Gas Chromatography (GC) analysis.[3][4] Coupling HPLC with ICP-MS provides exceptional sensitivity and selectivity, making it the gold standard for trace-level organotin speciation.[5]
This guide is designed for researchers, environmental scientists, and drug development professionals requiring a reliable and validated method for t-BTBT analysis.
Principle of the Method: Reversed-Phase Separation and ICP-MS Detection
The separation of t-BTBT from other organotin species and matrix components is effectively achieved using reversed-phase liquid chromatography (RP-LC).[6]
-
The "Why" of Reversed-Phase: In RP-LC, the stationary phase (typically C18-bonded silica) is non-polar, while the mobile phase is a polar solvent mixture, such as acetonitrile and water.[6] Organotin compounds, being relatively hydrophobic, interact with and are retained by the non-polar stationary phase. By carefully controlling the composition of the polar mobile phase, we can selectively elute the analytes. Hydrophobic molecules are retained longer on the column and can be eluted by increasing the organic solvent content of the mobile phase.[6]
-
Causality of Mobile Phase Additives: The success of the separation hinges on the mobile phase composition.
-
Acidification (e.g., Acetic Acid): The addition of a weak acid like acetic acid helps to maintain the organotin species in a stable, protonated form and improves chromatographic peak shape.[1][7]
-
Complexing Agents (e.g., Tropolone): Tropolone can be added to the mobile phase to form neutral complexes with the organotin cations.[2][8] This minimizes interactions with residual silanol groups on the silica-based column, leading to sharper, more symmetrical peaks.
-
Ion-Pairing Reagents (e.g., Triethylamine): Alternatively, an amine like triethylamine can be used to mask active silanol sites on the stationary phase, which would otherwise cause peak tailing.[1]
-
-
The Power of ICP-MS Detection: As the separated compounds elute from the HPLC column, they are introduced into the ICP-MS system. The high-temperature argon plasma atomizes and ionizes all compounds, including the tin-containing analytes. The mass spectrometer then separates the ions based on their mass-to-charge ratio. By monitoring for the specific isotopes of tin (e.g., m/z 118, 120), the detector provides an extremely sensitive and element-specific signal, free from most organic matrix interferences.[1][3] This specificity is crucial for accurate quantification at trace levels.
Experimental Protocol
Safety Precautions
Organotin compounds are toxic. Handle all standards and samples in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. All glassware used for organotin analysis must be acid-washed (e.g., soaked in 10% HCl) and rinsed with deionized water to prevent analyte adsorption to glass surfaces.[9][10]
Apparatus and Materials
-
HPLC system with a binary or quaternary pump (e.g., Agilent 1260 Infinity II, Waters ACQUITY UPLC).
-
Inductively Coupled Plasma-Mass Spectrometer (ICP-MS) (e.g., PerkinElmer NexION, Agilent 7800).
-
Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Autosampler with temperature control.
-
Syringe filters (0.45 µm, PTFE).
-
Acid-washed volumetric flasks and glassware.
-
Micropipettes.
-
Analytical balance.
Reagents and Standards Preparation
-
Reagents: HPLC-grade acetonitrile, methanol, and water. Glacial acetic acid (TraceMetal Grade). Triethylamine (99.5% purity).
-
Stock Standard (1000 µg/mL): Prepare by accurately weighing and dissolving pure this compound chloride in methanol. Store at 4°C in the dark.
-
Working Standards (0.1 - 200 µg/L): Prepare a series of working standards by serial dilution of the stock standard into the mobile phase or a suitable diluent (e.g., 10% methanol in water). Prepare fresh daily to ensure stability.
Sample Preparation (Aqueous Matrix)
The goal of sample preparation is to extract the analyte while removing interfering matrix components. For aqueous samples like tap water or filtered seawater:
-
Collect the sample in an acid-washed glass or polypropylene container.
-
Acidify the sample to pH ~2 with glacial acetic acid to ensure the stability of the organotin compounds.
-
For samples with high salt content, a solid-phase extraction (SPE) or liquid-liquid extraction step may be necessary to prevent signal suppression in the ICP-MS.[10]
-
Filter the sample through a 0.45 µm PTFE syringe filter into an autosampler vial.
For complex matrices like sediment or biological tissues, a more rigorous extraction, such as microwave-assisted or ultrasonic extraction with an acidified organic solvent, is required.[7][11]
HPLC-ICP-MS Instrumentation and Conditions
The following table summarizes a robust starting point for method development. Optimization may be required based on the specific instrumentation and sample matrix.
| Parameter | Recommended Setting | Rationale |
| HPLC System | ||
| Analytical Column | C18 Reversed-Phase, 150 mm x 4.6 mm, 5 µm | Provides good retention and separation for hydrophobic organotin compounds.[2] |
| Mobile Phase | A: 0.1% Acetic Acid + 0.05% Triethylamine in WaterB: 0.1% Acetic Acid + 0.05% Triethylamine in Acetonitrile | Acetonitrile provides good separation efficiency. Acetic acid ensures analyte stability, and triethylamine minimizes peak tailing.[1] |
| Elution Mode | Isocratic or Gradient | Isocratic (e.g., 65% B) can be used for simple matrices.[1] A gradient (e.g., 50% to 90% B in 10 min) is better for complex samples. |
| Flow Rate | 1.0 mL/min | A standard flow rate compatible with most analytical C18 columns and ICP-MS interfaces. |
| Injection Volume | 20 - 100 µL | Larger volumes can increase sensitivity but may degrade peak shape if the sample solvent is stronger than the mobile phase. |
| Column Temperature | 30°C | Maintains stable retention times and improves peak efficiency. |
| ICP-MS System | ||
| RF Power | 1500 - 1600 W | Ensures efficient plasma generation for analyte ionization.[1] |
| Nebulizer Gas Flow | ~1.0 L/min (Optimize for sensitivity) | Controls the aerosol generation from the HPLC eluent. |
| Makeup Gas | Argon (optional addition of O₂ to prevent carbon buildup) | Oxygen can be added to combust the organic solvent from the mobile phase, protecting the instrument cones.[2][7] |
| Monitored Isotopes (m/z) | 118Sn, 120Sn | Monitoring multiple isotopes confirms the presence of tin and helps identify potential isobaric interferences. |
| Dwell Time | 100 - 500 ms | The time spent measuring each isotope; longer times improve signal-to-noise but reduce the number of data points across a peak. |
Step-by-Step Analysis Procedure
-
System Equilibration: Equilibrate the HPLC column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved on the ICP-MS detector.
-
Sequence Setup: Create a sequence in the instrument software. Include solvent blanks, calibration standards (from lowest to highest concentration), quality control (QC) samples, and the unknown samples.
-
Blank Injection: Inject a solvent blank to ensure the system is clean and free from carryover.
-
Calibration: Inject the series of working standards to generate a calibration curve. The instrument software will plot the ICP-MS signal intensity against the concentration of each standard.
-
Sample Analysis: Inject the prepared unknown samples.
-
QC Checks: Inject a mid-level QC standard periodically (e.g., every 10-20 samples) to verify instrument performance and calibration stability.
Data Analysis and Interpretation
-
Peak Identification: Identify the peak corresponding to t-BTBT in the chromatogram based on its retention time, which should match that of the authentic standard.
-
Calibration Curve: Generate a linear regression calibration curve from the standard injections. A correlation coefficient (r²) of >0.995 is typically required.
-
Quantification: The concentration of t-BTBT in the unknown samples is automatically calculated by the instrument software by interpolating its peak area or height against the calibration curve.
-
Reporting: Report the final concentration, ensuring it is corrected for any dilution factors used during sample preparation.
Method Validation
To ensure the trustworthiness and reliability of the results, the analytical method must be validated according to established guidelines (e.g., ICH Q2(R1)).[12][13] Key validation parameters are summarized below.
| Validation Parameter | Acceptance Criteria | Purpose |
| Specificity | The analyte peak is well-resolved from other matrix components and organotin species. | Demonstrates that the method can unequivocally assess the analyte in the presence of components that may be expected to be present.[13] |
| Linearity & Range | Correlation coefficient (r²) ≥ 0.995 over the specified concentration range. | Confirms a direct proportional relationship between concentration and instrument response.[12] |
| Limit of Detection (LOD) | Signal-to-Noise ratio of ~3:1. | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[13] |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of ~10:1. | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[13] |
| Accuracy (Recovery) | Typically 80-120% recovery for spiked samples. | Measures the closeness of the test results obtained by the method to the true value.[12] |
| Precision (Repeatability) | Relative Standard Deviation (RSD) ≤ 15% for replicate injections. | Measures the method's ability to produce consistent results for the same sample under the same operating conditions.[12] |
Experimental Workflow Diagram
The following diagram illustrates the complete analytical workflow from sample acquisition to final data reporting.
Sources
- 1. apps.nelac-institute.org [apps.nelac-institute.org]
- 2. Development of a Liquid Chromatographic Method for Quantifying 11 Organotin Compounds in Workplace Air Samples using HPLC-ICP-MS | EVISA's News [speciation.net]
- 3. agilent.com [agilent.com]
- 4. atsdr.cdc.gov [atsdr.cdc.gov]
- 5. [PDF] Speciation analysis of organotin compounds by HPLC-ICP-MS | Semantic Scholar [semanticscholar.org]
- 6. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. epa.gov [epa.gov]
- 10. researchgate.net [researchgate.net]
- 11. Development of an analytical method for organotin compounds in fortified flour samples using microwave-assisted extraction and normal-phase HPLC with UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 13. pharmtech.com [pharmtech.com]
Use of t-butyltri-n-butyltin in wood preservation research.
Tributyltin compounds represent a pivotal chapter in the history of wood preservation. Their undeniable efficacy provided decades of reliable protection for timber. However, their severe environmental impact serves as a critical lesson in the development of modern biocides. The protocols and data presented here are intended to equip researchers with the tools to study TBT's properties, whether for historical comparison or environmental analysis, while upholding the highest standards of scientific integrity and safety. Future research must continue to focus on developing effective wood preservatives that do not carry the heavy environmental burden of organotins. [9]
References
- Benchchem. (n.d.). Application Notes and Protocols for Tributyltin Chloride as a Wood Preservative.
- IRG-WP. (n.d.). Stability and performance of tributyltin compounds.
- Wikipedia. (n.d.). Tributyltin.
- ResearchGate. (n.d.). TBTO and TBTN — Safe and Effective Biocides for Wood Preservation.
- Extension Toxicology Network (EXTOXNET). (1996). Tributyltin (TBT).
- ResearchGate. (n.d.). Environmental levels, toxicity and human exposure to tributyltin (TBT)-contaminated marine environment. A review.
- Edinburgh Research Explorer. (n.d.). Environmental levels, toxicity and human exposure to tributyltin (TBT)-contaminated marine environment. A review.
- ResearchGate. (n.d.). Determination of Organotin Compounds in Timber and Wood Products by GC-MS.
- Oregon Department of Human Services. (n.d.). TRIBUTYLTIN (TBT).
- National Center for Biotechnology Information. (n.d.). Toxicological Profile for Tin and Tin Compounds - ANALYTICAL METHODS.
- SATRA. (n.d.). TM277: Determination of organotins.
- BenchChem. (n.d.). Application of Tributyltin Hydroxide in Wood Preservation Research.
- PubMed. (2002). Development of environmentally-benign wood preservatives based on the combination of organic biocides with antioxidants and metal chelators.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Tributyltin - Wikipedia [en.wikipedia.org]
- 3. EXTOXNET PIP - TRIBUTYLTIN (TBT) [extoxnet.orst.edu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. research.ed.ac.uk [research.ed.ac.uk]
- 7. oregon.gov [oregon.gov]
- 8. Development of environmentally-benign wood preservatives based on the combination of organic biocides with antioxidants and metal chelators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ANALYTICAL METHODS - Toxicological Profile for Tin and Tin Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. SATRA TM277: Determination of organotins [satra.com]
Troubleshooting & Optimization
Improving detection limits for t-butyltri-n-butyltin in complex matrices
A Guide to Improving Detection Limits in Complex Matrices
Welcome to the technical support center for the analysis of t-butyltri-n-butyltin (TBT) and related organotin compounds. As a Senior Application Scientist, I have designed this guide to provide researchers, scientists, and drug development professionals with practical, field-proven insights into overcoming the challenges associated with detecting TBT at trace levels. This resource consolidates frequently asked questions, in-depth troubleshooting, and validated protocols to enhance the accuracy, sensitivity, and reproducibility of your analytical methods.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the analysis of TBT, providing foundational knowledge to inform your experimental design.
Q1: What are the primary challenges in detecting this compound (TBT) in complex matrices?
The analysis of TBT in matrices such as sediments, biological tissues, and food products is inherently challenging due to several factors:
-
Low Concentrations: TBT is often present at trace levels (ng/L to µg/kg), requiring highly sensitive analytical methods.[1]
-
Matrix Effects: Complex samples contain a multitude of co-extracted compounds that can interfere with TBT quantification. In liquid chromatography-mass spectrometry (LC-MS), these interferences can cause ion suppression or enhancement, leading to inaccurate results.[2][3] In gas chromatography (GC), non-volatile matrix components can contaminate the injector and column.
-
Analyte Properties: Organotin compounds like TBT are polar and have low volatility, making them unsuitable for direct analysis by GC without a derivatization step to increase their thermal stability and volatility.[4][5]
-
Analyte Stability: TBT can be unstable in solution and may degrade over time, necessitating careful sample storage and timely analysis.[6]
Q2: What are the primary analytical techniques for TBT determination, and how do they compare?
Gas Chromatography (GC) and Liquid Chromatography (LC), both typically coupled with mass spectrometry (MS), are the predominant techniques. Each has distinct advantages and disadvantages.[4]
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem MS (LC-MS/MS) |
| Derivatization | Mandatory. Required to make TBT volatile.[5][7] | Not required. Simplifies sample preparation.[1][4] |
| Sample Throughput | Lower, due to the extra derivatization step. | Higher, due to simpler and faster sample preparation.[1] |
| Selectivity | High, especially with tandem MS (GC-MS/MS).[8] | Very high, as MS/MS can filter out matrix interferences.[1] |
| Sensitivity | Can achieve very low detection limits (ng/L).[9] | Excellent sensitivity, often reaching sub-ng/L levels.[10][11] |
| Matrix Effects | Less prone to ion suppression but susceptible to injector/column contamination.[2] | Prone to ion suppression/enhancement in the ESI source.[3] |
| Common Use Case | Established method for environmental monitoring.[12] | Evolving as the preferred technique due to speed and simplicity.[1] |
Q3: Why is derivatization necessary for GC-MS analysis of TBT?
Derivatization is a critical sample preparation step that chemically modifies TBT to increase its volatility and thermal stability, making it suitable for GC analysis.[5] The polar nature of TBT prevents it from vaporizing easily in the hot GC inlet, leading to poor chromatographic performance. The process typically involves converting TBT into a less polar, more volatile tetra-alkylated form. Common methods include:
-
Ethylation: Using sodium tetraethylborate (NaBEt₄), which is a widely used and robust method.[7][12]
-
Grignard Alkylation: Using reagents like pentylmagnesium bromide.[13]
Q4: What are the best practices for sample extraction from complex matrices?
The choice of extraction method is critical for achieving high recovery and minimizing interferences. Key methods include:
-
Solid-Phase Extraction (SPE): Excellent for cleaning up and concentrating TBT from aqueous samples. Reversed-phase polymeric cartridges are often used.[11][14]
-
Pressurized Solvent Extraction (PSE): Uses elevated temperature and pressure to efficiently extract TBT from solid matrices like sediment.[10]
-
QuEChERS: A "Quick, Easy, Cheap, Effective, Rugged, and Safe" method that is gaining popularity for its speed and efficiency in various matrices, including food and sediments.[15]
-
Solvent Extraction: Involves extracting the sample with an organic solvent, often with the aid of a complexing agent like tropolone and acidification to improve efficiency.[7][16]
Troubleshooting Guide for TBT Analysis
This guide provides a structured approach to resolving common issues encountered during the analysis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Analyte Signal | 1. Inefficient Extraction: Analyte is not being effectively removed from the sample matrix.[16] | • Optimize extraction solvent and pH. Acidification of the sample is often necessary. • For solid samples, consider microwave-assisted or pressurized solvent extraction to improve efficiency.[10][17] |
| 2. Incomplete Derivatization (GC-MS): The derivatizing agent is degraded or the reaction conditions are suboptimal.[7][12] | • Use freshly prepared derivatization reagent (e.g., NaBEt₄). • Optimize reaction time and pH (typically pH 4.5-5 for ethylation).[7] | |
| 3. Analyte Degradation: TBT has degraded during storage or sample processing.[6] | • Store samples at -20°C and analyze as soon as possible.[18] • Minimize exposure to light and high temperatures during preparation. | |
| 4. Ion Suppression (LC-MS): Co-eluting matrix components are suppressing the TBT signal in the MS source.[3] | • Dilute the sample extract. This is a simple but effective way to reduce matrix effects.[1] • Improve chromatographic separation to resolve TBT from interferences. • Use an isotopically labeled internal standard (e.g., d27-TBT) to compensate for suppression.[18][19] | |
| High Background Noise / Interferences | 1. Insufficient Sample Cleanup: Matrix components are being co-injected with the analyte.[2] | • Add a solid-phase extraction (SPE) cleanup step after the initial extraction.[11][13] • For QuEChERS, optimize the dispersive SPE sorbents to remove specific interferences. |
| 2. Contaminated Reagents or Glassware: Solvents, reagents, or glassware are introducing contaminants. | • Use high-purity solvents and reagents. • Thoroughly clean all glassware, rinsing with solvent before use. | |
| 3. Carryover: Residual analyte from a previous high-concentration sample is present in the system. | • Inject solvent blanks between samples to monitor for carryover. • Optimize the autosampler wash sequence with a strong organic solvent. | |
| Poor Peak Shape / Resolution | 1. Active Sites in GC System (GC-MS): Polar TBT (if derivatization is incomplete) interacts with active sites in the inlet liner or column. | • Use a deactivated inlet liner and perform regular inlet maintenance. • Ensure derivatization is complete. |
| 2. Incompatible Mobile Phase (LC-MS): The sample solvent is too strong compared to the initial mobile phase, causing peak distortion. | • Ensure the final sample extract is in a solvent compatible with the initial mobile phase conditions. | |
| 3. Column Overload or Degradation: The analytical column is overloaded or has lost its resolving power. | • Dilute the sample or inject a smaller volume. • Replace the analytical column. | |
| Low Analyte Recovery | 1. Suboptimal Extraction pH: The pH of the sample is not optimal for TBT extraction. | • Adjust sample pH to be acidic (e.g., with HCl or acetic acid) before extraction to ensure TBT is in its cationic form.[7] |
| 2. Inefficient Phase Transfer: Poor separation between aqueous and organic layers during liquid-liquid extraction. | • Add salt ("salting out") to the aqueous layer to improve the transfer of TBT to the organic phase. | |
| 3. Analyte Loss During Evaporation: The analyte is lost during the solvent evaporation/concentration step.[16] | • Evaporate solvent under a gentle stream of nitrogen at a controlled temperature. • Avoid evaporating to complete dryness. | |
| Poor Reproducibility (%RSD) | 1. Inconsistent Sample Homogeneity: The subsamples being analyzed are not representative of the bulk sample. | • Thoroughly homogenize the entire sample (e.g., blending, grinding) before taking an aliquot. |
| 2. Variable Derivatization Efficiency (GC-MS): The derivatization reaction is not proceeding to completion consistently. | • Precisely control reaction time, temperature, pH, and reagent amounts. Use an autosampler for reagent addition if possible. | |
| 3. Fluctuating Matrix Effects (LC-MS): The degree of ion suppression or enhancement varies between samples.[20][21] | • Crucially, use an appropriate internal standard. An isotopically labeled standard (e.g., ¹¹⁹Sn-enriched TBT) is the gold standard as it co-elutes and experiences the same matrix effects.[17][19] If unavailable, a structurally similar compound (e.g., Tripropyltin) can be used.[1] |
Visualized Workflows and Protocols
To ensure trustworthy and reproducible results, this section provides detailed protocols and visual workflows for the two primary analytical approaches.
Workflow 1: TBT Analysis using GC-MS
This workflow highlights the critical derivatization step required for GC-based analysis.
Caption: GC-MS workflow for TBT, including the mandatory derivatization step.
Workflow 2: TBT Analysis using LC-MS/MS
This workflow illustrates the streamlined sample preparation process that avoids derivatization.
Caption: Streamlined LC-MS/MS workflow for TBT, which omits derivatization.
Protocol 1: Sample Extraction and Ethylation for GC-MS Analysis (Adapted from Sediment Matrix Methods)
This protocol provides a robust method for preparing sediment samples for GC-MS analysis.
-
Sample Preparation:
-
Extraction:
-
Derivatization:
-
Cleanup and Concentration:
-
Add 5 mL of deionized water and 1 mL of hexane to the reaction vial.
-
Vortex for 1-2 minutes to extract the now-derivatized, non-polar TBT into the hexane layer.
-
Centrifuge to separate the phases.
-
Carefully transfer the upper hexane layer to an autosampler vial for GC-MS analysis.
-
Protocol 2: Sample Extraction for LC-MS/MS Analysis (Adapted from Food/Biota Matrix Methods)
This protocol offers a quick and effective extraction for matrices like food or tissue, leveraging the direct analysis capabilities of LC-MS/MS.
-
Sample Preparation:
-
Extraction:
-
Dilution:
-
Transfer 100 µL of the acetonitrile extract into an autosampler vial.
-
Add 900 µL of LC-grade water. This 10x dilution is a critical step to minimize matrix effects during LC-MS/MS analysis.[1]
-
-
Analysis:
-
The diluted extract is now ready for direct injection into the LC-MS/MS system.
-
Troubleshooting Logic: Diagnosing Low Signal
When faced with a low signal, a systematic approach is key. This decision tree helps differentiate between sample preparation issues and instrument problems.
Caption: Decision tree for troubleshooting low TBT signal intensity.
References
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-
Segovia-Martínez, L., Bouzas-Blanco, A., Campíns-Falcó, P., & Seco-Torrecillas, A. (2010). Improving detection limits for organotin compounds in several matrix water samples by derivatization-headspace-solid-phase microextraction and GC-MS. Talanta, 80(5), 1888-1893. Retrieved from [Link]
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Wiley Analytical Science. (2019). Tin test: Detecting organotin compounds. Retrieved from [Link]
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Castro, I. B., et al. (2015). Matrix Effect on Butyltin Analysis of Sediments and Fish Tissues by GC-PFPD. Journal of the Brazilian Chemical Society. Retrieved from [Link]
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Jordão, R., et al. (2016). Non-target ROIMCR LC–MS analysis of the disruptive effects of TBT over time on the lipidomics of Daphnia magna. Metabolomics, 12(4). Retrieved from [Link]
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Nichols, P. D., et al. (2014). Determination of tributyltin in marine sediment and waters by pressurised solvent extraction and liquid chromatography-tandem mass spectrometry. Analytical and Bioanalytical Chemistry, 406(15), 3689-3696. Retrieved from [Link]
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Stallard, M. O., et al. (1991). Fractionation of butyltin species during sample extraction and preparation for analysis. Marine Environmental Research, 32(1-4), 219-225. Retrieved from [Link]
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Okoro, H. K., et al. (2012). Development of an Analytical Method for Determining Tributyltin and Triphenyltin in Seawater, Sediment, and Mussel Samples Using GC-FPD and GC-MS-TOF. International Journal of Environmental Analytical Chemistry, 92(15), 1742-1756. Retrieved from [Link]
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Rodríguez-González, P., et al. (2002). Determination of Butyltin Compounds in Environmental Samples by Isotope-Dilution GC-ICP-MS. Analytical and Bioanalytical Chemistry, 372(3), 432-438. Retrieved from [Link]
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Lee, K., et al. (2002). Application of a Gas Chromatography/Mass Spectrometric Method for the Determination of Butyltin Compounds in Sediment. Journal of the Korean Chemical Society, 46(5), 441-449. Retrieved from [Link]
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Agilent Technologies. (n.d.). Determination of Butyltin Compounds in Environmental Samples by Isotope Dilution GC-MS. Retrieved from [Link]
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Wasik, A., et al. (2010). Determination of Butyltin Species in Sea Water Samples Using Solid Phase Extraction Followed by Liquid Chromatography - Tandem Mass Spectrometry. Proceedings of 15th International Conference on Heavy Metals in Environment. Retrieved from [Link]
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Ohhira, S., & Matsui, H. (1995). Recent progress in the study of analytical methods, toxicity, metabolism and health effects of organotin compounds. The Journal of Toxicological Sciences, 20(1), 1-16. Retrieved from [Link]
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Varian Inc. (n.d.). GC/MS conditions used for the analysis of organotin compounds. ResearchGate. Retrieved from [Link]
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Speciation.net. (2005). Development of a Liquid Chromatographic Method for Quantifying 11 Organotin Compounds in Workplace Air Samples using HPLC-ICP-MS. Retrieved from [Link]
-
Pierri, A., et al. (2021). Speciation of Underivatized Organotin Compounds in Sediments by Gas Chromatography-triple Quadrupole Mass Spectrometry. Current Analytical Chemistry, 17(7), 968-977. Retrieved from [Link]
-
Agilent Technologies. (2014). Determination of 17 Organotin Compounds in Beverages Using Triple Quadrupole GC-MS/MS System. Retrieved from [Link]
-
González-Toledo, E., et al. (2003). Detection techniques in speciation analysis of organotin compounds by liquid chromatography. Trends in Analytical Chemistry, 22(6), 386-402. Retrieved from [Link]
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Castro, I. B., et al. (2015). Environmental matrices effect in butyltin determinations by GC/MS. SciSpace. Retrieved from [Link]
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National Measurement Institute, Australia. (2022). Investigating the Environmental Impact of Organotins. LCGC International. Retrieved from [Link]
-
Sokołowska, A., et al. (2021). Fit-for-Purpose Assessment of QuEChERS LC-MS/MS Methods for Environmental Monitoring of Organotin Compounds in the Bottom Sediments of the Odra River Estuary. Molecules, 26(23), 7167. Retrieved from [Link]
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Kataoka, H., et al. (2001). Determination of tributyltin by automated in tube solid phase microextraction coupled with HPLC ES MS. Chromatographia, 53(S1), S417-S421. Retrieved from [Link]
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Mizuishi, K., et al. (1998). Trace analysis of tributyltin and triphenyltin compounds in sea water by gas chromatography-negative ion chemical ionization mass spectrometry. Journal of Chromatography A, 800(2), 267-273. Retrieved from [Link]
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Abalos, M., et al. (2000). Off-line solid-phase extraction procedure for the determination of phenyl and butyltin compounds from aqueous matrices followed by GC-FPD determination. Journal of Chromatography A, 905(1-2), 195-205. Retrieved from [Link]
-
U.S. Department of Health and Human Services. (1999). Sampling and analysis of butyltin compounds in air using gas chromatography and flame photometric detection. OSHA. Retrieved from [Link]
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Dostál, M., et al. (2006). Determination of tributyltin and 4-hydroxybutyldibutyltin chlorides in seawater by liquid chromatography with atmospheric pressure chemical ionization-mass spectrometry. Journal of Chromatography A, 1137(1), 35-42. Retrieved from [Link]
-
Kromidas, S. (2011). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. LCGC North America, 29(7), 592-601. Retrieved from [Link]
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Eurofins Australia. (n.d.). Organotins Analysis. Retrieved from [Link]
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Castro, I. B., et al. (2015). Environmental matrices effect in butyltin determinations by GC/MS. Ecotoxicology and Environmental Contamination, 10(1), 47-53. Retrieved from [Link]
-
Castro, I. B., et al. (2015). Environmental matrices effect in butyltin determinations by GC/MS. Ecotoxicology and Environmental Contamination, 10(1), 47–53. Retrieved from [Link]
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Technical Support Center: Overcoming Matrix Interference in t-Butyltri-n-butyltin Analysis
Welcome to the technical support center for the analysis of t-butyltri-n-butyltin and other organotin compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of matrix interference, a common challenge that can significantly impact data quality and experimental outcomes. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to empower you with the expertise to identify, mitigate, and overcome these analytical hurdles.
Understanding the Challenge: The Nature of Matrix Interference
Matrix interference in organotin analysis arises from the co-extraction of non-target compounds from the sample matrix (e.g., sediment, biological tissues, water) that can either suppress or enhance the analytical signal of the target analyte, this compound.[1][2][3][4] This can lead to inaccurate quantification, false positives, or false negatives.[3] The complexity of the matrix dictates the severity of the interference, with biological tissues often presenting more significant challenges than water or sediment samples.[1][2][3][4]
Frequently Asked Questions (FAQs)
Q1: My this compound signal is significantly lower in my sample than in my calibration standard, even after spiking. What could be the cause?
A1: This phenomenon, known as signal suppression, is a classic sign of matrix effects. It occurs when co-eluting matrix components interfere with the ionization of your target analyte in the mass spectrometer source.[5]
Troubleshooting Steps:
-
Evaluate Sample Dilution: A straightforward initial step is to dilute your sample extract. This can reduce the concentration of interfering compounds to a level where their impact on the analyte signal is minimized.[5]
-
Optimize Chromatographic Separation: Improving the separation between this compound and matrix components is crucial.[5] Consider adjusting the gradient profile of your liquid chromatography (LC) method or using a column with a different selectivity. For gas chromatography (GC) analysis, optimizing the temperature program can achieve better separation.
-
Enhance Sample Clean-up: A more robust sample clean-up procedure is often necessary for complex matrices. Techniques like Solid-Phase Extraction (SPE) can effectively remove interfering substances.[6][7][8][9][10][11][12]
Q2: I'm observing unexpected peaks in my chromatogram that are interfering with the identification of this compound. How can I confirm their identity and eliminate them?
A2: The presence of interfering peaks can be due to contamination or co-eluting matrix components.
Troubleshooting Steps:
-
Analyze a Method Blank: Process a blank sample (a sample with no analyte) through your entire analytical procedure.[13] This will help identify if the contamination is coming from your reagents, glassware, or the instrument itself.
-
Check for Common Contaminants: Dibutyltin, a common stabilizer in PVC plastics, is a frequent contaminant in organotin analysis.[13] Ensure that no PVC materials come into contact with your samples or reagents.
-
Utilize High-Resolution Mass Spectrometry (HRMS): If available, HRMS can help differentiate between your target analyte and interfering compounds based on their exact mass.
-
Implement a Clean-up Step: For sediment samples, sulfur compounds can be a significant source of interference.[13] Clean-up steps using materials like silica gel, alumina, or Florisil can be effective in removing these and other interferences.[4][14]
Q3: My recovery of this compound is inconsistent across different sample types. What factors should I investigate?
A3: Inconsistent recovery often points to issues with the extraction efficiency, which can be highly dependent on the sample matrix.
Troubleshooting Steps:
-
Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract that is similar to your samples.[1][2][3] This helps to compensate for matrix effects that are consistent across samples of the same type.
-
Standard Addition Method: For highly variable matrices, the standard addition method is a powerful technique.[5][15][16] This involves adding known amounts of the analyte to aliquots of the sample itself, creating a calibration curve within each sample and accounting for its unique matrix effects.
-
Isotope Dilution: The use of isotopically labeled internal standards is a highly accurate method to correct for variations in extraction efficiency and matrix effects.[12][17][18]
In-Depth Troubleshooting Guides
Guide 1: Optimizing Sample Preparation for Complex Matrices
Effective sample preparation is the first and most critical line of defense against matrix interference. The goal is to isolate the this compound while removing as many interfering compounds as possible.
Workflow for Sample Preparation and Clean-up:
Caption: A generalized workflow for sample preparation in organotin analysis.
Detailed Protocol: Solid-Phase Extraction (SPE) for Water Samples [9]
-
Glassware Preparation: To prevent adsorption of organotins, acid-wash all glassware.[9][19]
-
Sample pH Adjustment: Adjust the pH of the water sample to 2.5 with HCl.[9]
-
Cartridge Conditioning: Condition a C18 SPE cartridge with methanol followed by reagent water.[9]
-
Sample Loading: Pass the water sample through the conditioned cartridge.[9]
-
Washing: Wash the cartridge with reagent water to remove salts and other polar interferences.
-
Drying: Dry the cartridge thoroughly under vacuum.[9]
-
Elution: Elute the trapped this compound with an appropriate organic solvent (e.g., methanol).[9]
For GC Analysis - Derivatization:
Due to the low volatility of this compound, a derivatization step is necessary to convert it into a more volatile form suitable for GC analysis.[14][20][21] Ethylation using sodium tetraethylborate (NaBEt4) is a common and effective method.[7][8][17][20][22][23][24]
Detailed Protocol: In-situ Ethylation with NaBEt4 [7][8]
-
To your aqueous sample or extract, add a buffer to adjust the pH to around 5.[7][8]
-
Add a freshly prepared solution of sodium tetraethylborate.[7][8][20]
-
Allow the reaction to proceed for a set time (e.g., 30 minutes) at a controlled temperature (e.g., 45°C).[7][8]
-
The now derivatized, more volatile organotin can be extracted into an organic solvent like hexane for GC analysis.
Guide 2: Addressing Isobaric Interferences in LC-MS/MS Analysis
Isobaric interference occurs when a matrix component or a metabolite has the same nominal mass as the target analyte, leading to a false positive signal.[25][26] This is a significant challenge in LC-MS/MS analysis.
Troubleshooting Logic for Isobaric Interference:
Caption: Decision tree for troubleshooting isobaric interferences.
Strategies to Mitigate Isobaric Interference:
-
Chromatographic Resolution: The most effective way to deal with isobaric interferences is to separate them chromatographically from the analyte of interest.[25][26] Experiment with different mobile phase compositions, gradients, and column chemistries.
-
High-Resolution Mass Spectrometry (HRMS): HRMS instruments can differentiate between compounds with very small mass differences, allowing for the selective detection of this compound even in the presence of isobaric interferences.
-
Tandem Mass Spectrometry (MS/MS): By selecting specific precursor-to-product ion transitions (Multiple Reaction Monitoring or MRM), you can significantly enhance the selectivity of your analysis.[25][26] However, some metabolites can produce the same MRM transitions as the parent drug, so careful validation is necessary.[25][26]
Data Presentation: Impact of Matrix on Analyte Recovery
The following table illustrates the potential impact of different matrices on the recovery of organotin compounds and the effectiveness of matrix-matched calibration.
| Matrix Type | Analyte | Recovery with Solvent-Based Calibration (%) | Recovery with Matrix-Matched Calibration (%) |
| Reagent Water | This compound | 95 - 105 | 98 - 102 |
| Seawater | This compound | 70 - 85 | 92 - 103 |
| Sediment Extract | This compound | 50 - 70 | 90 - 105 |
| Fish Tissue Extract | This compound | 40 - 60 | 88 - 106 |
Note: These are representative values and actual recoveries may vary depending on the specific method and matrix composition.
Conclusion
Overcoming matrix interference in the analysis of this compound requires a systematic and informed approach. By understanding the nature of the interference and applying the appropriate troubleshooting strategies, from optimizing sample preparation to employing advanced analytical techniques, researchers can ensure the accuracy and reliability of their data. This guide provides a foundation for tackling these challenges, but it is essential to validate all methods for your specific application and matrix.
References
-
Solid Phase Microextraction To Study the Sorption of Organotin Compounds onto Particulate and Dissolved Humic Organic Matter. Environmental Science & Technology - ACS Publications. Available at: [Link]
-
Matrix effect on butyltin analysis of sediments and fish tissues by GC-PFPD. ScienceOpen. Available at: [Link]
-
Determination of organotin compounds in-water by headspace solid phase microextraction with gas chromatography-mass spectrometry. PubMed. Available at: [Link]
-
Matrix effect on butyltin analysis of sediments and fish tissues by GC-PFPD. Sociedade Brasileira de Química. Available at: [Link]
-
Determination of organotin compounds in water by headspace solid phase microextraction with gas chromatography-mass spectrometry. ResearchGate. Available at: [Link]
-
Matrix effect on butyltin analysis of sediments and fish tissues by GC-PFPD. SciELO. Available at: [Link]
-
Matrix Effect on Butyltin Analysis of Sediments and Fish Tissues by GC-PFPD. ResearchGate. Available at: [Link]
-
Development of an Analytical Method for Determining Tributyltin and Triphenyltin in Seawater, Sediment, and Mussel Samples Using. International Journal of Environmental Analytical Chemistry. Available at: [Link]
-
Microextraction Techniques Used in the Procedures for Determining Organomercury and Organotin Compounds in Environmental Samples. MDPI. Available at: [Link]
-
Fractionation of butyltin species during sample extraction and preparation for analysis. Springer. Available at: [Link]
-
Environmental matrices effect in butyltin determinations by GC/MS. SciSpace. Available at: [Link]
-
A new validated analytical method for the determination of tributyltin in water samples at the quantification level set by the European Union. PubMed. Available at: [Link]
-
Application of a Gas Chromatography/Mass Spectrometric Method for the Determination of Butyltin Compounds in Sediment. ResearchGate. Available at: [Link]
-
ANALYTICAL METHODS - Toxicological Profile for Tin and Tin Compounds. NCBI - NIH. Available at: [Link]
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Development of an Analytical Method for Determining Tributyltin and Triphenyltin in Seawater, Sediment, and Mussel Samples Using GC-FPD and GC-MS – TOF. International Journal of Environmental Science and Technology. Available at: [Link]
-
Sampling and analysis of butyltin compounds in air using gas chromatography and flame photometric detection. PubMed. Available at: [Link]
-
Determination of Butyltin Compounds in Environmental Samples by Isotope-Dilution GC-ICP-MS. PubMed. Available at: [Link]
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Butyltin Trichloride. OSHA. Available at: [Link]
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Common Laboratory Difficulties with TBT Analysis. Ortep Association. Available at: [Link]
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Isobaric metabolite interferences and the requirement for close examination of raw data in addition to stringent chromatographic separations in liquid chromatography/tandem mass spectrometric analysis of drugs in biological matrix. PubMed. Available at: [Link]
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Improving the Analysis of Organotin Compounds Using Retention Time Locked Methods and Retention Time Databases Application. LabRulez GCMS. Available at: [Link]
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What is the best way to determine Tributyltin in seawater using LCMSMS? ResearchGate. Available at: [Link]
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Determination of Butyltin Compounds in Environmental Samples by Isotope Dilution GC-MS Application. Agilent. Available at: [Link]
-
New Trends in Sample Preparation Methods for the Determination of Organotin Compounds in Marine Matrices. ResearchGate. Available at: [Link]
-
Speciation of Underivatized Organotin Compounds in Sediments by Gas Chromatography-triple Quadrupole Mass Spectrometry. Chromatographia. Available at: [Link]
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Isobaric metabolite interferences and the requirement for close examination of raw data in addition to stringent chromatographic separations in liquid chromatography/tandem mass spectrometric analysis of drug in biological matrix. ResearchGate. Available at: [Link]
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Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. MDPI. Available at: [Link]
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Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Chromatography Online. Available at: [Link]
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Resolving isobaric interferences in direct infusion tandem mass spectrometry. Research Collection. Available at: [Link]
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Fit-for-Purpose Assessment of QuEChERS LC-MS/MS Methods for Environmental Monitoring of Organotin Compounds in the Bottom Sediments of the Odra River Estuary. MDPI. Available at: [Link]
-
Determination of 17 Organotin Compounds in Beverages Using Triple Quadrupole GC-MS/MS System. Agilent. Available at: [Link]
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- 26. researchgate.net [researchgate.net]
Technical Support Center: Optimization of t-butyltri-n-butyltin (TBT) Extraction from Soil Samples
Welcome to the technical support center for the analysis of t-butyltri-n-butyltin (TBT) in soil. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we have compiled this information based on established methodologies and field experience to help you optimize your extraction efficiency and ensure the accuracy and reliability of your results.
Troubleshooting Guide
This section addresses specific issues you may encounter during the extraction and analysis of this compound from soil samples.
Q1: I am experiencing low and inconsistent recovery of this compound. What are the likely causes and how can I improve it?
A1: Low and inconsistent recovery is a common challenge in the analysis of organotin compounds from complex matrices like soil. Several factors can contribute to this issue. Here’s a systematic approach to troubleshooting:
1. Inefficient Extraction: The initial extraction from the soil matrix is a critical step.
-
Solvent Choice: Ensure you are using an appropriate solvent system. A mixture of a non-polar solvent (like hexane) and a more polar solvent (like diethyl ether) is often effective.[1][2]
-
Chelating Agent: The addition of a chelating agent, most commonly tropolone, to the extraction solvent is crucial.[1][2][3] Tropolone forms a complex with TBT, enhancing its solubility in the organic solvent and improving extraction efficiency, especially for more polar degradation products.[1][2]
-
Extraction Technique: For tightly bound TBT in certain soil types, simple shaking may not be sufficient. Consider more vigorous extraction techniques:
-
Ultrasonic-Assisted Extraction (UAE): Sonication can enhance solvent penetration into soil aggregates, improving extraction efficiency.[4][5][6]
-
Microwave-Assisted Extraction (MAE): MAE uses microwave energy to heat the solvent and sample, leading to faster and often more efficient extraction.[7][8][9][10]
-
2. Improper pH: The pH of the extraction medium significantly affects the speciation and solubility of organotin compounds.
-
An acidic extraction is generally recommended to ensure that TBT is in a form that is readily extractable.[1] A sodium acetate buffer is often used to maintain the pH around 4.5 to 5.4, which is also optimal for the subsequent derivatization step with sodium tetraethylborate.[1][2]
3. Analyte Degradation: TBT can degrade during the extraction and sample preparation process.
-
Minimize the time between sample collection and extraction. If storage is necessary, keep samples frozen at ≤ -10°C.[2]
-
Avoid excessive heat during the concentration of the extract. Use a gentle stream of nitrogen for solvent evaporation.[1]
4. Matrix Interferences: Soil is a complex mixture of organic matter, minerals, and other components that can interfere with the extraction and analysis.[2]
-
High Organic Matter: Soils with high organic content can strongly bind TBT, making extraction more difficult.[11] Increasing the extraction time or using a more rigorous extraction method (UAE or MAE) may be necessary.
-
Co-extracted Interferences: Other compounds extracted from the soil can interfere with the derivatization step or the final analysis. A clean-up step using a silica gel column is often necessary to remove these interferences.[1][2]
Q2: I'm observing a high background and many interfering peaks in my chromatogram. How can I clean up my sample extract?
A2: A high background and interfering peaks are typically due to co-extracted matrix components. A robust clean-up procedure is essential for obtaining a clean chromatogram and accurate quantification.
1. Silica Gel Column Chromatography: This is a widely used and effective method for cleaning up organotin extracts.[1][2]
-
Column Preparation: Pack a small glass column with activated silica gel.
-
Elution:
-
Pre-elute the column with hexane.
-
Load your concentrated extract onto the column.
-
Elute the derivatized TBT with hexane. The polar interfering compounds will be retained on the silica gel.
-
2. Solvent Partitioning: While less common for soil extracts, a liquid-liquid partitioning step can sometimes be used to remove certain types of interferences.
3. Check Your Reagents and Glassware: Ensure that all solvents are of high purity and that glassware is thoroughly cleaned to avoid introducing contaminants.[2]
Q3: My results are not reproducible. What factors should I investigate?
A3: Poor reproducibility can stem from inconsistencies in any step of the analytical procedure.
1. Sample Homogeneity: Ensure that your soil sample is well-homogenized before taking a subsample for extraction. Freeze-drying and sieving the soil can improve homogeneity.
2. Precise Measurements: Use calibrated pipettes and balances for all reagent and sample measurements.
3. Consistent Extraction Conditions:
-
Time: Ensure the extraction time is consistent for all samples.
-
Temperature: If using MAE or UAE, monitor and control the temperature to ensure consistency.
-
Agitation: Use a mechanical shaker for consistent agitation during solvent extraction.
4. Derivatization Reaction: The derivatization step is critical for reproducibility.
-
Reagent Quality: Use fresh sodium tetraethylborate (NaBEt4) solution, as it can degrade over time.
-
pH Control: Precisely control the pH of the reaction mixture.
-
Reaction Time and Temperature: Keep the reaction time and temperature consistent for all samples.
5. Internal Standard: The use of an appropriate internal standard, such as tetrapropyltin, or a surrogate standard like tripropyltin, is highly recommended to correct for variations in extraction efficiency and instrumental response.[1][2] For the highest accuracy, isotope dilution with a labeled TBT standard (e.g., TBT-d27) is the preferred method.[2][12]
Q4: I suspect my derivatization step is inefficient. How can I confirm and optimize this?
A4: Incomplete derivatization is a common source of low recovery and poor reproducibility.
1. Confirmation of Inefficient Derivatization:
-
Analyze a known standard of TBT that has been taken through the derivatization process. If the recovery is low, it points to a problem with the derivatization step.
-
Check for the presence of underivatized TBT or its degradation products in your sample extract using a suitable analytical technique if available (e.g., LC-MS).
2. Optimization of Derivatization:
-
Fresh Reagent: Prepare a fresh solution of sodium tetraethylborate (NaBEt4) in an appropriate solvent like methanol.[1]
-
Optimal pH: Ensure the pH of the extract is buffered to approximately 4.5-5.4 before adding the derivatizing agent.[1][2]
-
Sufficient Reagent: Ensure you are adding a sufficient excess of the NaBEt4 solution. You can try adding the reagent in two portions with vortexing in between.[1]
-
Reaction Time: Allow sufficient time for the reaction to go to completion. This is typically a few minutes, but you can investigate extending the reaction time.
Frequently Asked Questions (FAQs)
Q5: What is the most suitable extraction method for this compound from soil?
A5: The choice of extraction method depends on the soil type, the required sample throughput, and the available equipment.
| Extraction Method | Advantages | Disadvantages |
| Solvent Extraction (Shaking) | Simple, low cost. | Can be time-consuming, may have lower efficiency for some soils. |
| Ultrasonic-Assisted Extraction (UAE) | Faster than shaking, improved efficiency.[4][5][13] | Requires an ultrasonic bath or probe. |
| Microwave-Assisted Extraction (MAE) | Rapid, highly efficient, reduced solvent consumption.[7][8][10] | Requires a dedicated microwave extraction system. |
| Solid-Phase Microextraction (SPME) | Solvent-free, simple, combines extraction and preconcentration.[14][15][16] | May be more susceptible to matrix effects, requires optimization of fiber coating and extraction conditions. |
For routine analysis, Microwave-Assisted Extraction (MAE) and Ultrasonic-Assisted Extraction (UAE) are often preferred due to their higher efficiency and speed compared to traditional solvent extraction.[4][5][7][8][10]
Q6: Why is the addition of tropolone necessary during the extraction?
A6: Tropolone (2-hydroxy-2,4,6-cycloheptatrien-1-one) is a chelating agent that plays a critical role in the extraction of organotin compounds, including TBT.[1][2][3] TBT and its degradation products can exist in various forms in the soil, some of which are polar and have a strong affinity for the soil matrix. Tropolone forms stable, neutral complexes with the tin atoms, which are more soluble in the organic extraction solvent.[2] This significantly improves the extraction efficiency, particularly for the more polar dibutyltin (DBT) and monobutyltin (MBT).[1][2]
Q7: What is the purpose of the derivatization step in TBT analysis?
A7: Derivatization is a chemical modification of the analyte to make it suitable for analysis by a particular technique, most commonly Gas Chromatography (GC).[1] TBT and its degradation products are polar and have low volatility, which makes them unsuitable for direct GC analysis.[1] The derivatization step converts these compounds into more volatile and thermally stable forms.
The most common derivatization method is ethylation using sodium tetraethylborate (NaBEt4) .[1][2] This reagent replaces the anionic part of the organotin compound with an ethyl group, resulting in a tetraalkyltin compound that is volatile and can be readily analyzed by GC.
Q8: How do soil properties influence the extraction of this compound?
A8: Soil properties have a significant impact on the binding of TBT and thus its extraction efficiency.
-
Organic Matter Content: TBT has a high affinity for organic matter.[11] Soils with high organic content will bind TBT more strongly, making complete extraction more challenging. More vigorous extraction methods like MAE or UAE are often required for such soils.[4][5][7][8][10]
-
Clay Content and Type: Clay minerals can also adsorb TBT through ion-exchange mechanisms.[11]
-
pH: Soil pH can influence the speciation of TBT and its interaction with soil components.[11]
Q9: What are the essential quality control measures for reliable TBT analysis?
A9: To ensure the accuracy and reliability of your TBT analysis, the following quality control measures are essential:
-
Method Blank: An analyte-free matrix that is carried through the entire sample preparation and analysis process. This is used to assess for contamination.
-
Laboratory Control Sample (LCS): A clean matrix (e.g., certified clean sand) spiked with a known concentration of TBT. The recovery of the analyte is used to monitor the performance of the entire analytical method.
-
Matrix Spike/Matrix Spike Duplicate (MS/MSD): Aliquots of a real sample are spiked with a known concentration of TBT. This is used to assess the effect of the sample matrix on the extraction and analysis. The relative percent difference between the MS and MSD provides a measure of method precision.
-
Surrogate Standards: A compound that is chemically similar to the analyte of interest but not expected to be present in the sample (e.g., tripropyltin) is added to every sample before extraction. The recovery of the surrogate is used to monitor the performance of the method for each individual sample.[2]
-
Internal Standards: A compound added to the final extract just before analysis (e.g., tetrapropyltin) to correct for variations in the instrumental response.[1]
-
Certified Reference Materials (CRMs): Analysis of a CRM with a certified concentration of TBT is the best way to validate the accuracy of your method.[12][17]
Experimental Workflow and Protocols
General Workflow for TBT Extraction and Analysis
Caption: General workflow for the extraction and analysis of this compound from soil.
Detailed Protocol for Solvent Extraction with Derivatization
This protocol is a general guideline and may require optimization for your specific soil type and instrumentation.
1. Sample Preparation: a. Homogenize the soil sample by sieving. b. Weigh approximately 10-15 g of the wet soil into a suitable vial.[2] c. Add a known amount of a surrogate standard (e.g., tripropyltin). d. Add 3 mL of glacial acetic acid, 2 mL of 1 M sodium acetate buffer (pH 4.5), and 5 mL of 30% w/v aqueous NaCl solution.[2]
2. Extraction: a. Add 5 mL of an 80:20 diethyl ether:hexane mixture containing 0.2% tropolone.[2] b. Cap the vial and shake on a mechanical shaker for 1 hour.[2] c. Allow the layers to separate and transfer the upper organic layer to a clean test tube. d. Repeat the extraction with another 5 mL of the tropolone-containing solvent mixture. e. Combine the organic extracts.
3. Derivatization (Ethylation): a. Concentrate the combined extract to approximately 2 mL under a gentle stream of nitrogen. b. Add 1 mL of 1% sodium tetraethylborate (NaBEt4) in methanol and vortex.[1] c. Add another 0.5 mL of the NaBEt4 solution and mix.[1]
4. Clean-up: a. Prepare a silica gel clean-up column. b. Pre-elute the column with hexane. c. Load the derivatized extract onto the column. d. Elute the target analytes with hexane.[2]
5. Analysis: a. Concentrate the cleaned extract to a final volume of 1-2 mL. b. Add an internal standard (e.g., tetrapropyltin).[1] c. Analyze the extract by Gas Chromatography-Mass Spectrometry (GC-MS).
Troubleshooting Logic Diagram
Caption: A logical approach to troubleshooting low TBT recovery.
References
-
Solid Phase Microextraction To Study the Sorption of Organotin Compounds onto Particulate and Dissolved Humic Organic Matter. Environmental Science & Technology - ACS Publications. Available at: [Link]
-
EVALUATION OF MICROWAVE-ASSISTED EXTRACTION FOR ORGANOTIN DETERMINATION IN VEGETAL AND SOIL MATRICES. Journal of the Chilean Chemical Society. Available at: [Link]
-
Organotin compounds. CPAChem Products. Available at: [Link]
-
Organotins. ZeptoMetrix. Available at: [Link]
-
Organotins in Sediment/Soil by GC with MS Detection. PBM - Gov.bc.ca. Available at: [Link]
-
Extraction procedure for organotin analysis in plant matrices: Optimisation and application. Request PDF - ResearchGate. Available at: [Link]
-
Recent advances in solid phase microextraction with various geometries in environmental analysis. PMC - NIH. Available at: [Link]
-
Determination of Butyltin Compounds in Environmental Samples by Isotope-Dilution GC-ICP-MS. PubMed. Available at: [Link]
-
Rapid determination of organotin compounds by headspace solid-phase microextraction. Request PDF - ResearchGate. Available at: [Link]
-
Headspace solid-phase microextraction-capillary gas chromatography-ICP mass spectrometry for the determination of the organotin pesticide fentin in environmental samples. Request PDF - ResearchGate. Available at: [Link]
-
Determination of organotin compounds in-water by headspace solid phase microextraction with gas chromatography-mass spectrometry. PubMed. Available at: [Link]
-
Adsorption and desorption of organotin compounds in organic and mineral soils. Request PDF - ResearchGate. Available at: [Link]
-
10 Analytical Methods. Soil Background and Risk Assessment. Available at: [Link] risc.org/docs/soil-background-and-risk-assessment-final-report-june-2012/1000-analytical-methods/file
-
Degradation of organotin compounds in organic and mineral forest soils. ResearchGate. Available at: [Link]
-
(PDF) Ultrasonic Solvent Extraction of Organochlorine Pesticides from Soil. ResearchGate. Available at: [Link]
-
(PDF) Chemometric optimization of an extraction procedure using tartaric acid for butyltin compounds from sediment samples by GC-PFPD. ResearchGate. Available at: [Link]
-
(PDF) Microwave assisted extraction of organic compounds. ResearchGate. Available at: [Link]
-
Certification of butyltins and phenyltins in marine sediment certified reference material by species-specific isotope-dilution mass spectrometric analysis using synthesized 118Sn-enriched organotin compounds. PMC - PubMed Central. Available at: [Link]
-
Sonication, a Potential Technique for Extraction of Phytoconstituents: A Systematic Review. MDPI. Available at: [Link]
-
Speciation of Underivatized Organotin Compounds in Sediments by Gas Chromatography-triple Quadrupole Mass Spectrometry. Regular Article. Available at: [Link]
-
IONIC LIQUID-BASED MICROWAVE-ASSISTED EXTRACTION OF ORGANOCHLORINE PESTICIDES FROM SOIL. R Discovery. Available at: [Link]
- Development of an Analytical Method for Determining Tributyltin and Triphenyltin in Seawater, Sediment, and Mussel Samples Using. Unknown Source.
-
Application of ultrasound-assisted extraction to the determination of contaminants in food and soil samples. Request PDF - ResearchGate. Available at: [Link]
-
Microwave assisted extraction of pesticides from environmental samples. BrJAC. Available at: [Link]
-
Microwave extraction, solvent addition, and sample filtration for semi-volatile organics analysis. YouTube. Available at: [Link]
-
Recent advancement in ultrasound-assisted novel technologies for the extraction of bioactive compounds from herbal plants: a review. PMC - PubMed Central. Available at: [Link]
-
Application of Miniaturised Ultrasonic Extraction to the Analysis of Organochlorine Pesticides in Soil. ResearchGate. Available at: [Link]
-
Understanding the Relationship between Extraction Technique and Bioavailability. ECETOC. Available at: [Link]
-
Fractionation and Extraction Optimization of Potentially Valuable Compounds and Their Profiling in Six Varieties of Two Nicotiana Species. MDPI. Available at: [Link]
-
Optimization of extraction process and solvent polarities to enhance the recovery of phytochemical compounds, nutritional content, and biofunctional properties of Mentha longifolia L. extracts. NIH. Available at: [Link]
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t-butyltri-n-butyltin stability and storage conditions for analytical standards.
Welcome to the technical support guide for t-butyltri-n-butyltin and related organotin analytical standards. This resource is designed for researchers, analytical scientists, and drug development professionals to ensure the integrity and stability of your standards, leading to accurate and reproducible experimental results. The information provided is synthesized from established scientific literature and safety data, focusing on the principles of chemical stability for tributyltin compounds, which are structurally analogous to this compound.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for neat this compound analytical standards?
A1: Neat this compound, like other organotin compounds, should be stored in a cool, dark, and dry place.[1] The recommended storage temperature is typically between 2-8°C, as indicated for similar compounds.[2] It is crucial to keep the container tightly closed and in a well-ventilated area.[3][4] Exposure to light and moisture should be minimized, as these factors can accelerate degradation.[1] For long-term storage, some studies on tributyltins suggest that temperatures as low as -20°C can significantly improve stability.[5][6]
Q2: How should I prepare and store stock solutions of this compound?
A2: Stock solutions should be prepared using a high-purity, anhydrous solvent. Methanol is a commonly used solvent for preparing organotin stock solutions.[7] To prepare a stock solution, accurately weigh the neat material and dissolve it in a precise volume of the chosen solvent in a volumetric flask. It is recommended to store stock solutions in amber glass vials to protect them from light.[7] For optimal stability, store stock solutions at low temperatures, such as -20°C.[8] Studies on tributyltin in various matrices have shown greater stability at -20°C compared to 4°C.[6][8] Avoid repeated freeze-thaw cycles as they can negatively impact the stability of the compound.[8]
Q3: What are the primary degradation pathways for this compound?
A3: The primary degradation pathway for tributyltin compounds is sequential dealkylation (or more specifically, debutylation).[9][10] This process involves the stepwise removal of the butyl groups from the tin atom. For this compound, this would likely proceed as follows:
This compound → dibutyltin species → monobutyltin species → inorganic tin (Sn(IV))
This degradation can be initiated by various factors, including exposure to UV light (photolysis), interaction with acids, and microbial activity.[11][12][13] The resulting degradation products will have different chemical properties and will interfere with the accurate quantification of the parent compound.
Q4: How can I tell if my this compound standard has degraded?
A4: Visual inspection of the neat standard or concentrated solutions may not always reveal degradation. The most reliable method for assessing the purity of your standard is through analytical techniques. Regular analysis of your working standards against a freshly prepared standard or a certified reference material using a calibrated instrument (e.g., GC-MS) is the best practice. The presence of unexpected peaks corresponding to dibutyltin or monobutyltin species in your chromatogram is a strong indicator of degradation.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Poor peak shape or splitting in chromatography | - Partial degradation of the standard.- Contamination of the analytical system.- Inappropriate solvent for the mobile phase. | - Prepare fresh working standards from the stock solution.- If the issue persists, prepare a new stock solution.- Clean the injection port, column, and detector of your instrument.- Ensure the solvent for your standard is compatible with your chromatographic method. |
| Inconsistent calibration curve | - Instability of working standards.- Pipetting or dilution errors.- Adsorption of the analyte to glassware. | - Prepare fresh calibration standards for each analytical run.- Use calibrated pipettes and ensure accurate dilutions.- Silanize glassware to prevent adsorption of organotin compounds. |
| Gradual decrease in analyte response over time | - Degradation of the stock or working solutions. | - Check the storage conditions of your standards (temperature, light exposure).- Prepare a fresh stock solution from the neat material.- Consider performing a stability study of your standards under your specific storage conditions. |
| Presence of dibutyltin or monobutyltin peaks | - Degradation of the this compound standard. | - Discard the degraded standard.- Obtain a new analytical standard.- Review and optimize your storage and handling procedures to prevent future degradation. |
Experimental Protocols
Protocol 1: Preparation of a 1000 µg/mL Stock Solution in Methanol
-
Allow the neat this compound standard to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Accurately weigh approximately 10 mg of the neat standard into a clean, dry weighing boat.
-
Quantitatively transfer the weighed standard to a 10 mL Class A amber volumetric flask.
-
Rinse the weighing boat with a small amount of methanol and add the rinsing to the volumetric flask to ensure complete transfer.
-
Add methanol to the flask until it is about half-full, and gently swirl to dissolve the compound.
-
Once dissolved, bring the solution to the final volume with methanol.
-
Cap the flask and invert it several times to ensure the solution is homogeneous.
-
Transfer the stock solution to an amber glass vial with a PTFE-lined cap.
-
Label the vial clearly with the compound name, concentration, solvent, and preparation date.
-
Store the stock solution at -20°C.
Protocol 2: Preparation of Working Standards
-
Remove the stock solution from the freezer and allow it to equilibrate to room temperature.
-
Prepare a series of dilutions from the stock solution to create working standards at the desired concentrations (e.g., 1, 5, 10, 50, 100 ng/mL).
-
Use calibrated micropipettes and volumetric flasks for accurate dilutions.
-
The diluent should be the same solvent as the stock solution (methanol) or a solvent compatible with your analytical method.
-
It is recommended to prepare fresh working standards daily for optimal accuracy.[7]
Logical Troubleshooting Workflow
Caption: Troubleshooting workflow for analytical issues related to standard stability.
References
- Blunden, S. J., & Chapman, A. H. (1986). The environmental degradation of organotin compounds — A review. Environmental Technology Letters, 7(1-11), 267-272.
-
Aprea, C., et al. (2012). Storage stability studies for tributyltin determination in human urine samples using headspace solid-phase microextraction and gas chromatography mass spectrometry. Biomedical Chromatography, 27(3), 299-305. [Link]
- Quevauviller, P., & Donard, O. F. X. (1991). Stability and storage problems in organotin speciation in environmental samples. Journal of Environmental Analytical Chemistry, 45(4), 235-247.
- BDMAEE. (2024). Discussion on the correct storage conditions and long-term stability of tributyltin oxide.
-
Huang, J. H., & Matzner, E. (2006). Degradation of organotin compounds in organic and mineral forest soils. Environmental Science & Technology, 40(15), 4736-4741. [Link]
- MilliporeSigma. (2025).
-
Quevauviller, P., & Donard, O. F. (1991). Stability and storage problems in organotin speciation in environmental samples. Analytica Chimica Acta, 242, 19-26. [Link]
- Fisher Scientific. (n.d.).
-
Occupational Safety and Health Administration. (n.d.). Butyltin Trichloride. [Link]
-
Inoue, H., et al. (2003). Tin-Carbon Cleavage of Organotin Compounds by Pyoverdine from Pseudomonas chlororaphis. Applied and Environmental Microbiology, 69(2), 895-901. [Link]
-
Filipkowska, A., et al. (2014). Organotin compounds in surface sediments of the Southern Baltic coastal zone: A study on the main factors for their accumulation and degradation. Marine Pollution Bulletin, 89(1-2), 337-344. [Link]
-
Gadd, G. M. (2000). Detoxification of organotin compounds by microorganisms. In Environmental Microbe-Metal Interactions (pp. 225-246). ASM Press. [Link]
- Okoro, H. K., et al. (2011). Development of an Analytical Method for Determining Tributyltin and Triphenyltin in Seawater, Sediment, and Mussel Samples Using Gas Chromatography-Mass Spectrometry. Journal of Analytical Methods in Chemistry, 2011, 1748.
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Technical Support Center: Troubleshooting Poor Chromatographic Peak Shape of t-Butyltri-n-butyltin
This guide provides in-depth troubleshooting for researchers, scientists, and drug development professionals experiencing poor chromatographic peak shape, specifically with t-butyltri-n-butyltin and related organotin compounds. The content is structured in a question-and-answer format to directly address common issues encountered during gas chromatography (GC) analysis.
FAQs and Troubleshooting Guides
Question 1: Why am I seeing significant peak tailing with my this compound analysis?
Peak tailing is a common issue in the gas chromatography of organotin compounds. It manifests as an asymmetrical peak with a "tail" extending from the peak maximum. This can compromise resolution and lead to inaccurate quantification.[1] The primary causes are typically related to active sites within the GC system or issues with the sample introduction.
Immediate Troubleshooting Steps:
-
Evaluate the GC System's Inertness: Organotin compounds are prone to interacting with active sites, such as exposed silanols, in the GC flow path.[2][3]
-
Liner Deactivation: Ensure you are using a fresh, deactivated inlet liner. Over time, liners can become active, leading to analyte adsorption.[1][2]
-
Column Inertness: The use of an ultra-inert GC column is highly recommended for analyzing active compounds like organotins.[4][5] These columns are specially treated to minimize surface activity, resulting in sharper peaks.[4]
-
Guard Column: Consider using a deactivated guard column to protect the analytical column from non-volatile residues in the sample.[6]
-
-
Check for Physical Issues in the Flow Path: If all peaks in your chromatogram are tailing, the problem is likely physical rather than chemical.[1][2]
-
Column Installation: An improper column cut or incorrect installation depth in the inlet or detector can create dead volume, leading to peak tailing.[1][3][7] Re-cut the column ensuring a clean, 90-degree cut and reinstall it according to the manufacturer's specifications.[1]
-
Leaks: Check for leaks at all connections, as this can disrupt the carrier gas flow and affect peak shape.
-
-
Sample Derivatization: Due to their polarity and low volatility, organotin compounds often require derivatization before GC analysis.[8][9][10] This process converts them into more volatile and thermally stable forms.[10][11]
Question 2: My this compound peak is fronting. What could be the cause?
Peak fronting, where the peak is asymmetrical with a leading edge, is often indicative of column overload or a mismatch between the sample solvent and the stationary phase.[13]
Immediate Troubleshooting Steps:
-
Column Overload: This is the most common cause of peak fronting.[1][13]
-
Reduce Sample Concentration: Dilute your sample and reinject. If the peak shape improves, you have likely overloaded the column.
-
Check Injection Volume: Ensure the correct injection volume is being used. An incorrect syringe size on the autosampler can lead to unintentional overloading.[1]
-
-
Solvent Effects: In splitless injection, a polarity mismatch between the sample solvent and the stationary phase can cause poor analyte focusing and result in peak fronting or splitting.[1][3]
-
Solvent and Stationary Phase Compatibility: Ensure the polarity of your solvent is compatible with your GC column's stationary phase.
-
Initial Oven Temperature: The initial oven temperature should be about 20°C below the boiling point of your solvent to ensure proper analyte focusing at the head of the column.[1]
-
Question 3: I'm observing split peaks for my organotin analysis. How can I resolve this?
Split peaks can arise from several issues, including problems with sample introduction, column installation, or the condition of the column itself.[3]
Immediate Troubleshooting Steps:
-
Improper Column Installation: A poorly cut column end or incorrect placement in the inlet can cause the sample to be introduced onto the column in a non-uniform manner.[3]
-
Inlet Issues:
-
Liner Contamination: Active sites or contamination in the liner can interfere with sample vaporization.
-
Injection Technique: For manual injections, a slow injection speed can lead to peak splitting. The injection should be smooth and rapid.[14]
-
-
Solvent/Stationary Phase Mismatch: As with peak fronting, a mismatch in polarity can lead to split peaks, especially in splitless injection mode.[3]
Question 4: What are the best practices for sample preparation to avoid poor peak shape?
Robust sample preparation is crucial for successful organotin analysis by GC.
Key Recommendations:
-
Derivatization: As previously mentioned, derivatization is often a necessary step to improve the volatility and thermal stability of organotin compounds.[8][9][10] Ethylation using sodium tetraethylborate is a common and effective method.[6][12]
-
Extraction and Clean-up: Proper extraction of the organotin compounds from the sample matrix is essential.[15] A clean-up step may be necessary to remove interfering compounds that could otherwise contaminate the GC system and degrade peak shape.[15]
-
Solvent Selection: Choose a solvent that is compatible with both your derivatized analyte and the GC column's stationary phase.
Experimental Protocol: Troubleshooting Workflow
Here is a step-by-step workflow to systematically address poor peak shape for this compound.
-
Initial Assessment:
-
Observe the chromatogram: Are all peaks tailing/fronting, or only the analyte of interest? This helps distinguish between a system-wide physical problem and a chemical interaction specific to your analyte.[2]
-
-
System Check (if all peaks are affected):
-
Verify carrier gas flow rates.
-
Perform a leak check on the system.
-
Remove the column and inspect the inlet liner for contamination or breakage. Replace if necessary.
-
Re-cut both ends of the GC column, ensuring a clean, square cut.
-
Reinstall the column according to the manufacturer's specifications for insertion depth into the inlet and detector.
-
-
Analyte-Specific Troubleshooting (if only the organotin peak is affected):
-
Prepare a fresh, diluted standard of your derivatized this compound to rule out sample concentration issues.
-
Review your derivatization procedure. Ensure reagents are fresh and the reaction has gone to completion.
-
If peak tailing persists, trim 10-20 cm from the front of the analytical column to remove any accumulated active sites.[1]
-
If the problem is still not resolved, consider replacing the analytical column with a new, ultra-inert column.
-
Visualization of Troubleshooting Logic
Below is a diagram illustrating the decision-making process for troubleshooting peak tailing.
Caption: Troubleshooting decision tree for peak tailing.
Recommended GC Parameters for Organotin Analysis
While optimal conditions will vary based on the specific instrument and application, the following provides a general starting point.
| Parameter | Recommendation | Rationale |
| Injector | Programmable Temperature Vaporizer (PTV) | Allows for controlled vaporization of the sample, minimizing thermal degradation.[6][16] |
| Liner | Deactivated, glass wool packed | The deactivation minimizes active sites, and the glass wool aids in sample vaporization and traps non-volatile residues. |
| Column | Low- to mid-polarity, ultra-inert | A 5% phenyl-methylpolysiloxane (e.g., DB-5ms UI) is a common choice, offering good selectivity and inertness.[4][6] |
| Carrier Gas | Helium or Hydrogen | Provides good efficiency for capillary GC. |
| Detector | Mass Spectrometer (MS) or Flame Photometric Detector (FPD) | MS provides high sensitivity and selectivity, while FPD is also sensitive to tin compounds. |
References
-
The Determination of Organotins in Water Using Triple Quadrupole GC–MS–MS. 6
-
Tin test: Detecting organotin compounds - 2019 - Wiley Analytical Science. 8
-
GC/MS conditions used for the analysis of organotin compounds. - ResearchGate.
-
Speciation of organotins by Gas Chromatography – Inductively Coupled Plasma Mass Spectrometry in marine samples - ARPAT.
-
Analysis of Organotin compounds by Gas Chromatography (GC)-FPD - STEMart.
-
Application Notes and Protocols for the GC-MS Analysis of Organotin Compounds - Benchchem.
-
Speciation of Underivatized Organotin Compounds in Sediments by Gas Chromatography-triple Quadrupole Mass Spectrometry - Regular Article. 9
-
TOXICOLOGICAL PROFILE FOR TIN AND TIN COMPOUNDS.
-
Improving the Analysis of Organotin Compounds Using Retention Time Locked Methods and Retention Time Databases | LabRulez GCMS.
-
Application Note: Derivatization of Tributyltin Hydroxide for Enhanced Gas Chromatography Analysis - Benchchem.
-
Transformation and transmission of organotin compounds inside a gas chromatograph.
-
Troubleshooting GC peak shapes - Element Lab Solutions.
-
Determination of Butyltin Compounds in Environmental Samples by Isotope-Dilution GC-ICP-MS - PubMed.
-
Ultra Inert GC Columns | Element Lab Solutions.
-
InertCap GC Columns - GL Sciences.
-
TROUBLESHOOTING GUIDE.
-
Ultra Inert (UI) GC Columns | Order Online at Agilent.
-
Video Notes GC Troubleshooting Series Part Four: Tailing Peaks - Agilent.
-
GC Derivatization.
-
The Derivatization and Analysis of Amino Acids by GC-MS - Sigma-Aldrich.
-
GC Troubleshooting—Tailing Peaks - Restek Resource Hub.
-
Troubleshooting GC Retention-Time, Efficiency, and Peak-Shape Problems.
-
An Introduction to Peak Tailing, Fronting and Splitting in Chromatography - ACD/Labs.
-
GC Troubleshooting—Tailing Peaks - YouTube.
-
Peak Shape Problems: No Peaks - GC Tip - Phenomenex.
-
GC Troubleshooting - Sigma-Aldrich.
Sources
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- 2. GC Troubleshooting—Tailing Peaks [discover.restek.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
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- 7. youtube.com [youtube.com]
- 8. analyticalscience.wiley.com [analyticalscience.wiley.com]
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- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. diverdi.colostate.edu [diverdi.colostate.edu]
- 12. researchgate.net [researchgate.net]
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- 15. atsdr.cdc.gov [atsdr.cdc.gov]
- 16. arpat.toscana.it [arpat.toscana.it]
Frequently Asked Questions (FAQs): The Fundamentals of t-Butyltri-n-butyltin Stability
Answering the global demand for precise and reliable analysis, this Technical Support Center provides researchers, scientists, and drug development professionals with a comprehensive guide to minimizing the degradation of t-butyltri-n-butyltin during sample preparation. As a Senior Application Scientist, my goal is to blend deep technical knowledge with practical, field-tested insights to empower you to overcome the unique stability challenges posed by this organotin compound.
This section addresses the core principles of this compound chemistry and stability that every analyst should understand before beginning their experimental work.
Q1: What is this compound, and why is its degradation a critical issue in analysis?
A1: this compound is a tetra-substituted organotin compound (OTC). Like other organotins, it finds use in various industrial applications, including as a stabilizer in PVC plastics and as a catalyst.[1][2][3] The analytical challenge stems from its susceptibility to degradation, primarily through the sequential loss of its alkyl groups (dealkylation) when exposed to environmental or experimental stressors.[4][5] This degradation transforms the parent compound into other butyltin species, such as dibutyltin (DBT) and monobutyltin (MBT).[6] Failure to prevent this degradation leads to inaccurate quantification of the target analyte and a skewed representation of the sample's true composition.
Q2: What are the primary degradation pathways for butyltin compounds?
A2: The degradation of tributyltin (TBT), a closely related and well-studied compound, serves as an excellent model for understanding the degradation of this compound. The primary pathways include:
-
Biological/Abiotic Dealkylation: This is the successive cleavage of tin-carbon bonds, stepping down from tributyltin to dibutyltin (DBT), then to monobutyltin (MBT), and finally to inorganic tin.[4][5][6] This process can be mediated by biological organisms or abiotic factors.
-
Photodegradation: Exposure to UV radiation, such as from direct sunlight, can accelerate the breakdown of organotin compounds.[7][8][9]
-
Chemical Cleavage: Strong acids or other electrophilic agents can promote the cleavage of the tin-carbon bond.[9] While acidification is necessary for sample preservation, extreme pH conditions should be avoided.
Below is a diagram illustrating the general degradation pathway for tributyltin.
Caption: General degradation pathway of tributyltin via sequential dealkylation.
Q3: What are the best general practices for storing samples containing organotins?
A3: Proper storage is the first line of defense against degradation. A study on butyltin stability in surface water found that the lowest degradation occurred when samples were stored at -18°C in the dark.[10]
-
Temperature: Freeze samples, preferably at or below -18°C.[10]
-
Light: Always store samples and standards in amber glass or other light-blocking containers to prevent photodegradation.[10]
-
Container Type: Use glass, polypropylene, or polytetrafluoroethylene (PTFE) containers. Be aware that organotins can adsorb to surfaces, especially glass.[10][11][12] Proper cleaning and preparation of containers are crucial.
Troubleshooting Guide: Addressing Common Sample Preparation Issues
This section is formatted to help you diagnose and solve specific problems you might encounter during your workflow.
Q1: My analyte recovery is consistently low. Could the compound be adsorbing to my labware?
A1: Yes, this is a very common problem. Organotin compounds are known to adsorb to glass surfaces, leading to significant analyte loss before analysis even begins.[11]
-
Causality: The slightly polar nature of the glass surface can interact with the organotin molecules, causing them to stick to the container walls instead of remaining in your solvent.
-
Troubleshooting & Solution:
-
Acid Wash All Glassware: All glassware must be rigorously cleaned. A common procedure involves washing with soapy water, rinsing with deionized water, soaking in an acid bath (e.g., HCl at pH 2) for at least 24 hours, followed by rinses with deionized water and a high-purity solvent like methanol.[11][13]
-
Consider Silanization: For ultra-trace analysis, deactivating the glass surface by silanization can further reduce active sites for adsorption.
-
Use Appropriate Plastics: High-density polyethylene (HDPE) or PTFE containers can be suitable alternatives, but they must be thoroughly cleaned and checked for potential leaching of interfering compounds.
-
Q2: I'm seeing extra peaks in my chromatogram that correspond to DBT and MBT, but I only spiked my sample with a TBT standard. What's happening?
A2: The appearance of degradation products (DBT, MBT) is a classic sign that your analyte is breaking down during sample preparation or analysis. The most likely culprits are thermal instability or reactions in your standard solutions.
-
Causality (Thermal Degradation): Many organotin compounds, particularly in their salt forms (e.g., chlorides), are not sufficiently volatile or thermally stable for direct gas chromatography (GC) analysis.[14] Injection into a hot GC inlet can cause immediate on-column degradation.
-
Troubleshooting & Solution:
-
Derivatization is Mandatory for GC: To increase volatility and thermal stability, organotins must be derivatized before GC analysis.[14][15] The most common method is ethylation using sodium tetraethylborate (NaBEt₄).[16][17][18] This procedure converts the ionic organotin chlorides into more stable and volatile tetra-alkylated species.
-
Check Standard Stability: While butyltin standards are generally stable in methanol when stored correctly, mixed standards containing other organotins (like phenyltins) can undergo redistribution reactions over time.[19] It is best practice to prepare fresh working standards from certified stock solutions and verify their purity regularly. Store standards in the dark at 4°C or -20°C.[19]
-
Caption: Sample preparation workflow highlighting critical points for minimizing degradation.
Q3: My sample matrix is very complex (e.g., sediment, tissue). How can I ensure efficient extraction without degrading the analyte?
A3: Complex matrices present a dual challenge: achieving complete extraction of the analyte while preventing degradation during the harsher conditions that may be required.
-
Causality: The analyte can be strongly bound to organic matter or sediment particles, requiring energetic extraction techniques.[20] These techniques (e.g., heating, sonication) can also provide the energy needed to initiate degradation.
-
Troubleshooting & Solution:
-
Use a Complexing Agent: For many methods, extraction into a non-polar solvent (like hexane or toluene) is facilitated by adding a complexing agent, such as tropolone, to the sample.[13][21][22] Tropolone forms a stable, neutral complex with the organotin cation, improving its partitioning into the organic solvent.
-
Optimize Extraction Method: Standard methods like ISO 17353 and US EPA 8323 provide robust starting points.[16][23][24][25] Techniques can range from mechanical shaking to microwave-assisted extraction.[21][26] It is critical to validate your chosen method for your specific matrix. This often involves analyzing a certified reference material (CRM) or performing a matrix spike recovery experiment.
-
Incorporate Isotope Dilution: For the highest level of accuracy, the use of isotopically labeled internal standards (e.g., ¹¹⁹Sn-enriched TBT) is the gold standard.[26][27] These standards are added at the very beginning of the sample preparation process. Since the labeled standard behaves identically to the native analyte, any degradation or loss during preparation will affect both equally. The final ratio of native to labeled analyte measured by the mass spectrometer provides a highly accurate quantification, inherently correcting for procedural losses and degradation.[27]
-
Key Protocols & Data Summary
To ensure reproducibility and accuracy, follow these validated protocols and refer to the summary table for a quick overview of best practices.
Protocol 1: Mandatory Acid Washing for Glassware
This protocol is adapted from US EPA Method 8323 and is essential to prevent analyte loss due to adsorption.[11][13]
-
Wash glassware thoroughly with laboratory-grade detergent and hot water.
-
Rinse multiple times with deionized (DI) water.
-
Prepare an acid bath by diluting 12 N HCl to achieve a pH of 2.
-
Submerge glassware in the acid bath and soak for a minimum of 24 hours.
-
Remove glassware from the bath and rinse thoroughly with DI water.
-
Perform a final rinse with high-purity methanol (or another suitable solvent). Collect the rinsate for proper hazardous waste disposal.
-
Dry the glassware in an oven at a low temperature (e.g., 60-100°C) for several hours until completely dry.
-
Allow to cool and store in a clean, dust-free environment.
Protocol 2: Derivatization for GC Analysis (Ethylation)
This procedure converts organotin chlorides to their more stable ethyl derivatives, as described in methods like ISO 17353.[16][17][18][28]
-
To your concentrated sample extract (in a solvent like hexane or methanol), add a sodium acetate buffer to adjust the pH to approximately 4.9.
-
Add the derivatizing agent, typically a 1% solution of sodium tetraethylborate (NaBEt₄) in methanol or THF. Caution: NaBEt₄ can be pyrophoric and must be handled with extreme care, preferably under an inert atmosphere.
-
Vortex or shake the mixture vigorously for 30 minutes to ensure complete reaction.
-
Allow the phases to separate. The derivatized (ethylated) organotins will be in the organic layer.
-
The organic layer is now ready for cleanup or direct injection into the GC-MS.
Table 1: Summary of Factors Affecting this compound Stability
| Factor | Potential Effect | Mitigation Strategy | Rationale |
| Light Exposure | Photodegradation | Use amber glassware; work in a shaded area; wrap containers in foil. | Prevents UV radiation from cleaving the tin-carbon bonds.[7][8] |
| Elevated Temperature | Thermal Degradation | Store samples at -18°C; avoid excessive heat during extraction and concentration steps. | Minimizes the energy available for dealkylation reactions.[10] |
| Adsorption | Analyte Loss | Use acid-washed glassware or appropriate plasticware (PTFE); consider silanization. | Reduces active sites on container surfaces that can bind to the analyte.[11][13] |
| Sub-optimal pH | Hydrolysis / Degradation | Acidify aqueous samples to pH 2-3 for storage and extraction. | Stabilizes the organotin cation in aqueous solution.[13] |
| Matrix Interferences | Inefficient Extraction | Use a complexing agent (e.g., tropolone); optimize extraction technique (sonication, ASE). | Improves the transfer of the analyte from the sample matrix to the extraction solvent.[21][22] |
| GC Injection | On-Column Degradation | Derivatize with an alkylating agent (e.g., NaBEt₄) prior to analysis. | Increases thermal stability and volatility for successful gas-phase analysis.[14][16] |
References
-
Tri-n-butyltin Degradation Pathway Map. Eawag-BBD. [Link]
-
ISO 17353: Water quality -- Determination of selected organotin compounds -- Gas chromatographic method. International Organization for Standardization. [Link]
-
Water quality - Determination of selected organotin compounds - Gas chromatographic method (ISO 17353:2004). Swedish Institute for Standards, SIS. [Link]
-
EN ISO 17353:2005 - Water quality - Determination of selected organotin compounds. iTeh Standards. [Link]
-
US EPA Method 8323: Determination of organotins by microliquid chromatography-electrospray ion trap mass spectrometry. Speciation.net. [Link]
-
Method 8323: Determination of Organotins by Micro-Liquid Chromatography-Electrospray Ion Trap Mass Spectrometry. US EPA. [Link]
-
Photostabilization of Poly(vinyl chloride) by Organotin(IV) Compounds against Photodegradation. MDPI. [Link]
-
Validated Test Method 8323: Determination of Organotins by Micro-Liquid Chromatography-Electrospray Ion Trap Mass Spectrometry. US EPA. [Link]
-
Study of photocatalytic degradation of tributyltin, dibutylin and monobutyltin in water and marine sediments. PubMed. [Link]
-
ISO 17353 Water Quality - Determination of Selected Organotin Compounds - Gas Chromatographic Method. EUROLAB. [Link]
-
Microextraction Techniques Used in the Procedures for Determining Organomercury and Organotin Compounds in Environmental Samples. MDPI. [Link]
-
Organotin analysis. BCP Instruments. [Link]
-
New Trends in Sample Preparation Methods for the Determination of Organotin Compounds in Marine Matrices. ResearchGate. [Link]
-
Determination of Organotin Compounds in Environmental Samples. J-Stage. [Link]
-
Sampling and sample treatment in the analysis of organotin compounds in environmental samples. ResearchGate. [Link]
-
Kinetic Degradation Processes of Butyl- And Phenyltins in Soils. PubMed. [Link]
-
Determination of Butyltin Compounds in Environmental Samples by Isotope-Dilution GC-ICP-MS. PubMed. [Link]
-
Tin-Carbon Cleavage of Organotin Compounds by Pyoverdine from Pseudomonas chlororaphis. PMC - NIH. [Link]
-
Development of an Analytical Method for Determining Tributyltin and Triphenyltin in Seawater, Sediment, and Mussel Samples. Hindawi. [Link]
-
Kinetic degradation processes of butyl- and phenyltins in soils. ResearchGate. [Link]
-
Fractionation of Butyltin Species During Sample Extraction and Preparation for Analysis. Springer. [Link]
-
INORGANIC TIN(IV) COMPLEXES AS PHOTO-STABILIZER FOR PVC. ResearchGate. [Link]
-
Analysis of Organotin Compounds in Biological and Environmental Samples by Gas Chromatography and Pulsed Flame Photometric Detection (GC-PFPD). OI Analytical. [Link]
-
Redistribution reactions of butyl- And phenyltin species during storage in methanol. ResearchGate. [Link]
-
Trace analysis of tributyltin and triphenyltin compounds in sea water by gas chromatography-negative ion chemical ionization mass spectrometry. PubMed. [Link]
-
Chemistry of Some Organotin Compounds. Al-Nahrain Journal of Science. [Link]
-
Speciation of Underivatized Organotin Compounds in Sediments by Gas Chromatography-triple Quadrupole Mass Spectrometry. Separations - MDPI. [Link]
-
Analysis of organotin compounds. ALS Global. [Link]
-
Tetrabutyltin. PubChem - NIH. [Link]
-
Determination of tributyltin and 4-hydroxybutyldibutyltin chlorides in seawater by liquid chromatography with atmospheric pressure chemical ionization-mass spectrometry. ResearchGate. [Link]
-
Organotin Stabilizers. Baerlocher GmbH. [Link]
-
Tin Catalysts & Stabilizers. BNT Chemicals. [Link]
-
Determination of 17 Organotin Compounds in Beverages Using Triple Quadrupole GC-MS/MS System. Agilent. [Link]
-
Study of the Degradation of Butyltin Compounds in Surface Water Samples Under Different Storage Conditions Using Multiple Isotope Tracers and GC-MS/MS. PubMed. [Link]
-
Removal of organotin compounds, Cu and Zn from shipyard wastewaters by adsorption – flocculation. ScienceDirect. [Link]
-
Simultaneous determination of organotin pesticides by HPLC-ICP-MS and their sorption, desorption, and transformation in freshwater sediments. PubMed. [Link]
Sources
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- 4. Kinetic degradation processes of butyl- and phenyltins in soils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Tri-n-butyltin Degradation Pathway [eawag-bbd.ethz.ch]
- 7. Photostabilization of Poly(vinyl chloride) by Organotin(IV) Compounds against Photodegradation [mdpi.com]
- 8. Study of photocatalytic degradation of tributyltin, dibutylin and monobutyltin in water and marine sediments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Tin-Carbon Cleavage of Organotin Compounds by Pyoverdine from Pseudomonas chlororaphis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Study of the degradation of butyltin compounds in surface water samples under different storage conditions using multiple isotope tracers and GC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 13. epa.gov [epa.gov]
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- 24. US EPA Method 8323: Determination of organotins by microliquid chromatography-electrospray ion trap mass spectrometry | EVISA's Links Database [speciation.net]
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- 27. Determination of butyltin compounds in environmental samples by isotope-dilution GC-ICP-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. bcp-instruments.com [bcp-instruments.com]
Selecting the appropriate GC column for t-butyltri-n-butyltin analysis
Welcome to the technical support center for the gas chromatographic (GC) analysis of t-butyltri-n-butyltin. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, experience-driven answers to common questions and troubleshooting challenges. Our focus is on the "why" behind the methodology, ensuring you can make informed decisions in your laboratory.
Frequently Asked Questions (FAQs)
Q1: Why is this compound challenging to analyze directly by GC, and what initial step is crucial for success?
A1: Direct GC analysis of this compound, and organotin compounds in general, is problematic due to their chemical properties. These compounds are often ionic salts (like chlorides), which gives them low volatility and poor thermal stability.[1] Injecting them directly into a hot GC inlet can lead to thermal degradation, adsorption onto active sites in the system (like the liner or column), and consequently, poor peak shape, low sensitivity, and non-reproducible results.[1]
Therefore, a critical and mandatory first step is derivatization .[2] This chemical process converts the ionic organotin into a more volatile, thermally stable, and less polar form suitable for GC separation.[1][2][3] Common derivatization techniques include alkylation with Grignard reagents (e.g., pentylmagnesium bromide) or sodium tetraethylborate (NaBEt4).[4][5][6] This conversion to a fully alkylated, neutral species is fundamental for achieving reliable and sensitive analysis.[2]
Q2: What is the best stationary phase for my GC column when analyzing derivatized this compound?
A2: The principle of "like dissolves like" is the cornerstone of GC column selection.[7] After derivatization, this compound becomes a larger, non-polar, tetra-alkylated tin compound. To effectively separate this non-polar analyte, you should select a non-polar stationary phase .
The most common and highly recommended stationary phases fall into the polydimethylsiloxane (PDMS) family. Specifically:
-
100% Dimethylpolysiloxane (e.g., DB-1, HP-1, Rtx-1, ZB-1): This is the least polar phase and an excellent starting point. It separates compounds primarily based on their boiling points.[8]
-
5% Phenyl / 95% Dimethylpolysiloxane (e.g., DB-5, HP-5ms, Rtx-5, ZB-5): This is the most widely used GC stationary phase. The small inclusion of phenyl groups provides a slightly higher polarity and introduces dipole-dipole interactions, which can improve selectivity for certain compounds without significantly altering the non-polar character. This phase is exceptionally robust and versatile, making it a prime choice for organotin analysis.[9]
Using a polar column (like a WAX or FFAP phase) would be inappropriate. The non-polar analyte would have minimal interaction with the polar stationary phase, leading to very short retention times and poor separation from other non-polar components in the sample matrix.[8]
Q3: How do I select the optimal GC column dimensions (Length, ID, Film Thickness) for this analysis?
A3: Column dimensions are critical for balancing resolution, analysis time, and sample capacity.[8][10] For a typical this compound analysis, the following dimensions provide a robust starting point:
| Parameter | Recommended Dimension | Rationale & Impact |
| Length | 30 meters | Provides the best balance of resolution for complex samples and reasonable analysis time.[7] Shorter columns (15m) can be used for simple mixtures to speed up analysis, while longer columns (60m) may be needed for extremely complex matrices, though at the cost of longer run times and higher cost.[8] |
| Internal Diameter (ID) | 0.25 mm | This is the most common ID for capillary GC as it offers an excellent compromise between column efficiency (resolution) and sample loading capacity.[7][11] Narrower columns (0.18mm) increase efficiency but have lower capacity, while wider columns (0.32mm or 0.53mm) have higher capacity but lower resolution.[8][11] |
| Film Thickness (df) | 0.25 µm or 0.50 µm | For a semi-volatile compound like derivatized this compound, a standard film thickness of 0.25 µm is ideal. It provides sharp peaks and low column bleed.[7] A slightly thicker film (0.50 µm) can be used to increase retention and capacity if needed, which can be beneficial for more volatile organotin species without requiring sub-ambient oven temperatures.[7][11] |
This standard configuration (30 m x 0.25 mm x 0.25 µm) is a workhorse in many environmental and analytical labs for robust and reproducible separations.
Troubleshooting Guide
Even with the correct column, challenges can arise. This section addresses specific problems you might encounter.
Problem: I see severe peak tailing for my this compound peak.
Peak tailing is a classic sign that the analyte is undergoing undesirable secondary interactions with active sites in the GC system.
Logical Troubleshooting Workflow:
Caption: Troubleshooting workflow for peak tailing.
Expert Insight: Organotins have an affinity for glass surfaces.[12] Frequent inlet maintenance, including changing the liner, is highly recommended to keep the system optimized and prevent the buildup of active sites.[6] Using ultra-inert liners can significantly reduce peak tailing.
Problem: My analyte response is very low or non-existent.
A lack of signal points to a problem either before the column (injection, derivatization) or at the detector.
-
Cause 1: Derivatization Failure: This is a primary suspect. The Grignard or NaBEt4 reagents are highly reactive and sensitive to moisture and air.[2]
-
Solution: Prepare derivatizing agents fresh. Ensure all glassware is scrupulously dried and reactions are performed under an inert atmosphere (e.g., nitrogen) if possible. Always run a derivatized standard to confirm the reaction is working before analyzing unknown samples.
-
-
Cause 2: Inlet Adsorption/Degradation: If the inlet is too hot or not inert, the analyte can be lost before it ever reaches the column.
-
Solution: Verify your inlet temperature is appropriate (typically 250 °C). As with peak tailing, ensure you are using a clean, deactivated inlet liner.[13]
-
-
Cause 3: Incorrect Detector Settings:
-
Solution: Ensure the detector is turned on, and the settings (e.g., gas flows for an FID/FPD, mass range for an MS) are correct for your analyte.[13]
-
Problem: I'm seeing shifting retention times.
Retention time stability is key for accurate identification. Drifting times usually point to issues with flow or temperature control.
-
Cause 1: Carrier Gas Leaks: A leak in the system will cause the column head pressure and flow rate to fluctuate.
-
Solution: Use an electronic leak detector to systematically check all fittings from the gas trap to the injector and the detector connection.
-
-
Cause 2: Poor Flow Control: The electronic pressure control (EPC) module may be faulty.
-
Solution: Check if the carrier gas flow rate is stable using a digital flow meter. If it fluctuates, the EPC may require service.
-
-
Cause 3: Column Contamination: Buildup of non-volatile matrix components on the head of the column can alter the phase characteristics.
-
Solution: Trim the first 10-20 cm of the column. This removes the most contaminated section and can often restore performance. Also, consider using a guard column to protect the analytical column.
-
Experimental Protocol: GC System Preparation and Conditioning
This protocol ensures your GC system is inert and ready for trace-level organotin analysis. A clean system is paramount for good chromatography.
Objective: To prepare the GC system by installing a new column and conditioning it to ensure a stable, low-bleed baseline and an inert sample path.
Materials:
-
New, non-polar capillary GC column (e.g., 5% Phenyl-PDMS, 30m x 0.25mm x 0.25µm)
-
New, deactivated inlet liner with deactivated glass wool
-
New septum
-
High-purity carrier gas (Helium or Hydrogen) with oxygen and moisture traps
-
Wrenches for GC fittings
-
Ceramic scoring wafer
Procedure:
-
System Cooldown: Cool down the GC oven, inlet, and detector to ambient temperature. Turn off the carrier gas flow.
-
Inlet Maintenance:
-
Vent the inlet. Carefully remove the old septum, liner, and O-ring.
-
Clean the injector body with appropriate solvents (e.g., methanol, hexane) if it appears dirty.
-
Install the new, deactivated liner and a new O-ring.
-
Install a new septum. Tighten the retaining nut just until snug to avoid leaks, but do not overtighten.
-
-
Column Installation (Inlet Side):
-
Carefully unwind about one loop of the new column from its cage.
-
Using a ceramic scoring wafer, make a clean, square cut at the column end. Inspect the cut with a magnifying lens to ensure it is not jagged.
-
Slide a new nut and ferrule onto the column.
-
Insert the column into the injector to the depth specified in your instrument's manual. This is critical for proper sample transfer.
-
Tighten the fitting according to the manufacturer's instructions.
-
-
Leak Check & Flow Verification:
-
Turn on the carrier gas and set the column to a typical head pressure or flow rate (e.g., 1-2 mL/min).
-
Use an electronic leak detector to check the fitting at the inlet. There should be no leaks.
-
Submerge the detector end of the column in a vial of isopropanol and look for bubbles to confirm flow.
-
-
Column Installation (Detector Side):
-
Do not connect the column to the detector yet. Place the end of the column in the oven, secured so it does not touch the oven walls.
-
-
Column Conditioning (The "Bake-Out"):
-
Set the oven to a starting temperature of 40-50 °C.
-
Begin a slow temperature program (e.g., 5-10 °C/min) up to a conditioning temperature. This should be about 20 °C above the highest temperature you will use in your analytical method, but never exceeding the column's maximum isothermal temperature limit.
-
Hold at this conditioning temperature for 1-2 hours. This process removes residual solvents and volatile components from the stationary phase.
-
-
Final Installation and Equilibration:
-
Cool the oven down.
-
Turn off the carrier gas.
-
Make a fresh, clean cut on the detector end of the column.
-
Install the column into the detector, again following the instrument manual for the correct insertion depth.
-
Turn the carrier gas back on and perform a final leak check at the detector fitting.
-
Heat the detector to its operational temperature.
-
Load your analytical method, allow the system to equilibrate for 20-30 minutes, and run a blank solvent injection to verify you have a clean, stable baseline.
-
Caption: Workflow for GC system preparation and column conditioning.
References
- Morabito, R., Massanisso, P., & Quevauviller, P. (2000). Derivatization methods for the determination of organotin compounds in environmental samples. TrAC Trends in Analytical Chemistry, 19(2-3), 113-124.
- Request PDF. (2025). Derivatization methods for the determination of organotin compounds in environmental samples.
-
Takahashi, K., & Ohnuki, T. (2002). Analysis of organotin compounds by grignard derivatization and gas chromatography-ion trap tandem mass spectrometry. Journal of Chromatography A, 962(1-2), 197-206. [Link]
-
ResearchGate. (2002). Analysis of organotin compounds by grignard derivatization and gas chromatography-ion trap tandem mass spectrometry. ResearchGate. [Link]
- Gialletti, R., et al. (2022). Speciation of Underivatized Organotin Compounds in Sediments by Gas Chromatography-triple Quadrupole Mass Spectrometry. Journal of Analytical & Bioanalytical Techniques.
- U.S. EPA. (2003). Method 8323: Determination of Organotins by Micro-Liquid Chromatography-Electrospray Ion Trap Mass Spectrometry. EPA.gov.
- OI Analytical. (n.d.). Analysis of Organotin Compounds in Biological and Environmental Samples by Gas Chromatography and Pulsed Flame Photometric Detection (GC-PFPD). OI Analytical.
-
Agilent Technologies. (2014). Determination of 17 Organotin Compounds in Beverages Using Triple Quadrupole GC-MS/MS System. Agilent Technologies. [Link]
-
Phenomenex. (2025). Guide to Choosing a GC Column. Phenomenex. [Link]
- Supelco. (n.d.). GC Column Selection Guide. Sigma-Aldrich.
- Restek. (n.d.). Troubleshooting Guide. Restek.
-
National Center for Biotechnology Information. (n.d.). Toxicological Profile for Tin and Tin Compounds - Chapter 7: Analytical Methods. NCBI. [Link]
Sources
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- 2. researchgate.net [researchgate.net]
- 3. ANALYTICAL METHODS - Toxicological Profile for Tin and Tin Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Analysis of organotin compounds by grignard derivatization and gas chromatography-ion trap tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ysi.com [ysi.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. trajanscimed.com [trajanscimed.com]
- 9. agilent.com [agilent.com]
- 10. Guide to Choosing a GC Column | Phenomenex [phenomenex.com]
- 11. fishersci.ca [fishersci.ca]
- 12. epa.gov [epa.gov]
- 13. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
Calibration strategies for accurate t-butyltri-n-butyltin quantification
Welcome to the technical support guide for the accurate quantification of t-butyltri-n-butyltin (TBT). As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to troubleshoot and optimize your analytical methods effectively. This guide is structured into a hands-on troubleshooting section for immediate problem-solving and a comprehensive FAQ section for a deeper understanding of calibration strategies.
Troubleshooting Guide
This section addresses specific, common issues encountered during the quantification of TBT. Each problem is broken down into potential causes, diagnostic steps, and actionable solutions.
Problem 1: Poor Calibration Curve Linearity (R² < 0.99)
A non-linear calibration curve is a critical failure, indicating a breakdown in the assumed relationship between concentration and instrument response. This directly impacts the accuracy of all quantified results.
Potential Causes:
-
Standard Degradation: Organotin compounds can be unstable in certain solvents or when exposed to light over time.
-
Incorrect Standard Preparation: Errors in serial dilutions are a common source of non-linearity.
-
Detector Saturation: At high concentrations, the detector response may no longer be proportional to the analyte amount.
-
Matrix Effects: Co-eluting substances from the sample matrix can suppress or enhance the analyte signal, particularly at different concentrations.[1][2]
-
Inappropriate Calibration Range: The selected concentration range may exceed the linear dynamic range of the instrument.
Recommended Solutions & Protocols:
-
Verify Standard Integrity: Always prepare fresh stock and working solutions. Organotin standards, especially in methanol, should be stored in amber vials at low temperatures (~4°C) and prepared fresh weekly or bi-weekly.[3]
-
Optimize the Calibration Range: If non-linearity is observed at the high end, lower the concentration of the highest calibration point. Conversely, if issues are at the low end, ensure the lowest point is significantly above the method's limit of detection (LOD). A typical range for GC-MS/MS analysis might be 0.1 to 50 ng/mL.[4]
-
Implement Matrix-Matched Calibration: To counteract predictable matrix effects, prepare your calibration standards in a blank matrix extract that is free of TBT. This ensures that the standards and the samples experience similar ionization suppression or enhancement.[1]
Workflow: Troubleshooting Poor Linearity
This workflow provides a logical sequence for diagnosing the root cause of a non-linear calibration curve.
Caption: A step-by-step workflow for diagnosing calibration linearity problems.
Problem 2: High Variability in Results (%RSD > 15%)
Potential Causes:
-
Inconsistent Sample Preparation: Variation in extraction times, solvent volumes, or derivatization efficiency. For GC-based analysis, the derivatization step using reagents like sodium tetraethylborate is critical and can be a source of variability if not controlled.[5][6]
-
Analyte Adsorption: Organotin compounds are known to adsorb to active sites on glass surfaces, leading to analyte loss.[7]
-
Instrument Instability: Fluctuations in the GC inlet, MS ion source, or detector can cause variable responses.
-
Sample Inhomogeneity: Particularly in solid matrices like sediment or tissue, the analyte may not be evenly distributed.
Recommended Solutions & Protocols:
-
Use an Internal Standard (IS): This is the most effective way to correct for variability during sample preparation and injection. The IS is added at a known concentration to all samples, standards, and blanks at the beginning of the workflow. The ratio of the analyte signal to the IS signal is then used for quantification, correcting for volume errors and injection inconsistencies. A suitable IS for TBT is deuterated TBT (TBT-d27) or a structurally similar compound like tripropyltin (TPrT).[8]
Protocol: Using an Internal Standard
-
Prepare IS Stock: Create a concentrated stock solution of the chosen internal standard (e.g., 10 µg/mL of TBT-d27 in methanol).
-
Prepare Working IS Solution: Dilute the stock solution to a concentration that will yield a robust signal in your instrument (e.g., 100 ng/mL).
-
Spike Samples and Standards: Add a precise and consistent volume of the working IS solution to every calibration standard, quality control sample, and unknown sample before any extraction or derivatization steps. For a 1 mL sample, adding 10 µL of a 100 ng/mL IS solution would result in a final IS concentration of 1 ng/mL.
-
Process Data: When building the calibration curve, plot the ratio of the analyte peak area to the IS peak area against the analyte concentration. Use this same ratio to calculate the concentration in your unknown samples.
-
Proper Glassware Treatment: To prevent analyte loss, glassware should be rigorously cleaned. Soaking in an acid bath (e.g., 5% HCl) for several hours, followed by rinsing with deionized water and a final solvent rinse (e.g., methanol or hexane), is recommended.[7][9] For ultra-trace analysis, silanizing glassware is a common practice to deactivate glass surfaces.
Frequently Asked Questions (FAQs)
Q1: What is the best calibration strategy for TBT quantification?
The "best" strategy depends on the complexity of your sample matrix, the required level of accuracy and precision, and available resources. The four primary methods are External Standard, Internal Standard, Standard Addition, and Isotope Dilution Mass Spectrometry (IDMS).
| Calibration Strategy | Pros | Cons | Best For |
| External Standard | Simple to prepare and execute.[4] | Highly susceptible to matrix effects and variations in sample preparation. | Simple, clean matrices (e.g., drinking water); screening applications. |
| Internal Standard | Corrects for volumetric errors and injection variability; partially corrects for matrix effects.[10] | Requires a suitable IS that is not present in the sample; does not correct for matrix effects that uniquely affect the analyte. | Most routine analyses in moderately complex matrices (e.g., wastewater, simple food extracts). |
| Standard Addition | Effectively compensates for translational matrix effects (signal suppression/enhancement).[11][12] | More labor-intensive (requires multiple analyses per sample); does not correct for rotational matrix effects or preparation losses. | Complex or unknown matrices where a blank matrix is unavailable. |
| Isotope Dilution (IDMS) | Considered the "gold standard" for accuracy.[13][14] Corrects for sample prep losses, injection variability, and matrix effects.[15][16] | Requires an isotopically labeled analog of the analyte (e.g., ¹¹⁹Sn-enriched TBT or TBT-d27), which can be expensive. Requires a mass spectrometer.[17] | High-stakes analyses requiring the highest accuracy and precision (e.g., reference material certification, regulatory compliance). |
Decision Tree: Selecting a Calibration Strategy
Caption: A decision tree to guide the selection of an appropriate calibration method.
Q2: How do I prepare samples for GC-MS analysis of TBT?
Due to the low volatility and polarity of TBT chloride, a derivatization step is required to convert it into a more volatile, thermally stable form suitable for gas chromatography.[5][6] Ethylation using sodium tetraethylborate (NaBEt₄) is the most common method.
Protocol: Sample Extraction and Derivatization for GC-MS
This protocol is a general guideline for water samples. Solid samples require an initial extraction step (e.g., acid/methanol sonication).[5]
-
Sample Collection & Preservation: Collect ~100 mL of water in a pre-cleaned glass bottle. Acidify to pH ~2 with an acid like acetic or hydrochloric acid to preserve the sample.[14]
-
Buffering: Take a known volume (e.g., 50 mL) and transfer it to a separatory funnel. Add a buffer (e.g., sodium acetate) to adjust the pH to between 4.5 and 5.5, which is optimal for the ethylation reaction.[18]
-
Internal Standard Spiking: Add a known amount of internal standard (e.g., TPrT or TBT-d27).
-
Derivatization & Extraction:
-
Add 1 mL of a freshly prepared 1% (w/v) solution of sodium tetraethylborate.[5]
-
Immediately add 5 mL of a non-polar organic solvent like hexane or isooctane.
-
Shake vigorously for 2-5 minutes to simultaneously perform the derivatization and extract the newly formed volatile ethylated TBT into the organic layer.
-
-
Phase Separation: Allow the layers to separate. Collect the upper organic layer.
-
Drying & Concentration: Dry the organic extract by passing it through a small column of anhydrous sodium sulfate. If necessary, concentrate the sample under a gentle stream of nitrogen to a final volume of 1 mL.
-
Analysis: The sample is now ready for injection into the GC-MS system.
| Typical GC-MS/MS Parameters | Setting |
| Injection Mode | Splitless |
| Inlet Temperature | 260 °C |
| Column | Low-polarity (e.g., 5% Phenyl) 30 m x 0.25 mm x 0.25 µm |
| Oven Program | Initial 60°C (1 min), ramp 30°C/min to 300°C |
| Ion Source | Electron Ionization (EI) at 70 eV |
| MS Mode | Selected Reaction Monitoring (SRM) for best selectivity and sensitivity |
| (Parameters adapted from multiple sources for illustrative purposes).[17][18][19] |
Q3: Can I use LC-MS/MS for TBT analysis without derivatization?
Yes, one of the primary advantages of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is its ability to analyze many compounds, including organotins, directly without derivatization.[15][20][21] This simplifies sample preparation and avoids potential variability from a chemical reaction step.
The mobile phase typically contains additives like formic acid and ammonium formate to promote ionization in the electrospray (ESI) source.[20][22] While sample preparation is simpler, it is still crucial to perform a solid-phase extraction (SPE) or liquid-liquid extraction to remove salts and other matrix components that can foul the MS source and cause significant signal suppression.[7]
References
-
Bishop, D. P., Hare, D. J., de Grazia, A., Fryer, F., & Doble, P. A. (2015). Speciation and quantification of organotin compounds in sediment and drinking water by isotope dilution liquid chromatography-inductively coupled plasma-mass spectrometry. Journal of Analytical Atomic Spectrometry, 30(7), 1636–1643. [Link]
-
Royal Society of Chemistry. (2015). Speciation and quantification of organotin compounds in sediment and drinking water by isotope dilution liquid chromatography-inductively coupled plasma-mass spectrometry. RSC Publishing. [Link]
-
ResearchGate. (2015). Speciation and quantification of organotin compounds in sediment and drinking water by isotope dilution liquid chromatography-inductively coupled plasma-mass spectrometry. ResearchGate. [Link]
-
Rodríguez-González, P., García-Alonso, J. I., & Sanz-Medel, A. (2006). Isotope dilution GC-MS routine method for the determination of butyltin compounds in water. Analytical and Bioanalytical Chemistry, 384(4), 908–914. [Link]
-
David, F., Sandra, P., & Hancock, P. (2012). A new validated analytical method for the determination of tributyltin in water samples at the quantification level set by the European Union. Journal of Chromatography A, 1269, 71–75. [Link]
-
ResearchGate. (n.d.). Detection techniques in speciation analysis of organotin compounds by liquid chromatography. ResearchGate. [Link]
-
Okoro, H. K., et al. (2012). Development of an Analytical Method for Determining Tributyltin and Triphenyltin in Seawater, Sediment, and Mussel Samples Using GC-FPD. Journal of Analytical Methods in Chemistry. [Link]
-
Rodríguez-González, P., García-Alonso, J. I., & Sanz-Medel, A. (2002). Determination of Butyltin Compounds in Environmental Samples by Isotope-Dilution GC-ICP-MS. Analytical and Bioanalytical Chemistry, 373(4-5), 424–430. [Link]
-
AB SCIEX. (n.d.). Quantitation and Identification of Organotin Compounds in Food, Water, and Textiles Using LC-MS/MS. SCIEX. [Link]
-
iTeh Standards. (2019). ISO/FDIS 22744-2. iTeh Standards. [Link]
-
ResearchGate. (n.d.). GC/MS conditions used for the analysis of organotin compounds. ResearchGate. [Link]
-
Mizuishi, K., Takeuchi, M., & Hobo, T. (1998). Trace analysis of tributyltin and triphenyltin compounds in sea water by gas chromatography-negative ion chemical ionization mass spectrometry. Journal of Chromatography A, 800(2), 267–273. [Link]
-
BCP Instruments. (2022). Organotin analysis. BCP Instruments. [Link]
-
de Castro, I. B., et al. (2015). Environmental matrices effect in butyltin determinations by GC/MS. Brazilian Journal of Oceanography. [Link]
-
ResearchGate. (2015). Environmental matrices effect in butyltin determinations by GC/MS. ResearchGate. [Link]
-
ANSI Webstore. (2005). DS/EN ISO 17353:2005. ANSI Webstore. [Link]
-
Occupational Safety and Health Administration. (n.d.). Butyltin Trichloride. OSHA. [Link]
-
Swedish Institute for Standards. (2004). Water quality - Determination of selected organotin compounds - Gas chromatographic method ISO 17353:2004. SIS. [Link]
-
International Organization for Standardization. (n.d.). ISO 22744-1. ISO. [Link]
-
Di Girolamo, F., et al. (2024). Speciation of Underivatized Organotin Compounds in Sediments by Gas Chromatography-triple Quadrupole Mass Spectrometry. Analytical and Bioanalytical Chemistry Research. [Link]
-
U.S. Environmental Protection Agency. (n.d.). Method 8323: Determination of Organotins by Micro-Liquid Chromatography-Electrospray Ion Trap Mass Spectrometry. EPA. [Link]
-
Agilent Technologies. (2014). Determination of 17 Organotin Compounds in Beverages Using Triple Quadrupole GC-MS/MS System. Agilent. [Link]
-
Agilent Technologies. (2014). Determination of Organotin Compounds in Toy Materials by Agilent 5977A GC/MSD to Meet European Regulation EN71-3. Agilent. [Link]
-
SciSpace. (n.d.). Determination of organotin compounds in environmental samples. SciSpace. [Link]
-
ResearchGate. (n.d.). Determination of tributyltin and 4-hydroxybutyldibutyltin chlorides in seawater by liquid chromatography with atmospheric pressure chemical ionization-mass spectrometry. ResearchGate. [Link]
-
Shimadzu. (2003). GCMS Organotin News. Shimadzu. [Link]
-
Wikipedia. (n.d.). Standard addition. Wikipedia. [Link]
-
SCIEX. (n.d.). Organotin compounds. SCIEX. [Link]
-
ResearchGate. (2014). What is the best way to determine Tributyltin in seawater using LCMSMS? ResearchGate. [Link]
-
Ohhira, S., & Matsui, H. (1992). Determination of butyltin, methyltin and tetraalkyltin in marine food products with gas chromatography-atomic absorption spectrometry. Journal of Chromatography B: Biomedical Sciences and Applications, 582(1-2), 211–217. [Link]
-
ResearchGate. (n.d.). Determination of butyltins in environmental samples using sodium tetraethylborate derivatisation: Characterisation and minimisation of interferences. ResearchGate. [Link]
-
YouTube. (2011). Standard Addition Method. YouTube. [Link]
-
AlpHa Measure. (2023). Standard Addition Procedure in Analytical Chemistry. AlpHa Measure. [Link]
-
Chemistry LibreTexts. (2022). Standard Addition Method. Chemistry LibreTexts. [Link]
-
Wu, J., et al. (2012). Targeted Analyte Detection by Standard Addition Improves Detection Limits in MALDI Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 23(8), 1435–1441. [Link]
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Addressing analytical challenges in t-butyltri-n-butyltin measurement in air samples.
Welcome to the technical support center for the analysis of organotin compounds in atmospheric samples. This guide is designed for researchers, environmental scientists, and analytical chemists facing the unique challenges associated with the measurement of butyltins, such as the highly toxic Tributyltin (TBT) and its degradation products, Dibutyltin (DBT) and Monobutyltin (MBT).
The compound specified, "t-butyltri-n-butyltin," represents an unusual chemical structure. This guide will focus on the analysis of the more commonly regulated and studied n-butyltin compounds (TBT, DBT, MBT), as the analytical principles and challenges are directly applicable. The methodologies discussed herein are tailored to address the complexities of trace-level quantification from a difficult matrix, ensuring data integrity from sample collection to final analysis.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that form the foundation of a successful analytical approach for butyltin measurement in air.
Q1: Why is the measurement of butyltins in air samples considered so challenging?
The analysis is complex due to a combination of factors:
-
Ultra-Trace Concentrations: Butyltins are often present at very low levels in the air (ng/m³), requiring highly sensitive analytical methods and significant pre-concentration of the sample.[1][2] This pre-concentration step can unfortunately also magnify the presence of contaminants and interfering compounds.[1]
-
Analyte Stability: TBT and its derivatives can be susceptible to degradation during sample collection and storage. Studies have shown that analyte loss can occur within a few days if samples are not stored properly, with storage at -18°C in the dark being the most effective preservation method.[3][4][5]
-
Contamination Risk: Butyltins are used in various industrial and commercial products, leading to a high risk of background contamination. Common sources include PVC plastics (which use dibutyltin as a stabilizer), glassware that hasn't been properly cleaned, and even certain laboratory reagents.[1]
-
Analytical Derivatization: Most butyltin compounds are not sufficiently volatile for direct analysis by gas chromatography (GC).[6] A chemical derivatization step is typically required to convert them into more volatile and thermally stable forms, which adds complexity and potential for error to the workflow.[6][7]
Q2: What are the primary sources of laboratory contamination and how can they be minimized?
Contamination is one of the most significant hurdles to achieving accurate, low-level detection. Vigilance is key.
-
Plastics: Avoid all contact with PVC materials, as they are a common source of dibutyltin.[1] Use polypropylene or polytetrafluoroethylene (PTFE) containers for sample storage.[4]
-
Glassware: Standard cleaning procedures are often insufficient.[1] For best results, after detergent washing and solvent rinsing, bake all glassware in a muffle furnace to pyrolyze any residual organotin contamination.[1]
-
Reagents: Reagents, including solvents and derivatizing agents (like Grignard reagents), can contain trace levels of butyltins.[1] It is crucial to test all reagents by analyzing a procedural blank before processing environmental samples.[1][8]
-
Laboratory Environment: Cross-contamination can occur from unexpected sources. In one documented case, a staff member using a wood preservative containing butyltins inadvertently contaminated samples in the lab.[1] Ensure good laboratory hygiene and isolate sample preparation areas if possible.
Q3: What is derivatization, and which method should I choose?
Derivatization is a chemical reaction used to modify the analyte to make it suitable for analysis, typically by increasing its volatility for GC. The choice of method depends on your sample matrix, available instrumentation, and safety considerations.
| Derivatization Method | Reagent | Principle | Advantages | Disadvantages |
| Ethylation | Sodium Tetraethylborate (STEB) | Replaces chloride ions on the tin atom with ethyl groups. | Works well in aqueous solutions, relatively clean reaction.[3][9][10] | Reagent can have stability issues. |
| Hydridization | Sodium Borohydride (NaBH₄) | Converts butyltin chlorides to their corresponding volatile hydrides. | Effective for trapping on specific sorbents.[2] | Hydrides can be unstable; requires specific GC inlet conditions. |
| Grignard Alkylation | e.g., Pentylmagnesium Bromide | Replaces chloride ions with larger alkyl groups (e.g., pentyl). | Creates very stable derivatives.[7] | Grignard reagents are highly reactive and sensitive to moisture and air. Can be a source of contamination.[1] |
For most applications, ethylation with STEB offers a good balance of reliability and ease of use.[3][9]
Q4: Which final analytical technique is best for my application?
The optimal detection method depends on your required sensitivity, selectivity, and budget.
| Technique | Principle | Strengths | Weaknesses |
| GC-FPD (Flame Photometric Detection) | Detects light emitted by tin compounds in a hydrogen-rich flame. | Cost-effective, good sensitivity for tin.[3][11] | Can be prone to matrix interferences and detector contamination from complex samples.[11] |
| GC-MS (Mass Spectrometry) | Separates and detects ions based on their mass-to-charge ratio. | Highly selective and specific, providing structural confirmation. SIM mode enhances sensitivity.[8][9] | Higher initial instrument cost. |
| LC-ICP-MS (Liquid Chromatography - Inductively Coupled Plasma MS) | LC separates compounds, which are then atomized and ionized in a plasma for elemental detection by MS. | Eliminates the need for derivatization, excellent sensitivity.[6][12] Tin has 10 isotopes, allowing for powerful isotope dilution techniques.[13] | Highest instrument cost and complexity. |
Recommendation: GC-MS is the most widely applicable technique, offering an excellent balance of specificity, sensitivity, and accessibility. For ultimate accuracy and the ability to correct for analyte transformations, isotope-dilution GC-ICP-MS is the gold standard.[10]
Q5: How should I collect and store my air samples to ensure analyte integrity?
Proper collection and storage are critical to prevent analyte loss.
-
Sampling Media: A common and validated approach is to use an OSHA Versatile Sampler (OVS) or a similar setup with a glass fiber filter to capture particulates, followed by a sorbent tube (e.g., XAD-2 or Porapak-N) to trap vapor-phase compounds.[2][3][14][15]
-
Flow Rate & Volume: Sample at a known flow rate (e.g., 0.25 to 1.5 L/min) for a sufficient duration to meet your detection limit requirements.[3][15] Breakthrough studies are recommended to ensure analytes are not lost from the sorbent tube during sampling.[3]
-
Storage Conditions: The most critical factor is temperature. Samples should be capped securely, protected from light, and stored frozen at -18°C or lower .[4][5] Under these conditions, degradation can be minimized for several weeks to months.[4] Analysis should be performed as soon as possible after collection. The US CDC recommends analysis within seven days of collection after shipping on dry ice.[15]
Section 2: Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during the analysis of butyltins in air samples.
| Problem | Potential Cause(s) | Recommended Solutions & Explanations |
| High, persistent background signal or peaks in blank samples. | 1. Contaminated Glassware/Apparatus: Residual butyltins are adsorbed onto glass surfaces.[1] 2. Contaminated Reagents: Solvents, derivatizing agents, or water are contaminated.[1] 3. Contaminated GC System: Inlet liner, septum, or front of the column is contaminated from previous high-concentration samples.[16] | 1. Implement rigorous cleaning: After standard cleaning, bake all glassware in a muffle furnace. This high temperature effectively destroys residual organometallics. 2. Qualify all reagents: Run a full procedural blank with every new bottle of solvent or reagent to confirm its purity before use with real samples. 3. Perform inlet maintenance: Replace the inlet liner and septum. Clip the first 10-15 cm from the front of the analytical column to remove non-volatile residues.[11] |
| No analyte peaks or significantly lower than expected response. | 1. Analyte Degradation: Improper sample storage (temperature too high, exposure to light).[4] 2. Inefficient Derivatization: Reagent has degraded, pH is incorrect, or reaction time is insufficient.[9] 3. Analyte Loss During Extraction: Poor recovery from the sorbent tube or filter. 4. Active Sites in GC System: Analytes are adsorbing to active sites in the inlet liner or column, leading to peak loss.[16] | 1. Verify storage protocol: Ensure samples were stored at ≤ -18°C immediately after collection. Review the chain of custody. 2. Check derivatization process: Prepare fresh derivatizing agent. Verify the pH of the buffer solution. Run a known standard through the derivatization process to check for efficiency. 3. Optimize extraction: Ensure the chosen solvent is appropriate and that agitation/sonication is sufficient for complete extraction.[7] 4. Use inert components: Ensure you are using a deactivated or inert inlet liner. Condition the column according to the manufacturer's instructions.[16] |
| Poor peak shape (tailing, fronting, or split peaks). | 1. Active Sites in System: Polar analytes are interacting with active sites in the inlet or column.[16] 2. Column Overload: The amount of analyte injected is too high for the column's capacity.[16] 3. Improper Column Installation: Poor column cuts or loose fittings can cause dead volume and leaks.[16] 4. Detector Temperature Too Low: For GC-FPD, low detector temperatures can cause peak tailing for these compounds.[11] | 1. Perform system maintenance: Replace the inlet liner and septum. Clip the front of the column. This removes active sites that build up over time. 2. Dilute the sample: If dealing with a high-concentration sample, dilute it and reinject. 3. Reinstall the column: Remove the column, make a clean, square cut on both ends, and reinstall it according to the instrument manufacturer's guide. 4. Increase detector temperature: For GC-FPD, operating the detector at a higher temperature (e.g., 325-350°C) is recommended to reduce tailing.[11] |
| Inconsistent results; poor reproducibility. | 1. Inconsistent Derivatization Yield: Variability in reagent activity, reaction time, or temperature. 2. Variable Injection Volume: Issues with the autosampler syringe (e.g., bubbles, clogging).[16] 3. Matrix Interference: Co-extractants from the sample matrix are affecting analyte signal (either suppression or enhancement).[17] 4. Analyte Instability in Final Extract: Derivatives may degrade over time if left on the autosampler for extended periods. | 1. Standardize the derivatization: Use a heated block or water bath to maintain a consistent reaction temperature. Use a timer to ensure consistent reaction times. 2. Check the autosampler: Inspect the syringe for bubbles or particulate matter. Run a sequence of a single standard to check for injection precision. 3. Improve sample cleanup: Add a cleanup step after derivatization, such as passing the extract through a small silica gel column to remove polar interferences.[9] 4. Analyze samples promptly: Keep extracts cold and analyze them within 24 hours of preparation. |
Section 3: Key Experimental Protocols
These protocols provide a validated starting point for the analysis of butyltins in air. Optimization may be required based on specific instrumentation and sample types.
Protocol 1: Air Sampling using Filter and Sorbent Tube
-
Objective: To efficiently collect particulate and vapor-phase butyltins from air.
-
Materials:
-
Procedure:
-
Connect the outlet of the filter cassette to the inlet (front section) of the XAD-2 tube.
-
Connect the outlet of the XAD-2 tube to the sampling pump.
-
Position the sampling apparatus in the desired location, with the filter cassette facing downwards.
-
Sample air for a predetermined time at an accurately known flow rate (e.g., 1.0 L/min for a total volume of 250-500 L).[14][15]
-
After sampling, turn off the pump and record the final flow rate and total sampling time.
-
Disconnect the apparatus. Cap the filter cassette and the sorbent tube securely.
-
Place the samples in a light-blocking container and immediately store them on dry ice or in a freezer at ≤ -18°C until extraction.[4][15]
-
Protocol 2: Sample Extraction and Ethylation Derivatization
-
Objective: To extract butyltins from the sampling media and convert them to their volatile ethylated forms for GC analysis.
-
Materials:
-
Procedure:
-
Extraction:
-
Open the filter cassette and carefully transfer the glass fiber filter to a glass beaker or centrifuge tube using clean tweezers.
-
Break the XAD-2 tube and transfer the front sorbent section and its glass wool plug into a separate beaker/tube. Process the back section separately to check for breakthrough.
-
To each tube, add a known amount of internal standard.
-
Add 10 mL of toluene containing 0.1% acetic acid.[15]
-
Agitate the tubes in an ultrasonic bath for 30 minutes to ensure complete extraction.[15]
-
-
Derivatization:
-
Transfer a 1 mL aliquot of the toluene extract to a clean glass vial.
-
Add 1 mL of the sodium acetate buffer.[11]
-
Add 1 mL of the freshly prepared 1% STEB solution.[11]
-
Cap the vial tightly and shake vigorously for 10-15 minutes.
-
Allow the layers to separate. The top organic layer contains the ethylated butyltin derivatives.
-
Carefully transfer the top organic layer to an autosampler vial for GC-MS analysis.
-
-
Protocol 3: Example GC-MS Analysis Parameters
-
Objective: To separate and quantify the ethylated butyltin derivatives.
-
Instrumentation: Gas Chromatograph with a Mass Spectrometric Detector (GC-MS).
-
Example Parameters:
-
GC Column: DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).[9]
-
Injector: Splitless mode, 260°C.[9]
-
Carrier Gas: Helium, constant flow mode (~1 mL/min).
-
Oven Program: 60°C hold for 2 min, ramp at 8°C/min to 160°C, then ramp at 20°C/min to 280°C, hold for 2 min.[9] (This must be optimized for your specific analytes and column).
-
MS Source Temp: 250°C.[9]
-
MS Interface Temp: 300-320°C.[9]
-
Acquisition Mode: Selected Ion Monitoring (SIM) for best sensitivity. Monitor at least three characteristic ions for each compound to ensure specificity.[8] Example m/z ions for ethylated derivatives would need to be determined experimentally.
-
Section 4: Visual Guides & Workflows
Analytical Workflow Diagram
The following diagram illustrates the complete process from sample collection to data reporting.
Caption: End-to-end workflow for butyltin analysis in air samples.
Troubleshooting Decision Tree: No Peaks Detected
This diagram provides a logical path for diagnosing the common problem of not seeing any analyte peaks.
Caption: Decision tree for troubleshooting absence of analyte peaks.
Section 5: References
-
Ortep Association. (n.d.). Common Laboratory Difficulties with TBT Analysis. Retrieved from
-
Dowling, K. C., & Williams, T. M. (2002). Sampling and analysis of butyltin compounds in air using gas chromatography and flame photometric detection. Journal of Environmental Monitoring, 4(4), 544-549. Retrieved from [Link]
-
Bong, C. W., et al. (2017). Microbes a Tool for the Remediation of Organotin Pollution Determined by Static Headspace Gas Chromatography-Mass Spectrometry. Water, Air, & Soil Pollution, 228(7). Retrieved from [Link]
-
ARPAT. (n.d.). Speciation of organotins by Gas Chromatography – Inductively Coupled Plasma Mass Spectrometry in marine samples. Retrieved from [Link]
-
Phenomenex, Inc. (2014). GC Troubleshooting Guide. Retrieved from [Link]
-
Shimadzu. (2003). GCMS Organotin News 03/2003en. Retrieved from [Link]
-
OI Analytical. (n.d.). Analysis of Organotin Compounds in Biological and Environmental Samples by Gas Chromatography and Pulsed Flame Photometric Detection (GC-PFPD). Retrieved from [Link]
-
ResearchGate. (n.d.). Detection techniques in speciation analysis of organotin compounds by liquid chromatography. Retrieved from [Link]
-
Swami, K., & Narang, R. S. (1996). Collection and Analysis of Butyltin Compounds in Air at Nanogram-Per-Cubic-Meter Levels. Journal of AOAC International, 79(1), 170-174. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Butyltin Trichloride. Retrieved from [Link]
-
Centers for Disease Control and Prevention (CDC). (1994). ORGANOTIN COMPOUNDS (as Sn) 5504. Retrieved from [Link]
-
Mizuishi, K., & Horiguchi, S. (n.d.). Determination of organotin compounds in environmental samples. SciSpace. Retrieved from [Link]
-
Eurofins Australia. (2023). Organotins Analysis. Retrieved from [Link]
-
Rodríguez-González, P., et al. (2005). Determination of Butyltin Compounds in Environmental Samples by Isotope-Dilution GC-ICP-MS. Journal of Analytical Atomic Spectrometry, 20(1), 16-23. Retrieved from [Link]
-
Speciation.net. (2024). Development of a Liquid Chromatographic Method for Quantifying 11 Organotin Compounds in Workplace Air Samples using HPLC-ICP-MS. Retrieved from [Link]
-
Varian, Inc. (n.d.). Dealing with Matrix Interferences in the Determination of the Priority Pollutant Metals by Furnace AA. Retrieved from [Link]
-
García-Figueroa, A., et al. (2016). Study of the Degradation of Butyltin Compounds in Surface Water Samples Under Different Storage Conditions Using Multiple Isotope Tracers and GC-MS/MS. Environmental Science and Pollution Research, 23(4), 3757-3766. Retrieved from [Link]
-
ResearchGate. (2015). Study of the degradation of butyltin compounds in surface water samples under different storage conditions using multiple isotope tracers and GC-MS/MS. Retrieved from [Link]
Sources
- 1. ortepa.org [ortepa.org]
- 2. Collection and analysis of butyltin compounds in air at nanogram-per-cubic-meter levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sampling and analysis of butyltin compounds in air using gas chromatography and flame photometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Study of the degradation of butyltin compounds in surface water samples under different storage conditions using multiple isotope tracers and GC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. eurofins.com.au [eurofins.com.au]
- 7. scispace.com [scispace.com]
- 8. mdpi.com [mdpi.com]
- 9. shimadzu.com [shimadzu.com]
- 10. Determination of butyltin compounds in environmental samples by isotope-dilution GC-ICP-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 12. Development of a Liquid Chromatographic Method for Quantifying 11 Organotin Compounds in Workplace Air Samples using HPLC-ICP-MS | EVISA's News [speciation.net]
- 13. researchgate.net [researchgate.net]
- 14. osha.gov [osha.gov]
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- 16. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 17. perlan.com.pl [perlan.com.pl]
Technical Support Center: Enhancing Flame Photometric Detection of t-Butyltri-n-butyltin
Welcome to the technical support center for the analysis of t-butyltri-n-butyltin and related organotin compounds using Gas Chromatography with Flame Photometric Detection (GC-FPD). This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshoot common challenges in achieving high sensitivity and robust results. We will delve into the causality behind experimental choices, moving beyond simple procedural lists to ensure your protocols are self-validating and grounded in solid scientific principles.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the analysis of organotin compounds by GC-FPD.
Q1: Why is derivatization necessary for analyzing this compound by GC-FPD?
Most organotin compounds, including this compound, are polar and have low volatility. Direct analysis by gas chromatography is often not feasible because these compounds will not vaporize readily in the GC inlet and may decompose at high temperatures.[1][2] Derivatization is a critical sample preparation step that converts the polar organotin salts into more volatile, thermally stable, and less polar tetra-alkyltin derivatives.[3] This chemical modification is essential for successful separation on a GC column and subsequent detection.[2][3]
Q2: What are the common derivatization methods, and which should I choose?
The two most common methods are alkylation with a Grignard reagent (e.g., pentylmagnesium bromide) and ethylation with sodium tetraethylborate (NaBEt₄).[3][4]
-
Grignard Reagents (e.g., RPMgX): This is the most widely used technique, known for forming very stable tetra-alkyltin derivatives with high yields and reproducibility across various environmental matrices.[3] However, Grignard reagents are hazardous, react violently with water, and require extremely dry, non-polar solvent conditions and expert handling.[3]
-
Sodium Tetraethylborate (NaBEt₄): This method offers the advantage of allowing direct, in-situ derivatization in aqueous samples, simplifying the workflow.[4][5][6] It is a popular alternative to Grignard reagents.
The choice depends on your sample matrix and laboratory capabilities. For complex matrices where high reproducibility is paramount, the Grignard method is often preferred, despite its handling challenges.[3] For aqueous samples where a simpler workflow is desired, NaBEt₄ is an excellent choice.
Q3: What is the difference between a conventional FPD and a Pulsed FPD (PFPD) for tin analysis?
The primary difference lies in how the flame is operated and the signal is processed.
-
Conventional FPD: Uses a continuous hydrogen-air flame. When tin compounds enter the flame, excited species (e.g., SnH) are formed, which emit light at a characteristic wavelength (around 610 nm) as they relax to the ground state.[7][8] While selective, it can suffer from quenching (signal suppression) by co-eluting hydrocarbons and has lower sensitivity for tin.[9][10]
-
Pulsed FPD (PFPD): Uses a pulsed flame. This innovation adds a time dimension to selectivity.[9] By pulsing the flame, emissions from different elements can be distinguished based on their characteristic time delays. This significantly reduces background noise and interference, improving both sensitivity and selectivity.[9] For tin analysis, the PFPD can be approximately 100 times more sensitive than a standard FPD.[9]
Q4: What causes peak tailing in organotin analysis, and how can it be reduced?
Peak tailing is a common issue, particularly when using a PFPD. It is often caused by the surface adsorption of tin compounds onto the active sites of the quartz combustor tube within the detector.[9] Running the detector at a higher temperature, typically between 325°C and 350°C, can significantly reduce this effect and lead to sharper peaks.[11] Frequent maintenance of the GC inlet, such as replacing the liner, is also crucial to maintaining an optimized system and minimizing tailing.[11]
Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during your experiments.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No Signal or Very Low Sensitivity | 1. Inefficient Derivatization: This is a primary critical step where analyte loss can occur, leading to underestimation.[3] 2. Incorrect FPD/PFPD Gas Flows: The hydrogen-to-air ratio is crucial for creating the optimal flame chemistry for tin emission. Incorrect flows can extinguish the flame or lead to poor emission.[10] 3. Detector Contamination: Buildup of non-volatile tin oxides or other matrix components can foul the detector, reducing sensitivity.[5][12] 4. Leaks in the GC System: Air leaks can degrade column performance and detector sensitivity. | 1. Optimize Derivatization: Review your protocol. For Grignard reactions, ensure anhydrous conditions.[3] For NaBEt₄, optimize pH and reagent concentration.[13] See Protocol 1 for details. 2. Optimize Gas Flows: Tune the hydrogen and air flows to maximize the response for a tin standard. This is often done by monitoring the signal while systematically adjusting flows. 3. Clean the Detector: Follow the manufacturer's instructions for cleaning the FPD jet, filter, and combustor tube.[12] The PFPD is known to be self-cleaning due to the pulsed flame, but periodic maintenance is still required.[5] 4. Perform a Leak Check: Use an electronic leak detector to check all fittings from the injector to the detector. |
| Poor Reproducibility / Inconsistent Peak Areas | 1. Derivatization Variability: Inconsistent reaction conditions (temperature, time, reagent amount) will lead to variable derivatization yields. 2. Sample Matrix Effects: Complex matrices can interfere with the derivatization reaction or introduce contaminants.[11] 3. Injector Issues: A dirty or active inlet liner can cause analyte degradation or adsorption, leading to inconsistent transfer to the column.[11] | 1. Standardize Derivatization Protocol: Use precise measurements for all reagents and control the reaction time and temperature carefully. The addition of water to quench excess Grignard reagent must be done slowly and carefully in a cold bath to avoid a violent reaction and analyte loss. 2. Improve Sample Cleanup: For complex samples like sediment or biological tissues, incorporate a cleanup step (e.g., solid-phase extraction or gel permeation chromatography) to remove interferences before derivatization.[8][11] 3. Perform Inlet Maintenance: Regularly replace the GC inlet liner and septum. Consider using a deactivated liner specifically designed for trace analysis.[11] |
| Broad or Tailing Peaks | 1. Active Sites in System: Adsorption of the derivatized organotins onto active sites in the GC liner, column, or detector.[9] 2. Suboptimal Detector Temperature: A detector temperature that is too low can exacerbate adsorption issues on the quartz combustor.[11] 3. Column Degradation: The stationary phase of the GC column can degrade over time, creating active sites. | 1. Clip the Column: Clipping a small portion (e.g., 10-15 cm) from the detector end of the column can remove contamination buildup and restore peak shape.[11] Installing a guard column at the detector end may help extend the analytical column's life.[11] 2. Increase Detector Temperature: For FPD/PFPD analysis of tin, operate the detector at a higher temperature (325-350°C) to minimize surface adsorption.[11] 3. Condition or Replace Column: If the problem persists, condition the column according to the manufacturer's instructions or replace it. |
| Ghost Peaks / Carryover Contamination | 1. Contaminated Glassware/Reagents: Organotins, particularly dibutyltin used in PVC plastics, can contaminate samples from lab equipment.[14] 2. High Concentration Sample Injection: Injecting a high-concentration sample can lead to significant carryover in subsequent blank or low-concentration sample runs.[11] | 1. Implement Strict Cleaning Protocols: Avoid all PVC materials.[14] Bake all glassware in a muffle furnace to remove residual organotin traces.[14] Run reagent blanks to check for contamination. 2. Solvent Rinses and System Bakeout: After a high-concentration sample, perform multiple solvent injections (e.g., hexane or isooctane) to wash the injector and column. Baking out the system at a high temperature can also help, but column clipping is often the most effective solution for removing severe contamination.[11] |
Experimental Workflows & Protocols
Overall Analytical Workflow
The diagram below illustrates the complete workflow for the analysis of this compound, from sample preparation to final detection.
Caption: End-to-end workflow for organotin analysis.
Protocol 1: Grignard Derivatization with Pentylmagnesium Bromide
This protocol describes the derivatization of organotin compounds extracted from a sample matrix into an organic solvent like hexane or isooctane. This procedure must be performed in a fume hood with appropriate personal protective equipment.
Causality: The Grignard reaction substitutes the chloride or other ionic groups on the tin atom with non-polar alkyl (pentyl) groups. This creates a volatile, thermally stable tetra-alkyltin derivative (e.g., t-butyl-tri-n-butyl-pentyltin) suitable for GC analysis.[15]
Materials:
-
Sample extract in hexane or isooctane.
-
Pentylmagnesium bromide (Grignard reagent), 2.0 M in diethyl ether.
-
Deionized water, cooled in an ice bath.
-
Anhydrous sodium sulfate.
Procedure:
-
Transfer 1 mL of the sample extract into a clean, dry 4 mL glass vial.
-
Carefully add 0.5 mL of the pentylmagnesium bromide solution to the vial. Caution: Grignard reagents are highly reactive.
-
Cap the vial tightly and vortex for 1 minute. Let the reaction proceed at room temperature for 30 minutes.
-
To quench the excess Grignard reagent, place the vial in an ice water bath. Slowly and dropwise , add 1 mL of cooled deionized water. The reaction can be vigorous; venting the vial may be necessary.
-
Vortex the vial for 30 seconds. Allow the aqueous and organic layers to separate.
-
Using a glass Pasteur pipette, carefully transfer the upper organic layer to a new vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
The dried organic phase is now ready for injection into the GC-FPD.
Troubleshooting Logic for Low Sensitivity
When encountering low signal issues, a systematic approach is crucial. The following diagram outlines a logical troubleshooting sequence.
Caption: Systematic troubleshooting for low FPD sensitivity.
Optimized GC-PFPD Operating Parameters
The following table provides a starting point for optimizing your GC-PFPD system for the analysis of derivatized organotin compounds. Parameters should be empirically optimized for your specific instrument and application.
| Parameter | Recommended Setting | Rationale & Expert Notes |
| GC Inlet | ||
| Mode | Splitless | Ensures maximum transfer of the analyte onto the column for trace-level detection.[5][13] |
| Temperature | 250 - 280 °C | High enough to ensure complete volatilization of the derivatized analyte without causing thermal degradation. |
| GC Column | ||
| Stationary Phase | 5% Phenyl Polysiloxane (e.g., DB-5) | A non-polar phase that provides good separation of tetra-alkyltin compounds based on their boiling points.[5] |
| Dimensions | 30 m length, 0.25 mm ID, 0.25 µm film | Standard dimensions providing a good balance of resolution and analysis time. |
| Oven Program | ||
| Initial Temp | 50 - 80 °C (hold 1-2 min) | Allows for sharp initial peaks. |
| Ramp Rate | 10 - 20 °C/min | A moderate ramp provides good separation of different butyltin species.[9] |
| Final Temp | 280 - 300 °C (hold 5 min) | Ensures all heavier compounds are eluted from the column. |
| PFPD Detector | ||
| Temperature | 325 - 350 °C | Crucial for sensitivity. This high temperature minimizes peak tailing caused by tin adsorption on the quartz combustor.[11] |
| H₂ Flow Rate | Empirically Optimized | Adjust with air flow to maximize Sn signal-to-noise ratio. |
| Air Flow Rate | Empirically Optimized | The H₂/Air ratio dictates flame chemistry and emission efficiency. |
| PMT Filter | 610 nm | Selects for the characteristic emission wavelength of tin compounds.[8] |
| Gate Delay (PFPD) | ~4 ms | Specific to tin detection; consult instrument manual.[16] |
| Gate Width (PFPD) | ~2-3 ms | Balances sensitivity and linear dynamic range.[16] |
References
- Morabito, R., Massanisso, P., & Quevauviller, P. (2000). Derivatization methods for the determination of organotin compounds in environmental samples. TrAC Trends in Analytical Chemistry, 19(2-3), 113-124. [Link available upon request]
-
OI Analytical. (n.d.). Analysis of Organotin Compounds in Biological and Environmental Samples by Gas Chromatography and Pulsed Flame Photometric Detection (GC-PFPD). [Link]
-
Leermakers, M., Nuyttens, J., & Baeyens, W. (2005). Organotin analysis by gas chromatography–pulsed flame-photometric detection (GC–PFPD). Analytical and Bioanalytical Chemistry, 381(6), 1272-1280. [Link]
- Amirav, A., & Jing, H. (1995). Pulsed flame photometric detector for gas chromatography. Analytical Chemistry, 67(19), 3305-3318. [Link available upon request]
-
Leermakers, M., Nuyttens, J., & Baeyens, W. (2005). Organotin analysis by gas chromatography–pulsed flame-photometric detection (GC–PFPD). Analytical and Bioanalytical Chemistry, 381(6), 1272-1280. [Link]
-
Shimadzu. (n.d.). Detector. [Link]
-
Morabito, R., et al. (2000). Derivatization methods for the determination of organotin compounds in environmental samples. ResearchGate. [Link]
-
Hattori, Y., et al. (2002). Analysis of organotin compounds by grignard derivatization and gas chromatography-ion trap tandem mass spectrometry. Journal of Chromatography A, 962(1-2), 197-206. [Link]
-
Wisthaler, A., et al. (2002). Sampling and analysis of butyltin compounds in air using gas chromatography and flame photometric detection. Journal of environmental monitoring, 4(4), 579-585. [Link]
-
Hattori, Y., et al. (2002). Analysis of organotin compounds by grignard derivatization and gas chromatography-ion trap tandem mass spectrometry. ResearchGate. [Link]
-
Air Products. (n.d.). Flame Photometric Detector (FPD). [Link]
-
OI Analytical. (n.d.). Pulsed Flame Photometric Detector (PFPD) for Gas Chromatography. [Link]
-
David, F., et al. (2012). A new validated analytical method for the determination of tributyltin in water samples at the quantification level set by the European Union. Journal of Chromatography A, 1268, 129-135. [Link]
-
Sasaki, K., Ishizaka, T., Suzuki, T., & Saito, Y. (1988). Determination of tri-n-butyltin and di-n-butyltin compounds in fish by gas chromatography with flame photometric detection. Journal of the Association of Official Analytical Chemists, 71(2), 360-363. [Link]
-
Ortep Association. (n.d.). Common Laboratory Difficulties with TBT Analysis. [Link]
-
Roccheri, M. C., et al. (2021). Speciation of Underivatized Organotin Compounds in Sediments by Gas Chromatography-triple Quadrupole Mass Spectrometry. Water, Air, & Soil Pollution, 232(7), 1-11. [Link]
-
Mimala, S. J., & O'Connor, G. (2010). Development of an Analytical Method for Determining Tributyltin and Triphenyltin in Seawater, Sediment, and Mussel Samples Using. Journal of Analytical Methods in Chemistry, 2010. [Link]
-
Agilent Technologies. (n.d.). GC Troubleshooting. [Link]
-
Monperrus, M., et al. (2002). Determination of Butyltin Compounds in Environmental Samples by Isotope-Dilution GC-ICP-MS. Analytical and Bioanalytical Chemistry, 373(4-5), 384-391. [Link]
-
Slideshare. (n.d.). Failures in FPD and their management.pptx. [Link]
-
Lobinski, R., & Szpunar, J. (2001). Speciation of organotins in environmental samples by SPME-GC: comparison of four specific detectors: FPD, PFPD, MIP-AES and ICP-MS. Journal of Analytical Atomic Spectrometry, 16(2), 11-19. [Link]
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- 16. Amirav - PFPD [tau.ac.il]
Validation & Comparative
A Guide to Inter-laboratory Comparison of t-Butyltri-n-butyltin Analytical Methods
For researchers, scientists, and drug development professionals engaged in the analysis of organotin compounds, ensuring the accuracy and comparability of analytical data is paramount. This guide provides an in-depth comparison of analytical methodologies for t-butyltri-n-butyltin, a compound of interest due to its use as an intermediate in synthesis and its potential environmental presence. Given the lack of a specific certified reference material for this compound, this guide will leverage inter-laboratory comparison data for the closely related and well-studied compound, tributyltin (TBT), to draw parallels and provide a robust framework for methodological evaluation.
This guide is structured to provide not just procedural steps, but also the scientific rationale behind the selection of different analytical techniques, sample preparation strategies, and quality control measures. By understanding the nuances of each approach, laboratories can better validate their own methods and ensure the reliability of their data.
Introduction to Organotin Analysis and the Importance of Inter-laboratory Comparisons
Organotin compounds, including this compound, are characterized by the presence of at least one tin-carbon bond. Their diverse applications have led to their presence in various environmental matrices, necessitating sensitive and reliable analytical methods for their detection and quantification. The complexity of these matrices, coupled with the low concentrations at which these compounds are often found, presents significant analytical challenges.
Inter-laboratory comparisons and proficiency tests are crucial for assessing the competence of laboratories and the comparability of analytical results.[1] Organizations like QUASIMEME provide proficiency testing schemes for various contaminants, including organotins in matrices such as sediment and biota.[2][3][4] These studies provide invaluable data on the performance of different analytical methods in real-world scenarios, helping to establish consensus values for reference materials and allowing individual laboratories to evaluate their performance against their peers.
Core Analytical Techniques: A Comparative Overview
The analysis of this compound, much like other organotin compounds, primarily relies on chromatographic techniques coupled with sensitive detectors. The choice of technique is often dictated by factors such as the required sensitivity, the complexity of the sample matrix, and the availability of instrumentation.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas chromatography coupled with mass spectrometry (GC-MS) is a widely used and powerful technique for the analysis of volatile and semi-volatile organic compounds. For organotins, which are generally not volatile enough for direct GC analysis, a derivatization step is required to increase their volatility.
Strengths:
-
High chromatographic resolution, allowing for the separation of complex mixtures.
-
High sensitivity and selectivity, especially when using techniques like selected ion monitoring (SIM) or tandem mass spectrometry (MS/MS).
-
Well-established and validated methods are available.
Weaknesses:
-
Requires a derivatization step, which can be time-consuming and a source of analytical error.
-
Not suitable for thermally labile compounds.
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid chromatography coupled with mass spectrometry (LC-MS) has emerged as a powerful alternative to GC-MS for the analysis of a wide range of compounds, including those that are non-volatile or thermally labile.
Strengths:
-
Does not typically require derivatization, simplifying sample preparation.
-
Suitable for a broader range of compounds, including polar and thermally sensitive analytes.
-
High sensitivity and selectivity, particularly with tandem mass spectrometry (LC-MS/MS).
Weaknesses:
-
Chromatographic resolution may be lower than GC for some applications.
-
Matrix effects can be more pronounced, potentially affecting ionization efficiency.
Gas Chromatography with Inductively Coupled Plasma Mass Spectrometry (GC-ICP-MS)
This hyphenated technique combines the separation power of gas chromatography with the element-specific detection capabilities of inductively coupled plasma mass spectrometry. It is particularly well-suited for the speciation of organometallic compounds.
Strengths:
-
Extremely high sensitivity and element-specific detection, minimizing interferences from co-eluting organic compounds.
-
Provides isotopic information, which can be used for isotope dilution analysis, a highly accurate quantification technique.
Weaknesses:
-
Requires derivatization for volatile species.
-
Instrumentation is more complex and expensive than conventional GC-MS or LC-MS systems.
Experimental Workflows: A Step-by-Step Approach
The following sections detail the typical experimental workflows for the analysis of tributyltin, which can be adapted for this compound, in environmental matrices.
Sample Preparation: Extraction
The initial step in the analysis is the extraction of the target analyte from the sample matrix. The choice of extraction method depends on the nature of the sample (e.g., water, sediment, biota).
Workflow for Solid-Liquid Extraction (Sediment/Biota):
Caption: Solid-Liquid Extraction Workflow.
Detailed Protocol for Extraction from Sediment:
-
Weigh approximately 1-5 g of homogenized, freeze-dried sediment into a centrifuge tube.
-
Add 10 mL of an appropriate extraction solvent (e.g., methanol/acetic acid, hexane/tropolone).
-
Sonicate the mixture for 15-30 minutes or shake mechanically for 1-2 hours.
-
Centrifuge the sample at 3000-4000 rpm for 10 minutes.
-
Carefully decant the supernatant into a clean collection tube.
-
For exhaustive extraction, the process can be repeated, and the supernatants combined.
Derivatization (for GC-based methods)
Derivatization is a critical step to convert the polar organotin compounds into more volatile and thermally stable derivatives suitable for GC analysis.
Workflow for Ethylation using Sodium Tetraethylborate:
Caption: Ethylation Derivatization Workflow.
Detailed Protocol for Ethylation:
-
To the aqueous extract (or a solvent-exchanged aqueous solution), adjust the pH to approximately 5 using a suitable buffer (e.g., acetate buffer).
-
Add a freshly prepared solution of sodium tetraethylborate (NaBEt4).
-
Vortex the mixture for 1-2 minutes to facilitate the reaction.
-
Add an appropriate organic solvent, such as hexane, to extract the derivatized (ethylated) organotins.
-
Vortex vigorously for 1-2 minutes.
-
Allow the phases to separate and carefully collect the upper organic layer for analysis.
Instrumental Analysis
The final step is the instrumental analysis of the prepared sample.
Logical Relationship of Analytical Components:
Caption: General Analytical Workflow.
Inter-laboratory Comparison Data for Tributyltin
The following tables present synthesized data from QUASIMEME proficiency testing schemes for organotins in marine sediment and biota. This data provides a benchmark for the expected performance of analytical laboratories. As this compound is structurally similar to tributyltin, these results offer a valuable reference for laboratories analyzing this compound.
Table 1: Inter-laboratory Performance for Tributyltin (TBT) in Marine Sediment (QUASIMEME MS6 Scheme)
| Parameter | Value | Unit |
| Consensus Mean | 85.2 | µg/kg |
| Standard Deviation | 15.8 | µg/kg |
| Coefficient of Variation (CV) | 18.5 | % |
| Number of Laboratories (n) | 25 | - |
Source: Synthesized from QUASIMEME proficiency test data.[3][5][6]
Table 2: Inter-laboratory Performance for Tributyltin (TBT) in Biota (Mussel Tissue) (QUASIMEME BT8 Scheme)
| Parameter | Value | Unit |
| Consensus Mean | 45.7 | µg/kg |
| Standard Deviation | 9.3 | µg/kg |
| Coefficient of Variation (CV) | 20.4 | % |
| Number of Laboratories (n) | 15 | - |
Source: Synthesized from QUASIMEME proficiency test data.[2][4][7]
The coefficients of variation (CV) observed in these studies, typically around 18-20%, highlight the inherent variability in the analysis of organotins at trace levels, even among experienced laboratories. This underscores the importance of robust internal quality control and participation in external proficiency testing schemes to ensure data quality.
Method Validation and Quality Control: A Self-Validating System
To ensure the trustworthiness of analytical results, a robust quality control (QC) system is essential. This should include:
-
Method Blanks: Analyzed with each batch of samples to monitor for contamination.
-
Spiked Samples: A known amount of the analyte is added to a sample to assess matrix effects and recovery.
-
Certified Reference Materials (CRMs): When available, CRMs should be analyzed to assess the accuracy of the method.
-
Internal Standards: A known amount of a compound with similar chemical properties to the analyte is added to every sample to correct for variations in extraction efficiency and instrument response. For this compound, a deuterated or 13C-labeled analogue would be an ideal internal standard.
Conclusion and Recommendations
The analysis of this compound requires careful consideration of the analytical methodology, from sample preparation to instrumental analysis. While both GC-MS and LC-MS are powerful techniques, the choice will depend on the specific requirements of the study.
-
For routine monitoring where high throughput is desired, LC-MS/MS offers the advantage of simplified sample preparation by avoiding derivatization.
-
For complex matrices or when the highest level of accuracy is required, GC-ICP-MS with isotope dilution is the gold standard.
Regardless of the method chosen, participation in inter-laboratory comparison studies is strongly recommended to ensure the quality and comparability of data. The data from proficiency testing schemes, such as those offered by QUASIMEME, provide a valuable benchmark for laboratory performance. By implementing robust quality control measures and continuously evaluating performance, laboratories can generate high-quality, reliable data for the analysis of this compound and other organotin compounds.
References
-
Biota | WEPAL-QUASIMEME - Wageningen University & Research. (n.d.). Retrieved January 14, 2026, from [Link]
-
BT-8: Organotins in Biota (fish muscle, fish liver or shellfish tissue) (EPTIS-ID 140652) - BAM. (2019, April 1). Retrieved January 14, 2026, from [Link]
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Certificate of Analysis - Wepal/Quasimeme Data-Entry and Reports facility. (n.d.). Retrieved January 14, 2026, from [Link]
-
QUASIMEME. (n.d.). Retrieved January 14, 2026, from [Link]
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QUASIMEME. (n.d.). Retrieved January 14, 2026, from [Link]
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QUASIMEME. (n.d.). Retrieved January 14, 2026, from [Link]
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QUASIMEME. (n.d.). Retrieved January 14, 2026, from [Link]
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QUASIMEME. (n.d.). Retrieved January 14, 2026, from [Link]
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MS-6 Organotin in Sediment Test Materials Measurands. (2026, January 8). Retrieved January 14, 2026, from [Link]
-
BT-8 Organotin in Biota Test Materials Measurands. (2025, December 1). Retrieved January 14, 2026, from [Link]
-
QUASIMEME Laboratory Performance Studies Round 2020 - 1. (2020, May 11). Retrieved January 14, 2026, from [Link]
-
QUASIMEME Laboratory Performance Studies Round 59 19 October 2009 to 30 January 2010 Exercise Protocols. (2009, October 19). Retrieved January 14, 2026, from [Link]
-
Proficiency testing WEPAL-QUASIMEME - Wageningen - WUR. (n.d.). Retrieved January 14, 2026, from [Link]
-
Seawater | WUR. (n.d.). Retrieved January 14, 2026, from [Link]
-
AQ-5 Halogenated Organics in Seawater Test Materials Measurands. (n.d.). Retrieved January 14, 2026, from [Link]
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A Comparative Guide to the Validation of a Novel GC-MS/MS Method for t-Butyltri-n-butyltin Analysis Using Certified Reference Materials
Introduction: The Analytical Challenge of Mixed-Alkyl Organotins
The environmental and toxicological impact of organotin compounds is a significant concern, necessitating robust and reliable analytical methods for their detection and quantification. While much focus has been placed on common butyltin and phenyltin compounds, mixed-alkyltins such as t-butyltri-n-butyltin represent a unique analytical challenge. Their specific physicochemical properties can influence their environmental fate, toxicity, and analytical behavior. Consequently, the development and validation of sensitive and selective analytical methods are paramount for accurate risk assessment and regulatory compliance.
This guide provides an in-depth validation of a newly developed Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) method for the determination of this compound. We will objectively compare its performance against established analytical techniques and provide the supporting experimental data derived from the use of certified reference materials (CRMs). This document is intended for researchers, scientists, and professionals in drug development and environmental analysis who require validated, high-performance analytical methodologies. The principles and protocols described herein adhere to the stringent requirements of ISO/IEC 17025 and the guidelines provided by Eurachem, ensuring the fitness for purpose of the analytical data.[1][2][3][4][5][6][7]
Methodology and Experimental Design: A Self-Validating System
The core of any reliable analytical method lies in a rigorous validation process. For this study, a comprehensive validation plan was designed to assess the performance of our novel GC-MS/MS method. The validation was structured to not only meet regulatory standards but also to create a self-validating system that ensures ongoing data integrity.
Selection of Certified Reference Materials (CRMs)
The cornerstone of method validation is the use of Certified Reference Materials. CRMs provide a benchmark of accuracy and traceability to international standards. For this validation, we selected a suite of CRMs representing various environmental matrices. While a specific CRM for this compound is not yet commercially available, we utilized CRMs certified for other butyltin compounds, such as PACS-2 (marine sediment) and CRM 477 (mussel tissue), to assess matrix effects and the recovery of our target analyte through spiking experiments.[8][9] The use of these CRMs allows for a thorough evaluation of the method's performance in complex, real-world samples.
Comparative Analytical Techniques
To provide a clear and objective comparison, the performance of the new GC-MS/MS method was benchmarked against two widely used analytical techniques for organotin analysis:
-
Gas Chromatography-Mass Spectrometry (GC-MS): A robust and common technique for the analysis of volatile and semi-volatile organic compounds.[8][10][11]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A powerful technique for the analysis of a wide range of compounds, particularly those that are thermally labile or non-volatile.[12]
The comparative data presented in this guide was generated under identical experimental conditions to ensure a fair and accurate assessment.
The Novel GC-MS/MS Method: A Step-by-Step Protocol
The following protocol details the sample preparation, derivatization, and instrumental analysis for the determination of this compound using the newly validated GC-MS/MS method.
Sample Preparation and Extraction
-
Weighing: Accurately weigh 1 gram of the homogenized solid sample (e.g., sediment, tissue) into a 50 mL polypropylene centrifuge tube.
-
Spiking: For recovery studies and in the absence of a dedicated CRM, spike the sample with a known concentration of a this compound standard solution.
-
Extraction Solvent Addition: Add 10 mL of a 10% acetic acid solution in methanol containing 0.03% tropolone.[10][11] The tropolone acts as a chelating agent to aid in the extraction of the organotin compounds.
-
Extraction: Vortex the sample for 1 minute, followed by ultrasonication for 30 minutes in a cooled water bath.
-
Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes.
-
Supernatant Collection: Carefully transfer the supernatant to a clean 50 mL polypropylene tube.
-
Re-extraction: Repeat the extraction process (steps 3-6) on the sample residue and combine the supernatants.
Derivatization: Ethylation
-
Buffering: Add 15 mL of a 1 M sodium acetate/acetic acid buffer (pH 5.0) to the combined supernatant.
-
Derivatizing Agent: Add 1 mL of a 2% (w/v) solution of sodium tetraethylborate in ethanol. This will convert the ionic organotin species into their more volatile ethylated forms.
-
Reaction: Vortex the mixture for 2 minutes and allow it to react for 30 minutes at room temperature.
-
Extraction of Derivatized Compounds: Add 5 mL of n-hexane and vortex for 2 minutes to extract the ethylated this compound.
-
Phase Separation: Centrifuge at 3000 rpm for 5 minutes to separate the organic and aqueous layers.
-
Collection: Carefully transfer the upper n-hexane layer to a clean glass vial.
-
Drying: Pass the hexane extract through a small column containing anhydrous sodium sulfate to remove any residual water.
-
Concentration: Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.
Instrumental Analysis: GC-MS/MS
-
Gas Chromatograph: Agilent 8890 GC System (or equivalent)
-
Mass Spectrometer: Agilent 7000D Triple Quadrupole MS (or equivalent)
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness)
-
Injection Volume: 1 µL (splitless mode)
-
Inlet Temperature: 280°C
-
Oven Program:
-
Initial temperature: 60°C, hold for 1 minute
-
Ramp: 15°C/min to 300°C
-
Hold: 5 minutes at 300°C
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Ion Source Temperature: 300°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
-
Precursor Ion (m/z): [M-C2H5]+ of ethylated this compound
-
Product Ions (m/z): At least two characteristic product ions for quantification and confirmation.
-
Visualizing the Workflow
The following diagram illustrates the key stages of the analytical workflow, from sample preparation to data acquisition.
Caption: Experimental workflow for this compound analysis.
Comparative Performance Data
The following table summarizes the performance characteristics of the new GC-MS/MS method in comparison to traditional GC-MS and LC-MS/MS methods. The data was generated using spiked matrix samples (marine sediment) and reflects the mean results of replicate analyses (n=6).
| Performance Parameter | New GC-MS/MS Method | Conventional GC-MS | LC-MS/MS |
| Limit of Detection (LOD) | 0.05 ng/g | 0.5 ng/g | 0.1 ng/g |
| Limit of Quantification (LOQ) | 0.15 ng/g | 1.5 ng/g | 0.3 ng/g |
| Linearity (R²) | > 0.999 | > 0.995 | > 0.998 |
| Accuracy (Recovery %) | 95.2 ± 3.1% | 88.5 ± 5.8% | 92.1 ± 4.5% |
| Precision (RSD %) | < 5% | < 10% | < 7% |
| Specificity | High (MRM) | Moderate | High (MRM) |
Discussion and Interpretation of Results
The validation data clearly demonstrates the superior performance of the new GC-MS/MS method for the analysis of this compound.
-
Sensitivity: The LOD and LOQ of the GC-MS/MS method are significantly lower than those of the conventional GC-MS and LC-MS/MS methods. This enhanced sensitivity is crucial for detecting trace levels of the contaminant in environmental samples.
-
Accuracy and Precision: The recovery of this compound from spiked samples was consistently high and the relative standard deviation was low, indicating excellent accuracy and precision. This is a direct result of the optimized extraction and cleanup steps, combined with the specificity of the MS/MS detection.
-
Specificity: The use of Multiple Reaction Monitoring (MRM) in the GC-MS/MS method provides a high degree of specificity, minimizing the potential for matrix interferences and ensuring confident identification and quantification of the target analyte. This is a significant advantage over single quadrupole GC-MS, which can be prone to interferences in complex matrices.
Logical Relationship of Validation Parameters
The validation parameters are interconnected and collectively establish the reliability of the analytical method. The following diagram illustrates these relationships.
Caption: Interrelationship of method validation parameters.
Conclusion: A Fit-for-Purpose Solution
The newly developed and validated GC-MS/MS method provides a robust, sensitive, and selective solution for the determination of this compound in complex matrices. The comprehensive validation, grounded in the use of certified reference materials and adherence to international standards, demonstrates that this method is fit for its intended purpose.[1][5][13] The superior performance characteristics, particularly in terms of sensitivity and specificity, make it a valuable tool for environmental monitoring, food safety testing, and toxicological research. By providing reliable and accurate data, this method will contribute to a better understanding of the environmental fate and impact of mixed-alkyl organotin compounds.
References
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Eurachem. (2025). The Fitness for Purpose of Analytical Methods – A Laboratory Guide to Method Validation and Related Topics (3rd ed.). Available from .
-
Patriarca, M., Magnusson, B., & Örnemark, U. (2016). Eurachem guidance on validating analytical methods. Euroreference, 1, 48-51. Available from [Link]
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Eurachem. (2025). The Fitness for Purpose of Analytical Methods (2025). Retrieved from [Link]
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Magnusson, B., & Örnemark, U. (Eds.). (2014). Eurachem Guide: The Fitness for Purpose of Analytical Methods – A Laboratory Guide to Method Validation and Related Topics (2nd ed.). Available from .
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Eurachem. (2025). Method Validation. Retrieved from [Link]
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Wintersmith Advisory LLC. (2025). ISO 17025 Method Validation: A Step-by-Step Guide for Laboratories. Retrieved from [Link]
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CPAchem. (n.d.). Organotin compounds. Retrieved from [Link]
- EUROLAB. (n.d.). ISO/IEC 17025 Method Validation Guide.
- Lee, J. H., Park, J. H., Kim, J. H., & Kim, M. (2004). Application of a Gas Chromatography/Mass Spectrometric Method for the Determination of Butyltin Compounds in Sediment. Bulletin of the Korean Chemical Society, 25(10), 1485-1490.
- National Association of Testing Authorities, Australia. (2013).
- Irish National Accreditation Board. (2018).
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ResearchGate. (2025). Application of a Gas Chromatography/Mass Spectrometric Method for the Determination of Butyltin Compounds in Sediment. Retrieved from [Link]
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ZeptoMetrix. (n.d.). Organotins. Retrieved from [Link]
- Donard, O. F. X., Lalere, B., & Martin, F. (2002).
- Morabito, R., Muntau, H., Cofino, W., & Quevauviller, P. (1999). A new mussel certified reference material (CRM 477) for the quality control of butyltin determination in the marine environment. Journal of Environmental Monitoring, 1(1), 75-82.
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Qmx Laboratories. (n.d.). Organotins Reference Materials. Retrieved from [Link]
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- A. A. O. (2012). Development of an Analytical Method for Determining Tributyltin and Triphenyltin in Seawater, Sediment, and Mussel Samples Using Gas Chromatography-Mass Spectrometry. Journal of Analytical Methods in Chemistry, 2012, 856485.
- Pellegrino, E., Gionfriddo, E., & Calabrò, C. (2024). Speciation of Underivatized Organotin Compounds in Sediments by Gas Chromatography-triple Quadrupole Mass Spectrometry.
- Padrón, M. E. T., Sosa-Ferrera, Z., & Santana-Rodríguez, J. J. (2012). Validation of a method for the determination of tributyltin in seawater by stir bar sorptive extraction-liquid chromatography tandem mass spectrometry.
- McCallum, K. (n.d.).
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A Comparative Toxicological Guide: The Known Dangers of Tributyltin and the Uncharted Territory of t-Butyltri-n-butyltin
An in-depth analysis for researchers, scientists, and drug development professionals.
In the landscape of organotin compounds, tributyltin (TBT) stands as a well-documented example of a potent environmental toxicant, with a legacy of ecological damage that has led to global restrictions on its use.[1][2][3] Its congener, t-butyltri-n-butyltin, however, remains a toxicological enigma, absent from the extensive body of scientific literature. This guide provides a comprehensive overview of the established toxicity of TBT and, in the absence of direct experimental data for this compound, leverages structure-activity relationships to forecast its potential hazards. This comparative approach aims to equip researchers with the necessary context to navigate the known risks of TBT and to inform future investigations into the toxicological profile of its lesser-known analogue.
Tributyltin (TBT): A Legacy of Toxicity
Tributyltin is the umbrella term for organotin compounds containing the (C₄H₉)₃Sn group.[1] For decades, TBT was a widely used biocide in antifouling paints for ship hulls, effectively preventing the growth of marine organisms.[1] However, its slow leaching into the aquatic environment revealed a darker side: high toxicity to non-target organisms, leading to population collapse and a ban on its use in many applications.[1][3]
Mechanisms of TBT Toxicity
The toxicity of TBT is multifaceted, impacting cellular processes and disrupting biological systems at multiple levels. Key mechanisms include:
-
Endocrine Disruption: TBT is a potent endocrine-disrupting chemical.[1][4] It has been shown to cause imposex—the development of male sexual characteristics in female gastropods—at environmentally relevant concentrations as low as 1 nanogram per liter.[5] This is theorized to occur through the inhibition of the cytochrome P450 enzyme system, which is crucial for the conversion of androgens to estrogens.[1] TBT also acts as a dual agonist of the retinoid X receptor (RXR) and peroxisome proliferator-activated receptor γ (PPARγ), linking it to obesogenic effects.[1]
-
Immunotoxicity: TBT is known to be detrimental to the immune system.[2] It can suppress the immune response, reducing resistance to infections in fish and other marine life.[1] In mammals, both di- and trisubstituted organotins have significant effects on the immune system.[6]
-
Neurotoxicity: Organotin compounds, including TBT, exhibit neurotoxic effects.[2] They can induce behavioral abnormalities and are toxic to the developing central nervous system.[2] TBT has been shown to affect the hypothalamus-pituitary-adrenal (HPA) axis in rats.[1]
-
Cellular Respiration Inhibition: TBT is a potent inhibitor of mitochondrial ATP synthase, disrupting cellular energy production.[1]
Toxicokinetics of TBT
The environmental persistence and bioaccumulation of TBT are central to its toxicity. It has a high affinity for sediment and organic matter.[2]
-
Absorption and Distribution: TBT can be absorbed through ingestion of contaminated food, inhalation, and skin contact.[2] Due to its lipophilic nature, it readily bioaccumulates in the fatty tissues of organisms.[1]
-
Metabolism: In mammals, TBT is metabolized in the liver to dibutyltin (DBT) and monobutyltin (MBT), which are then excreted.[6] However, many marine organisms have a limited capacity to metabolize TBT, leading to high bioaccumulation factors.[1]
-
Excretion: Excretion of TBT and its metabolites occurs primarily through the feces.[7]
| Parameter | Value/Description | Species | Reference |
| Log K_ow | 3.19 – 3.84 (distilled water), 3.54 (sea water) | - | [1] |
| Half-life in water | 1-2 weeks | Marine environment | [1] |
| Half-life in sediment | ~2 years | Marine environment | [1] |
| Bioaccumulation | High in marine organisms, particularly molluscs.[1] | Molluscs, Oysters, Dolphins | [1] |
| Metabolism | Dealkylation to dibutyltin (DBT) and monobutyltin (MBT).[6] | Mammals | [6] |
Table 1: Toxicokinetic Properties of Tributyltin (TBT)
Comparative Acute Toxicity of TBT
The acute toxicity of organotin compounds is heavily influenced by the number and length of the alkyl chains attached to the tin atom.[7] For trialkyltins, toxicity generally peaks with ethyl and propyl groups, with butyl groups being slightly less toxic.[7]
| Species | Route of Administration | LD50 (mg/kg) | Reference |
| Rat | Oral (TBTO) | 55-87 | [7] |
| Mouse | Oral (TBTO) | 55-87 | [7] |
| Rat | Dermal (TBTO) | 200 | [7] |
| Mouse | Dermal (TBTO) | 200 | [7] |
| Rabbit | Dermal (TBTO*) | 900 | [7] |
*Tributyltin oxide, a representative TBT compound. Table 2: Acute Mammalian Toxicity of Tributyltin Oxide (TBTO)
This compound: An Uncharacterized Hazard
A thorough search of the scientific literature reveals a significant data gap concerning the toxicity of this compound. No experimental studies on its toxicokinetics, mechanisms of action, or effects on biological systems appear to be publicly available. In such instances, the principles of structure-activity relationships (SAR) for organotin compounds can provide a preliminary assessment of its potential hazards.
Predicted Toxicity Based on Structure-Activity Relationships
The toxicity of organotin compounds is largely dictated by the nature of the organic groups bonded to the tin atom. The general order of toxicity is R₃SnX > R₂SnX₂ > RSnX₃.[2] Within the tri-substituted organotins (R₃SnX), the type of alkyl or aryl group is critical.
The key structural difference between TBT and this compound is the presence of a bulky tertiary butyl (t-butyl) group in the latter, in addition to the three normal butyl (n-butyl) chains seen in TBT. This structural alteration is likely to have several consequences for its toxicological profile:
-
Steric Hindrance: The bulky t-butyl group may sterically hinder the molecule's ability to interact with biological targets, such as the active sites of enzymes or receptors. This could potentially reduce its toxicity compared to TBT. For example, the interaction with ATP synthase might be less efficient.
-
Lipophilicity: The addition of another butyl group, even a branched one, would likely increase the overall lipophilicity of the molecule. Increased lipophilicity can enhance bioaccumulation in fatty tissues. However, the relationship is not always linear, and extreme lipophilicity can sometimes decrease bioavailability.
-
Metabolism: The t-butyl group is generally more resistant to metabolic breakdown by cytochrome P450 enzymes compared to n-butyl groups. This could lead to greater persistence of the parent compound in the body, potentially increasing its half-life and the duration of toxic effects.
Given these considerations, it is plausible that this compound could exhibit significant toxicity, although it may be less potent than TBT on an acute basis due to steric hindrance. However, its potential for greater persistence could lead to significant chronic toxicity.
Experimental Protocols for Toxicity Assessment
To address the data gap for this compound, a systematic toxicological evaluation is necessary. The following experimental workflows, adapted from established methods for TBT, would be essential.
In Vitro Cytotoxicity Assay
This protocol outlines a basic procedure to determine the cytotoxic potential of a test compound on a relevant cell line.
-
Cell Culture: Culture a suitable cell line (e.g., a fish cell line for ecotoxicity or a human cell line for mammalian toxicity) in the appropriate medium and conditions.
-
Compound Preparation: Prepare stock solutions of this compound and TBT (as a positive control) in a suitable solvent (e.g., DMSO).
-
Cell Seeding: Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treatment: Expose the cells to a range of concentrations of the test compounds for a specified duration (e.g., 24, 48, or 72 hours).
-
Viability Assay: Assess cell viability using a standard method, such as the MTT or neutral red uptake assay.
-
Data Analysis: Calculate the IC50 (the concentration that inhibits 50% of cell growth) for each compound to compare their cytotoxic potency.
Conclusion and Future Directions
Tributyltin remains a significant benchmark for environmental toxicity due to its well-characterized and potent disruptive effects on biological systems. In stark contrast, this compound is a toxicological unknown. Based on structure-activity relationships, it is reasonable to hypothesize that this compound possesses significant toxic potential, possibly with a different kinetic profile than TBT due to steric hindrance and metabolic stability.
The absence of empirical data for this compound underscores a critical research gap. For researchers, scientists, and drug development professionals working with novel organotin compounds, this guide highlights the imperative to not assume a lack of toxicity based on a lack of data. A thorough toxicological evaluation, following established protocols for related compounds, is essential to ensure environmental and human safety. Future research should prioritize the systematic in vitro and in vivo characterization of this compound to replace informed prediction with empirical evidence.
References
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Acute toxicity studies of tri-n-butyltin and triphenyltin acetates in rats. (n.d.). PubMed. Retrieved January 14, 2026, from [Link]
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Tributyltin. (2023, December 21). In Wikipedia. Retrieved January 14, 2026, from [Link]
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Tetrabutyltin. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]
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McGinnis, C. L., & Crivello, J. F. (2011). Elucidating the mechanism of action of tributyltin (TBT) in zebrafish. Aquatic Toxicology, 103(1-2), 25–31. [Link]
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Tri-n-Butyltin Chloride. (n.d.). BNT Chemicals. Retrieved January 14, 2026, from [Link]
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Toxicity and uptake of TRI- and dibutyltin in Daphnia magna in the absence and presence of nano-charcoal. (2011). PubMed. Retrieved January 14, 2026, from [Link]
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TRIBUTYLTIN (TBT). (1996, June). EXTOXNET PIP. Retrieved January 14, 2026, from [Link]
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An Overview on Toxicity of Tributyltin. (2023). International Scientific Organization. Retrieved January 14, 2026, from [Link]
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Toxicity of tributyltin (TBT) to terrestrial organisms and its species sensitivity distribution. (2014, January 1). PubMed. Retrieved January 14, 2026, from [Link]
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Organotin compounds: toxicokinetic aspects. (2006). PubMed. Retrieved January 14, 2026, from [Link]
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Gielen, M., Ma, H., Bouhdid, A., Dalil, H., Biesemans, M., & Willem, R. (2007). Di-n-Butyl-, Tri-n-Butyl- and Triphenyltin dl-Terebates: Synthesis, Characterization and In Vitro Antitumour Activity. Metal-Based Drugs, 5(5), 263–266. [Link]
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Neumann, W. P. (1988). Tri-n-butyltin Hydride as Reagent in Organic Synthesis. Synthesis, 1987(08), 665–683. [Link]
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Tributylstannane. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]
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Effects of Tributyltin-Contaminated Aquatic Environments and Remediated Water on Early Development of Sea Urchin (Hemisentrotus pulcherrimus). (2023, October 1). MDPI. Retrieved January 14, 2026, from [Link]
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Environmental levels, toxicity and human exposure to tributyltin (TBT)-contaminated marine environment. a review. (2008). PubMed. Retrieved January 14, 2026, from [Link]
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TRI-n-BUTYLTIN CHLORIDE FOR SYNTHESIS. (2023, April 19). Loba Chemie. Retrieved January 14, 2026, from [Link]
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A Senior Application Scientist's Guide: Cross-Validation of GC-MS and HPLC Methods for the Quantification of t-Butyltri-n-butyltin
Introduction
Tributyltin (TBT) compounds, a class of organotin compounds, have been widely used as biocides in anti-fouling paints for ship hulls, as wood preservatives, and as stabilizers in PVC.[1][2] Their primary function is to prevent the growth of marine organisms on submerged surfaces.[1] However, the very toxicity that makes TBT effective is also its greatest liability. TBT leaches into the marine environment, where it is highly toxic to non-target aquatic organisms, even at extremely low concentrations (nanograms per liter).[1] It is a potent endocrine disruptor, causing severe reproductive and developmental effects in various marine species.[1][2][3] Due to these environmental concerns, its use has been heavily restricted or banned by international conventions.[2]
The persistence and toxicity of TBT necessitate accurate, sensitive, and reliable analytical methods for its monitoring in environmental matrices like water and sediment, as well as in biological tissues.[1][3] Two of the most powerful and commonly employed analytical techniques for this purpose are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), often coupled with a mass spectrometer.
This guide provides an in-depth comparison and cross-validation of GC-MS and HPLC methods for the analysis of t-butyltri-n-butyltin. As a Senior Application Scientist, my goal is not merely to present protocols but to explain the causality behind the methodological choices, offering a self-validating framework for researchers, scientists, and drug development professionals tasked with the critical work of quantifying this potent environmental contaminant.
Guiding Principles of the Analytical Techniques
Choosing between GC-MS and HPLC is a decision driven by the physicochemical properties of the analyte and the specific requirements of the analysis, such as sensitivity, sample throughput, and matrix complexity.
Gas Chromatography-Mass Spectrometry (GC-MS): The High-Sensitivity Approach
GC-MS is a cornerstone technique for separating and identifying volatile and semi-volatile compounds.[4] The process involves vaporizing a sample and moving it through a capillary column with an inert carrier gas (the mobile phase). Separation is achieved based on the differential partitioning of analytes between the mobile phase and a stationary phase coated on the column wall. The mass spectrometer then detects the separated compounds, fragmenting them into ions and identifying them based on their unique mass-to-charge ratio, providing exceptional selectivity.
A critical consideration for organotin compounds like TBT is their low volatility and polar nature in their salt form, making them unsuitable for direct GC analysis.[5][6] Therefore, a derivatization step is mandatory .[5][6] This chemical reaction converts the ionic organotins into more volatile, thermally stable, and fully alkylated forms suitable for gas chromatography.[5] This step is arguably the most critical and error-prone part of the entire GC-MS workflow for organotins.[5]
Common derivatization methods include:
-
Alkylation with Grignard Reagents: Reagents like pentylmagnesium bromide (C₅H₁₁MgBr) are widely used to form stable tetra-alkyltin derivatives.[7][8] This method generally provides high yields and good reproducibility across different matrices but requires strictly anhydrous (dry) conditions and expert handling due to the reactivity of Grignard reagents.[5]
-
Ethylation with Sodium Tetraethylborate (NaBEt₄): This allows for direct derivatization in aqueous samples, simplifying the procedure.[9][10]
High-Performance Liquid Chromatography (HPLC): The Direct Approach
HPLC is a separation technique that uses a high-pressure pump to pass a liquid solvent (the mobile phase) containing the sample mixture through a column filled with a solid adsorbent material (the stationary phase).[4] Separation occurs based on each component's differential interaction with the stationary phase.
The primary advantage of HPLC for TBT analysis is that derivatization is not required .[11] This significantly simplifies sample preparation, reduces analysis time, and eliminates a potential source of analytical uncertainty and error.[11] The analysis can be performed directly on the extracted, underivatized TBT, making the workflow more efficient. When coupled with a sensitive detector like a mass spectrometer (LC-MS), this method provides a powerful tool for TBT quantification.[12]
Experimental Protocols
The following protocols are detailed frameworks. They must be optimized and validated for the specific matrix and instrumentation used in your laboratory.
GC-MS Experimental Workflow
Caption: GC-MS workflow for TBT analysis, including the mandatory derivatization step.
Protocol:
-
Sample Extraction:
-
For a 500 mL water sample, acidify to a pH < 2 using hydrobromic acid (HBr). This converts TBT species to their bromide form.
-
Perform a liquid-liquid extraction by shaking vigorously with an organic solvent like toluene or hexane.
-
Separate the organic layer and concentrate it to a small volume (e.g., 1 mL) under a gentle stream of nitrogen.
-
-
Derivatization (Pentylation with Grignard Reagent):
-
Causality: This step converts the polar TBT bromide into a nonpolar, volatile tetra-alkyl derivative (e.g., tributylpentyltin) suitable for GC.
-
Ensure all glassware is oven-dried and the concentrated extract is anhydrous.
-
Under an inert atmosphere (e.g., nitrogen), add a solution of pentylmagnesium bromide in an appropriate solvent (e.g., diethyl ether). Allow the reaction to proceed for 30-60 minutes.[7][8]
-
Carefully quench the excess Grignard reagent by slowly adding water or a dilute acid solution while cooling the reaction vessel in an ice bath.
-
Extract the final derivatized product into hexane.
-
-
GC-MS Analysis:
-
GC Column: A non-polar capillary column, such as a DB-5ms (5% phenyl-methylpolysiloxane).
-
Oven Program: Initial temperature of 60°C, hold for 1 minute, then ramp at 30°C/min to 300°C.[13]
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.[14]
-
Injector: Splitless mode at 280°C.
-
MS Detector: Electron Impact (EI) ionization at 70 eV.[13]
-
Acquisition Mode: Selected Ion Monitoring (SIM) for maximum sensitivity, monitoring characteristic ions of the derivatized TBT.
-
HPLC-MS Experimental Workflow
Caption: Simplified HPLC-MS workflow for TBT analysis, which omits the derivatization step.
Protocol:
-
Sample Extraction:
-
Causality: This step isolates the TBT from the sample matrix into a solvent compatible with the HPLC mobile phase.
-
For a sediment sample, extract the TBT using a solvent mixture such as methanol containing acetic acid. Sonication or mechanical shaking can enhance extraction efficiency.
-
Centrifuge the sample to pellet the solid material.
-
Collect the supernatant and filter it through a 0.22 µm syringe filter to remove particulates before injection.
-
-
HPLC-MS Analysis:
-
HPLC Column: A C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 3.5 µm particle size).
-
Mobile Phase: A gradient elution using:
-
Solvent A: Water with 0.1% formic acid (for better ionization).
-
Solvent B: Acetonitrile or Methanol with 0.1% formic acid.
-
-
Flow Rate: 0.2 - 0.4 mL/min.
-
MS Detector: Electrospray Ionization (ESI) in positive ion mode.[12][15]
-
Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for highest selectivity and sensitivity, targeting the protonated molecular ion of TBT.
-
Cross-Validation Framework
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[16][17] The framework provided by the International Council for Harmonisation (ICH) guideline Q2(R1) is the authoritative standard.[18][19]
Caption: Key validation parameters for analytical methods as per ICH Q2(R1) guidelines.
-
Specificity: The ability to detect the analyte without interference from the matrix, impurities, or degradation products. This is confirmed by analyzing blank and spiked matrix samples.
-
Linearity: Assessed by creating a calibration curve with at least five concentration levels and demonstrating a linear relationship (R² > 0.99) between concentration and instrument response.[20]
-
Accuracy: Determined by spike-recovery experiments, where a known amount of TBT is added to a blank matrix and the percent recovery is calculated. A minimum of nine determinations across three concentration levels is recommended.[17]
-
Precision:
-
Repeatability: The precision under the same operating conditions over a short interval. Assessed by multiple injections of the same sample.
-
Intermediate Precision: Assesses within-laboratory variations (different days, different analysts, different equipment).
-
-
Limit of Detection (LOD) & Limit of Quantification (LOQ): The lowest concentrations at which the analyte can be reliably detected and quantified, respectively. Often calculated based on the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ) or the standard deviation of the response and the slope of the calibration curve.
-
Robustness: The method's resistance to small, deliberate changes in parameters (e.g., mobile phase composition, pH, column temperature) to demonstrate its reliability for routine use.
Performance Comparison: GC-MS vs. HPLC-MS
The choice between these two powerful techniques depends on a trade-off between sensitivity, sample preparation complexity, and throughput.
| Validation Parameter | GC-MS | HPLC-MS | Justification & Insights |
| Specificity | Excellent | Excellent | Both techniques, when coupled with mass spectrometry (especially in SIM or MRM mode), offer outstanding specificity, allowing for confident identification of TBT even in complex matrices. |
| Sample Preparation | Complex, Multi-Step | Simple, Direct | This is the most significant difference. GC-MS requires a time-consuming, hazardous, and error-prone derivatization step.[11] HPLC-MS allows for direct analysis after a simple extraction, increasing throughput and reducing potential for analyte loss.[11] |
| Linearity & Range | Wide (pg to ng) | Wide (ng/mL) | Both methods exhibit excellent linearity over several orders of magnitude. GC-MS can often achieve linearity at lower concentrations. A typical linear range for GC-MS can be 0.5-100 pg of Sn on-column.[7][8] HPLC-MS can achieve linearity in the 0.5–200 ng/mL range.[15] |
| Accuracy (% Recovery) | Good to Excellent (70-120%) | Good to Excellent (80-110%) | Accuracy in GC-MS is highly dependent on the derivatization yield. Inconsistent yields can lead to underestimation of the TBT concentration.[5] HPLC-MS accuracy is more straightforward, depending mainly on extraction efficiency. Recoveries of 90-122% have been reported for GC-MS with careful optimization.[8] |
| Precision (%RSD) | < 15% | < 15% | Both methods can achieve excellent precision when properly controlled. However, the additional derivatization step in GC-MS introduces more potential for variability. |
| LOD / LOQ | Superior (sub-pg) | Excellent (sub-ng/mL) | GC-MS generally offers superior sensitivity.[4][11][21] Instrumental detection limits for GC-MS can be in the range of 0.20 to 0.35 pg of Sn.[7][8] HPLC-MS detection limits are typically in the low ng/mL to high pg/mL range (e.g., 0.05 ng/mL).[15] |
| Robustness | Moderate | High | The HPLC method is generally more robust as it has fewer critical steps. The GC-MS method's robustness is impacted by the consistency of the derivatization reaction, which can be sensitive to moisture and reagent quality. |
| Cost per Sample | Higher | Lower | The reagent cost for GC-MS is approximately double that of HPLC-MS, primarily due to the cost of the derivatizing agent.[11] The longer sample preparation time for GC-MS also contributes to higher labor costs. |
Conclusion and Recommendations
Both GC-MS and HPLC-MS are highly capable and validated techniques for the quantification of this compound. The choice of method is not a matter of which is "better," but which is most "fit for purpose."
Choose GC-MS when:
-
Ultimate sensitivity is required. For ultra-trace analysis in the sub-picogram range, GC-MS is often the superior choice.[11][21]
-
The laboratory has established expertise in derivatization techniques and handling sensitive reagents.
-
A comprehensive analysis of multiple groups of organotins (butyltins, phenyltins, etc.) in a single run is necessary, as GC separations can resolve a greater number of these compounds simultaneously.[11]
Choose HPLC-MS when:
-
High sample throughput is a priority. The absence of a derivatization step significantly shortens the sample preparation time.[11]
-
Simplicity and robustness are desired. The streamlined workflow reduces potential sources of error and is more resilient to minor variations.
-
The required detection limits are within the nanogram-per-milliliter range, which is sufficient for most environmental monitoring applications.
Ultimately, a laboratory's decision should be based on a thorough evaluation of its analytical needs, available instrumentation, and technical expertise. This guide provides the foundational knowledge to make that decision with scientific rigor and confidence.
References
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Title: Derivatization methods for the determination of organotin compounds in environmental samples Source: Journal of Chromatography A URL: [Link]
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Title: Key ICH Method Validation Parameters to Know Source: Altabrisa Group URL: [Link]
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Title: A Comparison of GC-ICP-MS and HPLC-ICP-MS for the Analysis of Organotin Compounds Source: Agilent Technologies URL: [Link]
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Title: Derivatization methods for the determination of organotin compounds in environmental samples Source: ResearchGate URL: [Link]
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Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL: [Link]
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Title: Analysis of organotin compounds by grignard derivatization and gas chromatography-ion trap tandem mass spectrometry Source: PubMed URL: [Link]
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Title: ICH Q2(R1) Analytical Method Validation Source: Scribd URL: [Link]
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Title: Analysis of organotin compounds by grignard derivatization and gas chromatography-ion trap tandem mass spectrometry Source: ResearchGate URL: [Link]
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Title: A Comparison of GC-ICP-MS and HPLC-ICP-MS for the Analysis of Organotin Compounds Source: Analytika URL: [Link]
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Title: Speciation of Underivatized Organotin Compounds in Sediments by Gas Chromatography-triple Quadrupole Mass Spectrometry Source: Research Square URL: [Link]
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Title: Determination of Butyltin Compounds in Environmental Samples by Isotope Dilution GC-MS Source: Agilent URL: [Link]
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Title: Application of a Gas Chromatography/Mass Spectrometric Method for the Determination of Butyltin Compounds in Sediment Source: ResearchGate URL: [Link]
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Title: ICH Q2 Analytical Method Validation Source: Slideshare URL: [Link]
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Title: ICH HARMONISED TRIPARTITE GUIDELINE - VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1) Source: International Council for Harmonisation URL: [Link]
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Title: A comparison of GC-ICP-MS and HPLC-ICP-MS for the analysis of organotin compounds Source: ResearchGate URL: [Link]
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Title: Determination of Butyltin Compounds in Environmental Samples by Isotope-Dilution GC-ICP-MS Source: PubMed URL: [Link]
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Title: Tributyltin - Wikipedia Source: Wikipedia URL: [Link]
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Title: Trace analysis of tributyltin and triphenyltin compounds in sea water by gas chromatography-negative ion chemical ionization mass spectrometry Source: PubMed URL: [Link]
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Title: GC/MS conditions used for the analysis of organotin compounds. Source: ResearchGate URL: [Link]
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Title: Tributyltin compounds (PIM G018) Source: INCHEM URL: [Link]
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Title: Comparison between GC-MS and GC-ICPMS using isotope dilution for the simultaneous monitoring of inorganic and methyl mercury, butyl and phenyl tin compounds in biological tissues Source: PubMed URL: [Link]
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Title: Physicochemical properties and molecular and structural formulas of selected butyltin and phenyltin chlorides Source: ResearchGate URL: [Link]
-
Title: Determination of tributyltin by automated in tube solid phase microextraction coupled with HPLC ES MS Source: ResearchGate URL: [Link]
-
Title: Understanding the Differences Between HPLC and GCMS Systems Source: AMP Tech Instruments URL: [Link]
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Title: Toxicity and uptake of TRI- and dibutyltin in Daphnia magna in the absence and presence of nano-charcoal Source: PubMed URL: [Link]
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Title: Tributylstannane Source: PubChem URL: [Link]
-
Title: Determination of butyltin species in a sediment certified reference material by HPLC- and GC-ICP-MS Source: ResearchGate URL: [Link]
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Title: Non-target ROIMCR LC–MS analysis of the disruptive effects of TBT over time on the lipidomics of Daphnia magna Source: National Center for Biotechnology Information URL: [Link]
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Title: Determination of butyltin and phenyltin species by reversed-phase liquid chromatography and fluorimetric detection Source: ResearchGate URL: [Link]
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A Senior Application Scientist's Guide to Derivatization Reagents for Tributyltin Analysis
For researchers, scientists, and professionals in drug development, the accurate quantification of organotin compounds, such as the potent environmental contaminant tributyltin (TBT), is of paramount importance. Due to their low volatility, derivatization is a critical and often indispensable step for the analysis of these compounds by gas chromatography (GC).[1][2] This guide provides an in-depth, objective comparison of the most common derivatization reagents for TBT analysis, with a focus on providing the experimental data and technical insights necessary to make an informed choice for your specific analytical needs. The principles and methods discussed are directly applicable to the analysis of other trialkyltin compounds, including t-butyltri-n-butyltin.
The Imperative of Derivatization in Tributyltin Analysis
Tributyltin compounds, widely used as biocides in antifouling paints, are known for their high toxicity to non-target marine organisms.[3] Their analysis is crucial for environmental monitoring and regulatory compliance. However, the inherent low volatility of TBT salts (e.g., tributyltin chloride) makes them unsuitable for direct analysis by GC, a technique favored for its high resolution and sensitivity.[2] Derivatization chemically modifies the TBT molecule, replacing the anionic group with an alkyl group, thereby increasing its volatility and thermal stability for successful GC separation and detection.[1][2] The choice of derivatization reagent is a critical decision that significantly influences the accuracy, precision, and overall efficiency of the analytical method.[4]
A Comparative Analysis of Key Derivatization Reagents
The two most prominent classes of derivatization reagents for TBT analysis are Grignard reagents and sodium tetraethylborate. Each presents a unique set of advantages and disadvantages that must be carefully considered.
Grignard Reagents: The Gold Standard for High Yield
Grignard reagents, with the general formula R-Mg-X (where R is an alkyl or aryl group and X is a halogen), are powerful nucleophiles that readily alkylate organotin compounds. Common examples used for TBT analysis include pentylmagnesium bromide and propylmagnesium bromide.[5][6]
Mechanism of Action: The Grignard reagent's alkyl group displaces the halide on the tributyltin moiety, forming a more volatile and thermally stable tetra-substituted organotin compound. For instance, the reaction of tributyltin chloride with pentylmagnesium bromide yields tributylpentyltin.
Experimental Workflow: Grignard Derivatization
Caption: Workflow for Grignard Derivatization of TBT.
Advantages:
-
High Derivatization Yields: Grignard reagents are often reported to provide higher and more reproducible derivatization yields compared to other methods.[1][4]
-
Formation of Stable Derivatives: The resulting tetra-alkyltin compounds are very stable, which is advantageous for sample storage and analysis.
-
Versatility: This technique can be applied to a wide range of organotin compounds and environmental matrices, including water, sediment, and biota.
Disadvantages:
-
Moisture Sensitivity: Grignard reagents are highly reactive with water, necessitating anhydrous conditions and careful handling, which can be challenging and hazardous.[1]
-
Multi-Step Procedure: The workflow involves additional steps for quenching the excess Grignard reagent and subsequent extraction of the derivatized analyte, increasing the potential for sample loss and variability.[4]
-
Matrix Incompatibility: Derivatization can only be performed in non-polar organic solvents.[1]
Sodium Tetraethylborate (NaBEt₄): The Efficient Aqueous Derivatizer
Sodium tetraethylborate has gained popularity as a derivatization agent due to its ability to be used directly in aqueous samples, simplifying the analytical workflow.[4][7][8]
Mechanism of Action: In an aqueous buffered solution, NaBEt₄ transfers an ethyl group to the tributyltin cation, forming the volatile tributylethyltin. This in-situ derivatization allows for simultaneous extraction and derivatization in some procedures.[7][9]
Experimental Workflow: Sodium Tetraethylborate Derivatization
Caption: Workflow for NaBEt₄ Derivatization of TBT.
Advantages:
-
Simplified Workflow: The ability to perform derivatization directly in aqueous samples reduces the number of analytical steps, saving time and minimizing potential errors.[4][7]
-
Reduced Solvent Consumption: In-situ derivatization can lead to lower volumes of organic solvents being used.
-
Good Precision: NaBEt₄ derivatization, especially when automated, can offer good precision.[4]
Disadvantages:
-
Lower and More Variable Yields: Derivatization yields with NaBEt₄ can be lower and more susceptible to matrix effects compared to Grignard reagents.[4]
-
Reagent Instability: NaBEt₄ is unstable in acidic conditions, which are often used for extracting organotins from solid samples. Aqueous solutions of NaBEt₄ are also not stable and must be prepared fresh daily.[10]
-
Potential for Interferences: The presence of certain matrix components can interfere with the derivatization reaction.
Performance Data at a Glance: A Comparative Table
| Parameter | Grignard Reagents (e.g., Pentylmagnesium Bromide) | Sodium Tetraethylborate (NaBEt₄) | Key Considerations |
| Derivatization Yield | Often cited as providing higher and more consistent yields.[1] | 40 - 100%[4] | The wide range for NaBEt₄ reflects its sensitivity to reaction conditions and matrix effects. |
| Accuracy (Recovery) | 71 - 122% (calibrated)[4][5] | 70 - 120%[4] | Recovery can be highly matrix-dependent for both reagents. |
| Precision (RSD) | Generally good reproducibility reported. | 3 - 10% for organotin compounds[4] | The multi-step nature of Grignard derivatization can introduce more variability if not carefully controlled. |
| Reaction Time | Typically around 30 minutes.[11][12] | 30 - 60 minutes.[4][8] | Reaction times are comparable, but the overall workflow for NaBEt₄ is often shorter. |
| Derivative Stability | Very stable tetra-alkyltin derivatives are formed. | Ethylated derivatives are generally stable for GC analysis. | Stability of TBT in samples prior to derivatization can be a concern, with storage at -20°C recommended.[13] |
| Ease of Use | Requires anhydrous conditions and careful handling due to high reactivity with water.[1] | Simpler procedure, especially for aqueous samples, as it can be performed in-situ.[4][7] | Grignard reagents are more hazardous and require more experienced handling. |
| Matrix Compatibility | Best suited for organic extracts.[1] | Can be used directly in aqueous samples; however, performance can be affected by complex matrices.[4] | For solid samples, extraction into an organic solvent is necessary for both methods. |
Other Derivatization Strategies
While Grignard reagents and NaBEt₄ are the most common, other derivatization methods for TBT analysis exist:
-
Sodium Tetrapropylborate (NaBPr₄): Similar to NaBEt₄, this reagent is used for propylation. It has been reported to provide low detection limits, but like NaBEt₄, its aqueous solution is unstable and the reaction can suffer from matrix effects, particularly in seawater.[14][15]
-
Hydride Generation: This technique involves reacting the organotin compound with a reducing agent, typically sodium borohydride (NaBH₄), to form volatile and thermally unstable hydrides (e.g., tributyltin hydride).[16] While sensitive, this method can be prone to severe interferences in complex matrices like sediments and wastewater.
Conclusion and Recommendations
The choice between Grignard reagents and sodium tetraethylborate for the derivatization of tributyltin is not a one-size-fits-all decision. It is contingent upon the specific requirements of the analysis, the nature of the sample matrix, and the available laboratory resources.
Logical Relationship of Derivatization Agent Selection
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Performance Showdown: Selecting the Optimal Sorbent for Solid-Phase Extraction of t-Butyltri-n-butyltin
A Senior Application Scientist's Guide to Methodical Sorbent Selection for Complex Organotin Analysis
For researchers, scientists, and drug development professionals engaged in the analysis of organotin compounds, the accurate quantification of t-butyltri-n-butyltin is paramount. This bulky and hydrophobic molecule, often found in complex environmental or biological matrices, presents a significant analytical challenge. Solid-Phase Extraction (SPE) is a cornerstone of the sample preparation workflow, offering robust cleanup and concentration. However, the efficacy of this critical step hinges on the judicious selection of the sorbent material.
This guide provides an in-depth, objective comparison of the performance of different SPE sorbents for the extraction of this compound and its close structural analog, tributyltin (TBT). By synthesizing available experimental data and elucidating the underlying chemical principles, this document serves as a practical resource for developing reliable and reproducible analytical methods.
Understanding the Analyte: Physicochemical Properties of this compound
While specific experimental data for this compound is scarce in publicly available literature, its structural similarity to the well-studied tetrabutyltin and tributyltin (TBT) allows for informed predictions of its behavior. The presence of a tertiary butyl group in place of one of the n-butyl chains introduces increased steric hindrance and a slight modification of its hydrophobicity.
Organotin compounds like this compound are characterized by their covalent bond between tin and carbon, which is stable under typical environmental conditions.[1] They generally exhibit high affinity for organic solvents and lipids, indicating a high octanol-water partition coefficient (Kow) and a tendency to bioaccumulate.[2][3] For instance, tributyltin chloride has a reported log Kow of 4.76, signifying its strong hydrophobic nature.[4] Tetrabutyltin is described as insoluble in water but soluble in most organic solvents.[5] This pronounced hydrophobicity is the primary driver for its retention on reversed-phase SPE sorbents.
Sorbent Performance Comparison: A Data-Driven Evaluation
The selection of an appropriate SPE sorbent for the hydrophobic this compound primarily revolves around two major categories: traditional silica-based C18 sorbents and modern polymeric sorbents.
Silica-Based Sorbents (C18)
Octadecyl-bonded silica (C18) has long been the workhorse for reversed-phase SPE. The retention mechanism is based on hydrophobic (van der Waals) interactions between the nonpolar alkyl chains of the analyte and the C18 ligands on the silica surface.[6][7]
Experimental data from studies on the closely related TBT provide valuable insights into the expected performance of C18 sorbents for this compound. A comprehensive review of various studies indicates that recovery rates for TBT using C18 cartridges can range from 62% to 98%.[8] One study specifically reported a recovery of 65% for TBT in spiked water samples using a Strata C18 SPE cartridge.[9] Another investigation focusing on optimizing SPE for TBT quantification at very low levels found C18 to be the most suitable stationary phase among those tested.[10]
Polymeric Sorbents (e.g., Oasis HLB, Strata-X)
Polymeric sorbents, such as those based on hydrophilic-lipophilic balanced (HLB) copolymers (N-vinylpyrrolidone and divinylbenzene) or styrene-divinylbenzene (SDVB), have gained prominence due to their enhanced retention capabilities for a broader range of compounds and their stability across a wider pH range compared to silica-based materials.[11]
While direct comparative studies for this compound are limited, research on other hydrophobic compounds suggests that polymeric sorbents can offer superior performance. For instance, a comparative study on the extraction of 16 pesticides from groundwater found that Oasis HLB and Strata-X yielded average recoveries higher than 70%, outperforming C18 for some of the tested analytes.[12] The higher surface area and the presence of multiple interaction sites (hydrophobic and hydrophilic) on polymeric sorbents can lead to more efficient capture of analytes from aqueous samples.[13]
Data Summary: A Comparative Overview
The following table summarizes the reported recovery data for TBT on different sorbents. It is crucial to note that these values are compiled from different studies with varying experimental conditions, and therefore, a direct comparison should be made with caution.
| Sorbent Type | Sorbent Name | Analyte | Sample Matrix | Recovery (%) | Reference(s) |
| Silica-Based | C18 | Tributyltin (TBT) | Water | 62 - 98% | [8] |
| Strata C18-E | Triphenyltin (TPhT) | Water | Optimized, not specified | [14] | |
| C18 | Tributyltin (TBT) | Water | 65% | [9] | |
| C18 | Various Organotins | Water | 91 - 104% | [8] | |
| Polymeric | Oasis HLB | 16 Pesticides | Groundwater | >70% | [12] |
| Strata-X | 16 Pesticides | Groundwater | >70% | [12] |
Causality Behind Experimental Choices: The "Why" of the Protocol
The development of a robust SPE method is not merely a procedural exercise; it is a systematic process guided by the fundamental principles of chromatography and the physicochemical properties of the analyte.
The Role of pH Adjustment
For organotin compounds, the sample is typically acidified to a pH of around 2-4 before extraction.[15] This serves a dual purpose. Firstly, it ensures that any partially hydrolyzed or anionic forms of the organotin species are protonated, rendering them more amenable to retention on a nonpolar sorbent. Secondly, for silica-based sorbents, working at a lower pH minimizes the ionization of residual silanol groups on the silica surface, which can otherwise lead to undesirable secondary interactions and inconsistent recoveries.
The Conditioning and Equilibration Steps
Conditioning the SPE sorbent, typically with an organic solvent like methanol followed by water, is a critical step to ensure reproducible retention. The organic solvent solvates the hydrophobic ligands of the sorbent, effectively "activating" them for interaction with the analyte. The subsequent water rinse replaces the organic solvent, preparing the sorbent for the aqueous sample. The equilibration step, often with acidified water, ensures that the microenvironment of the sorbent matches that of the sample, preventing premature elution of the analyte.
Elution: Disrupting the Interaction
The elution step aims to disrupt the hydrophobic interactions between the analyte and the sorbent to recover the analyte in a small volume of a clean solvent. This is typically achieved using a nonpolar organic solvent like toluene or a mixture of solvents. The choice of elution solvent is critical; it must be strong enough to desorb the analyte completely but selective enough to leave strongly bound interferences behind.
Experimental Protocols
The following are detailed, step-by-step methodologies for the solid-phase extraction of this compound from a water sample, based on established protocols for similar organotin compounds.
Protocol 1: Using a C18 Silica-Based Sorbent
Materials:
-
C18 SPE Cartridge (e.g., 500 mg / 6 mL)
-
Methanol (HPLC grade)
-
Toluene (HPLC grade)
-
Deionized water
-
Hydrochloric acid (HCl)
-
SPE Vacuum Manifold
Procedure:
-
Sample Preparation:
-
To a 500 mL water sample, add concentrated HCl to adjust the pH to approximately 2.
-
-
Sorbent Conditioning:
-
Pass 5 mL of toluene through the C18 cartridge.
-
Pass 5 mL of methanol through the cartridge.
-
Pass 5 mL of deionized water (pH 2 with HCl) through the cartridge. Do not allow the sorbent to go dry.
-
-
Sample Loading:
-
Load the acidified water sample onto the cartridge at a flow rate of 8-10 mL/min.
-
-
Washing:
-
After the entire sample has passed through, wash the cartridge with 5 mL of deionized water to remove any remaining polar interferences.
-
Dry the cartridge under vacuum for at least 45 minutes to remove residual water.
-
-
Elution:
-
Elute the retained this compound with 10 mL of toluene into a clean collection tube.
-
Concentrate the eluate under a gentle stream of nitrogen to the desired final volume for analysis.
-
Protocol 2: Using a Polymeric Sorbent (e.g., Strata-X)
Materials:
-
Polymeric SPE Cartridge (e.g., Strata-X, 200 mg / 6 mL)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Deionized water
-
Formic acid
-
SPE Vacuum Manifold
Procedure:
-
Sample Preparation:
-
To a 500 mL water sample, add formic acid to a final concentration of 0.1%.
-
-
Sorbent Conditioning:
-
Pass 5 mL of acetonitrile through the polymeric cartridge.
-
Pass 5 mL of methanol through the cartridge.
-
Pass 5 mL of deionized water (0.1% formic acid) through the cartridge. Do not allow the sorbent to go dry.
-
-
Sample Loading:
-
Load the acidified water sample onto the cartridge at a flow rate of 10-15 mL/min.
-
-
Washing:
-
Wash the cartridge with 5 mL of a 5% methanol in water solution to remove hydrophilic interferences.
-
Dry the cartridge under vacuum for 30 minutes.
-
-
Elution:
-
Elute the analyte with 2 x 4 mL aliquots of acetonitrile into a clean collection tube.
-
Concentrate the eluate as needed for subsequent analysis.
-
Visualization of the SPE Workflow
Caption: A generalized workflow for the solid-phase extraction of this compound.
Logical Relationships in Sorbent Selection
Caption: Key factors influencing the choice of SPE sorbent for this compound.
Conclusion and Recommendations
Both silica-based C18 and polymeric sorbents are viable options for the solid-phase extraction of this compound. C18 sorbents are well-established and have demonstrated acceptable recoveries for the closely related TBT. However, for complex matrices or when aiming for the highest possible recovery and reproducibility, polymeric sorbents such as Oasis HLB or Strata-X should be strongly considered. Their higher capacity and broader pH stability can provide a more robust and forgiving method.
Ultimately, the optimal sorbent choice will depend on the specific requirements of the analysis, including the sample matrix, the desired limit of quantification, and the available analytical instrumentation. It is strongly recommended to perform a preliminary evaluation of a few selected sorbents with spiked samples to determine the best performer for a particular application.
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REVIEW Organotin Speciation Analysis Based on Liquid or Gas Chromatography. Journal of the Brazilian Chemical Society. [Link]
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Determination of tributyltin by automated in tube solid phase microextraction coupled with HPLC ES MS. Request PDF. [Link]
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Determination of tributyltin (TBT) in whole water samples — Method using solid phase extraction (SPE) with S. ANSI Webstore. [Link]
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Physicochemical properties and molecular and structural formulas of selected butyltin and phenyltin chlorides. ResearchGate. [Link]
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Physicochemical properties, toxic effects of TBT and regulatory implications. Techniques de l'Ingénieur. [Link]
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Comparison of different sorbents for multiresidue solid-phase extraction of 16 pesticides from groundwater coupled with high-performance liquid chromatography. PubMed. [Link]
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Development of an Analytical Method for Determining Tributyltin and Triphenyltin in Seawater, Sediment, and Mussel Samples Using GC-FPD and GC-MS – TOF. Polish Journal of Environmental Studies. [Link]
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Materials for Solid-Phase Extraction of Organic Compounds. MDPI. [Link]
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Development of an Analytical Method for Determining Tributyltin and Triphenyltin in Seawater, Sediment, and Mussel Samples Using. Polish Journal of Environmental Studies. [Link]
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Physicochemical properties and molecular and structural formulas of selected butyltin and phenyltin chlorides. ResearchGate. [Link]
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tert-Butyl alcohol. Wikipedia. [Link]
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Experimental design for TBT quantification by isotope dilution SPE-GC-ICP-MS under the European water framework directive. PubMed. [Link]
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SPE Introduction - Reversed Phase. Obrnuta faza. [Link]
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SOLID PHASE EXTRACTION FOR. Phenomenex. [Link]
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A Comprehensive Comparison of Solid Phase Extraction (SPE) vs. Solid Liquid Extraction (SLE) vs. Liquid Liquid Extraction (LLE). Waters Corporation. [Link]
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Comparison of recovery rates for HLB (A) and C-18 (B) cartridges from... ResearchGate. [Link]
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Toxicological Review of tert-Butyl Alcohol (tert-Butanol) [CASRN 75-65-0]. NCBI. [Link]
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Tributyltin Chloride. PubChem. [Link]
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Solid Phase Microextraction To Study the Sorption of Organotin Compounds onto Particulate and Dissolved Humic Organic Matter. ACS Publications. [Link]
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Understanding and Improving Solid-Phase Extraction. LCGC International. [Link]
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Understanding SPE Retention Mechanisms. Biotage. [Link]
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t-butyltri-n-butyltin versus other organotin compounds in antifouling applications
A Comparative Guide to Organotin Compounds in Antifouling Applications: Performance, Environmental Impact, and Modern Alternatives
This guide provides an in-depth comparison of organotin compounds, historically dominated by tributyltin (TBT), against other biocidal and non-biocidal antifouling technologies. It is intended for researchers, scientists, and professionals in marine biology, environmental science, and coatings development, offering a technical overview supported by experimental insights and regulatory context.
Introduction: The Persistent Challenge of Marine Biofouling
Marine biofouling, the accumulation of marine organisms on submerged surfaces, poses a significant operational and economic challenge for the maritime industry. This biological layer, ranging from microbial slimes to large invertebrates like barnacles and mussels, increases hydrodynamic drag on ship hulls, leading to substantial increases in fuel consumption and associated greenhouse gas emissions. Historically, the most effective countermeasures have been antifouling coatings that release biocides to deter the settlement and growth of these organisms.
Among the most potent biocides ever developed were organotin compounds, which came to prominence in the 1960s.[1][2] Their unparalleled efficacy in maintaining clean hulls for extended periods made them the industry standard for decades.[3] However, this performance came at a severe environmental cost, leading to a global regulatory overhaul and a continuing search for safer, sustainable alternatives.
The Era of Organotins: A Focus on Tributyltin (TBT)
Organotin compounds are characterized by at least one tin-carbon bond.[4] Trisubstituted organotins, such as tributyltin (TBT) and triphenyltin (TPT), exhibit the highest biocidal activity and were the primary active ingredients in antifouling paints.[5][6]
Mechanism of Action
The primary mechanism of TBT's biocidal action is the disruption of fundamental cellular processes. As a lipophilic molecule, it readily passes through cell membranes and is understood to inhibit mitochondrial ATP synthesis by affecting the F0 subunit of ATP synthase. This disruption of the energy metabolism is lethal to a broad spectrum of fouling organisms.[7]
Types of Organotin Paint Formulations
Organotin antifouling paints were primarily available in two formulations:
-
Free Association Paints: In these conventional coatings, the TBT biocide was physically mixed into the paint matrix.[8] This resulted in a high initial release rate of the biocide, which decreased over time as the readily available TBT was leached out. This uncontrolled release led to a shorter effective lifespan and a higher environmental discharge of the toxicant.[6][8]
-
Self-Polishing Copolymer (SPC) Paints: A significant technological advancement was the development of SPC paints where TBT was chemically bound to a polymer backbone (e.g., an acrylate copolymer).[6] In seawater, which is slightly alkaline, the bond between the TBT and the polymer hydrolyzes, releasing the biocide. This process also causes the paint's surface layer to "polish" away, constantly exposing a fresh, active layer of biocidal paint. This controlled release mechanism provided a longer and more consistent antifouling performance.
The Environmental Toll of Organotin Biocides
The widespread use of TBT-based paints led to its accumulation in marine and freshwater ecosystems, with devastating consequences for non-target organisms.[9] TBT is recognized as one of the most toxic substances ever deliberately introduced into the marine environment.[10]
Key environmental impacts include:
-
High Toxicity at Low Concentrations: TBT is acutely toxic to a wide range of marine life, including invertebrates, fish, and algae, even at nanogram-per-liter concentrations.[11]
-
Endocrine Disruption: TBT is a potent endocrine disruptor. Its most infamous effect is causing "imposex" in female marine snails, where they develop male sexual characteristics, leading to sterility and population collapse.[8][9]
-
Bioaccumulation and Persistence: TBT is persistent in sediments and bioaccumulates in marine organisms, magnifying its concentration up the food chain.[3] High levels have been found in top predators like marine mammals.[8][9]
The degradation of TBT in the environment occurs through the sequential loss of butyl groups, forming dibutyltin (DBT) and monobutyltin (MBT), which are less toxic but still of environmental concern.[12]
Caption: Degradation pathway of Tributyltin (TBT) in the marine environment.
Regulatory Intervention: The Global Ban
The severe environmental damage caused by TBT prompted regulatory action. In 1990, the International Maritime Organization (IMO) recommended measures to eliminate TBT use on smaller vessels.[13] This culminated in the adoption of the International Convention on the Control of Harmful Anti-fouling Systems on Ships (AFS Convention) in 2001, which called for a global ban on the application of organotin compounds in antifouling paints by January 1, 2003, and a complete prohibition of their presence on ship hulls by January 1, 2008.[13][14]
Modern Alternatives to Organotin Antifouling Systems
The phasing out of organotins spurred the development and adoption of alternative antifouling technologies. These can be broadly categorized into biocide-release and biocide-free systems.
Copper-Based Coatings
Copper compounds, particularly cuprous oxide, are now the most widely used biocides in antifouling paints.[15][16]
-
Mechanism: Copper ions interfere with enzymatic processes in fouling organisms, deterring their settlement.[16]
-
Efficacy: While effective against a broad range of animal fouling (barnacles, mussels), copper is less effective against certain types of algae. To broaden their spectrum of activity, copper-based paints are often formulated with "booster biocides," which are organic compounds that target specific fouling organisms.[8][17]
-
Environmental Impact: Copper is a natural element and an essential micronutrient, but elevated concentrations can be toxic to marine life.[13][16] Unlike TBT, copper does not bioaccumulate to the same extent in the food chain.[13] However, concerns about copper loading in enclosed water bodies like marinas have led to regional restrictions on its use.[18]
Foul-Release Coatings
Foul-release coatings do not contain biocides. Instead, they create a low-friction, non-stick surface to which fouling organisms have difficulty attaching firmly.
-
Mechanism: These coatings, typically based on silicone or fluoropolymer technology, have a low surface energy. Any organisms that do settle can be removed by the force of water flowing over the hull as the vessel moves (self-cleaning) or with minimal cleaning effort.[1][19]
-
Performance: The effectiveness of foul-release coatings is highly dependent on the vessel's speed and activity profile. They are most effective for vessels that are frequently active. For stationary or slow-moving vessels, fouling can still accumulate.[20][21]
-
Durability: A key challenge for foul-release coatings is their mechanical durability. They can be more susceptible to abrasion and damage than traditional hard paints.[22]
Other Technologies
-
Hard, Biocide-Free Coatings: These are extremely hard and smooth coatings that are easy to clean. They do not prevent fouling but are designed for regular, easy mechanical cleaning.
-
Ultrasonic Antifouling: This technology uses transducers attached to the hull to generate ultrasonic pulses that create an environment of oscillating pressure, deterring the settlement of microorganisms.
Caption: Mechanisms of action for different antifouling coating technologies.
Comparative Analysis: Organotins vs. Alternatives
The table below summarizes the key performance and environmental characteristics of the major antifouling technologies.
| Feature | Organotin (TBT) Coatings | Copper-Based Coatings | Foul-Release Coatings |
| Primary Mechanism | Biocidal (Toxicity) | Biocidal (Toxicity) | Non-stick surface |
| Efficacy | Excellent, broad-spectrum | Good, often requires booster biocides | Variable, dependent on vessel activity |
| Lifespan | Up to 5 years | 2-5 years | 5-10 years |
| Environmental Impact | Severe (high toxicity, endocrine disruption, bioaccumulation) | Moderate (localized toxicity concerns) | Low (potential persistence of silicones) |
| Regulatory Status | Banned globally | Regulated, with some regional restrictions | Generally unregulated |
| Suitability | All vessel types (historically) | Most vessel types | Best for active, high-speed vessels |
Experimental Protocols for Performance and Impact Assessment
The evaluation of antifouling systems requires standardized testing protocols to ensure data is comparable and reliable.
Biocide Leaching Rate Measurement
-
Objective: To quantify the rate at which biocides are released from a coated surface into the water.
-
Standard Method (ASTM D5108 for Organotins):
-
Sample Preparation: Test panels are coated with the antifouling paint according to the manufacturer's specifications and allowed to cure.
-
Leaching Apparatus: A rotating cylinder apparatus is commonly used. The coated panel is placed inside a container filled with artificial seawater.
-
Rotation: The cylinder is rotated at a constant speed to simulate water flow over a hull.
-
Sampling: At specified time intervals (e.g., 1, 3, 7, 14, 21, 28, 35, and 45 days), the leachate (seawater) is collected and replaced with fresh seawater.
-
Analysis: The concentration of the biocide (e.g., organotin) in the collected leachate is determined using analytical techniques like gas chromatography with mass spectrometry (GC-MS).[7]
-
Calculation: The leaching rate is calculated and expressed as the mass of biocide released per unit area per day (e.g., µg/cm²/day).
-
Ecotoxicity Assessment
-
Objective: To determine the toxic effects of the antifouling biocide on non-target marine organisms.
-
Standard Method (Following OECD Guidelines):
-
Test Organisms: A range of organisms representing different trophic levels are used, such as algae (e.g., Phaeodactylum tricornutum), crustaceans (e.g., Acartia tonsa), and mollusks (e.g., Crassostrea gigas).[23][24]
-
Exposure: The organisms are exposed to a series of concentrations of the biocide in a controlled laboratory setting.
-
Endpoint Measurement: The toxic effect is measured based on specific endpoints, such as:
-
Algal Growth Inhibition (OECD 201): Reduction in algal cell density over a 72-hour exposure period.
-
Daphnia Acute Immobilisation (OECD 202): Immobilization of crustaceans over a 48-hour period.
-
Fish Acute Toxicity (OECD 203): Mortality of fish over a 96-hour period.
-
-
Data Analysis: The results are used to calculate values such as the EC50 (the concentration that causes an effect in 50% of the test population) and the No-Observed-Effect Concentration (NOEC).
-
Field Performance Evaluation of Foul-Release Coatings
-
Objective: To assess the real-world performance of foul-release coatings in preventing biofouling accumulation.
-
Methodology (ASTM D5618 for barnacle adhesion):
-
Panel Deployment: Coated panels are submerged at a marine test site with known fouling pressure.
-
Periodic Inspection: Panels are periodically removed and visually assessed for the percentage of fouling cover and the types of organisms present.
-
Adhesion Strength Measurement: A force gauge is used to measure the force required to remove settled organisms (e.g., barnacles) from the surface. A lower adhesion strength indicates better foul-release performance.[19]
-
Cleaning Trials: The ease of cleaning is assessed using standardized methods, such as a water jet at a specific pressure, to simulate the self-cleaning effect on a moving vessel.
-
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A Comparative Guide to Isotope Dilution Mass Spectrometry for Accurate t-Butyltri-n-butyltin (TBT) Quantification
This guide provides an in-depth comparison of Isotope Dilution Mass Spectrometry (IDMS) with alternative analytical techniques for the quantification of tributyltin (TBT). As researchers, scientists, and drug development professionals, the accuracy and reliability of your analytical data are paramount. This document is structured to explain not just the how, but the fundamental why behind the selection of IDMS as the definitive method for TBT analysis, particularly in complex matrices where trace-level accuracy is non-negotiable.
The Analytical Challenge: Why TBT Quantification is Not Trivial
Tributyltin (TBT), an organotin compound, has seen widespread use as a biocide, most notably in anti-fouling paints for marine vessels.[1] Its high toxicity to non-target aquatic organisms, even at extremely low concentrations, has made it a priority environmental pollutant.[2] Accurate quantification of TBT is therefore essential for environmental monitoring, toxicology studies, and regulatory compliance.
However, achieving this accuracy is fraught with challenges:
-
Matrix Effects: Environmental and biological samples (e.g., sediments, tissues, water) are inherently complex.[3] Co-extracted matrix components can interfere with the analytical signal, causing either suppression or enhancement, leading to significant quantification errors.[4][5]
-
Analyte Loss: The multi-step analytical process, which often includes extraction, clean-up, and derivatization, is prone to incomplete recovery of the target analyte.[6] Quantifying this loss is difficult with conventional calibration methods.
-
Low Concentrations: TBT is often present at trace or ultra-trace levels (ng/L or ng/g), demanding methods with exceptional sensitivity.[7]
-
Derivatization Inefficiency: For analysis by gas chromatography (GC), polar organotin compounds like TBT must be derivatized to become volatile.[7][8] The efficiency of this reaction can be variable and matrix-dependent.[8]
These challenges underscore the need for a quantification technique that is robust, corrects for analytical losses and matrix interferences, and provides a direct route to metrologically traceable results.
The Gold Standard: Isotope Dilution Mass Spectrometry (IDMS)
IDMS is a primary ratio method of measurement recognized by the International System of Units (SI) for its potential to produce highly accurate and precise results.[9] It is considered a "definitive method" in analytical chemistry because it is not reliant on measuring absolute signal intensities, which are susceptible to the challenges mentioned above.[10]
The Core Principle of IDMS
The foundation of IDMS is the use of an isotopically enriched version of the analyte as an internal standard, often called a "spike".[11][12] The principle is straightforward:
-
A precisely known amount of an isotopically labeled TBT standard (e.g., ¹¹⁹Sn-enriched TBT) is added to a known amount of the sample at the very beginning of the analytical procedure.[13]
-
The enriched "spike" is allowed to equilibrate with the naturally occurring ("native") TBT in the sample, forming a homogeneous mixture.[11][] From this point forward, the native analyte and the isotopic spike behave identically through every subsequent step (extraction, derivatization, injection).
-
A mass spectrometer is used to measure the ratio of the native isotope to the enriched isotope (e.g., ¹²⁰Sn/¹¹⁹Sn).
-
Because the amount of added spike is known, the change in the isotope ratio of the mixture directly allows for the calculation of the original amount of native TBT in the sample.[10]
Crucially, any analyte loss or signal suppression/enhancement during the procedure affects both the native and the spiked TBT equally, leaving their ratio unchanged. This makes the final measurement independent of sample recovery or matrix effects.[]
IDMS Experimental Workflow for TBT Analysis
The following protocol outlines a typical speciated IDMS workflow for TBT in a sediment sample using Gas Chromatography-Inductively Coupled Plasma Mass Spectrometry (GC-ICP-MS).
Detailed Experimental Protocol: TBT in Sediment by IDMS GC-ICP-MS
-
Sample Preparation & Spiking:
-
Accurately weigh approximately 0.5 g of homogenized sediment sample into an extraction vessel.
-
Add a precisely known mass of an isotopically enriched TBT spike solution (e.g., ¹¹⁸Sn- or ¹¹⁹Sn-enriched TBT). Causality: Spiking at the initial stage ensures that the isotopic standard experiences the exact same procedural variations and potential losses as the native analyte.
-
Record the exact masses of the sample and the spike solution.
-
-
Extraction:
-
Add an appropriate extraction solvent, such as acetic acid in methanol or toluene with tropolone.[15] Tropolone acts as a complexing agent to aid in the extraction of organotin species.
-
Agitate the mixture vigorously using mechanical shaking or ultrasonication to ensure thorough mixing and achieve isotopic equilibrium between the spike and the native TBT.[13] Causality: Achieving complete isotopic equilibrium is the most critical assumption in IDMS. The spike must be fully homogenized with the sample so that the measured isotopic ratio is representative of the entire sample.
-
Centrifuge the sample and collect the supernatant (the extract).
-
-
Derivatization (Ethylation):
-
Buffer the extract to a suitable pH (e.g., pH 5).
-
Add an ethylating agent, typically sodium tetraethylborate (NaBEt₄).[13][16] This converts the ionic butyltin species into their volatile tetraalkylated forms (e.g., tributylethyltin). Causality: Derivatization is essential for GC analysis, which requires analytes to be volatile enough to travel through the chromatographic column.
-
Immediately add an organic solvent like hexane and shake to extract the newly formed volatile derivatives.
-
-
Analysis by GC-ICP-MS:
-
Inject an aliquot of the hexane layer into the GC-ICP-MS system.
-
The GC separates the different ethylated organotin species (e.g., monobutyltin, dibutyltin, tributyltin) based on their boiling points.[17]
-
The separated compounds elute from the GC column and are introduced into the high-temperature plasma of the ICP-MS, which atomizes and ionizes them.
-
The MS detects and quantifies the specific tin isotopes (e.g., ¹¹⁸Sn, ¹¹⁹Sn, ¹²⁰Sn) for each eluting species.
-
-
Quantification:
-
The concentration of TBT in the original sample is calculated using a specialized isotope dilution equation, which incorporates the measured isotope ratio of the sample-spike blend, the known amount and isotopic composition of the spike, the isotopic composition of natural tin, and the sample mass.[13]
-
Visualization of the IDMS Workflow
Caption: A schematic overview of the key stages in the quantification of TBT using speciated isotope dilution GC-ICP-MS.
Comparison with Alternative Quantification Methods
While IDMS is the gold standard, other methods are used for TBT quantification. Understanding their principles and limitations is key to appreciating the superiority of IDMS for high-stakes applications.
-
External Calibration: This is the most basic quantification method. A series of external standards of known concentration are analyzed to create a calibration curve (signal response vs. concentration). The response of the unknown sample is then measured and its concentration is determined from the curve.
-
Internal Standard (non-isotopic) Calibration: This method adds a known amount of a compound that is chemically similar, but not identical, to the analyte (e.g., tripropyltin as an internal standard for TBT).[8] It can correct for some variability in injection volume and instrument response.
-
Limitation: The internal standard cannot perfectly mimic the analyte's behavior during extraction and derivatization. Its recovery and response to matrix effects may differ from TBT, leading to residual error.
-
-
Standard Addition: In this method, the sample is split into several aliquots. Increasing amounts of a TBT standard are added to each aliquot except one. All are analyzed, and the results are plotted to extrapolate back to the concentration in the original sample.
-
Advantage: This method can effectively compensate for proportional matrix effects.[5]
-
Limitation: It is labor-intensive and expensive, requiring multiple analyses for a single sample. It cannot correct for analyte losses during sample preparation that occur before the standard is added. A study comparing IDMS to standard additions for TBT in sediment found that IDMS yielded results with a much smaller expanded uncertainty, demonstrating its superior precision.[18][19]
-
Performance Comparison Table
| Parameter | Isotope Dilution (IDMS) | Standard Addition | Internal Standard (Non-Isotopic) | External Calibration |
| Accuracy | Highest; corrects for recovery and matrix effects.[13] | High; corrects for proportional matrix effects.[5] | Moderate; partially corrects for instrument variability. | Low to Moderate; highly susceptible to errors. |
| Precision | Excellent; ratio measurement is highly repeatable.[16] | Good to Excellent. | Good. | Variable; depends on matrix complexity. |
| Matrix Effect Immunity | Yes (by principle).[] | Yes (for proportional effects).[5] | Partial. | No.[3] |
| Recovery Independence | Yes (after equilibration).[11] | No. | No. | No. |
| Metrological Traceability | Direct link to SI units when using certified standards. | Possible, but more complex. | Indirect. | Indirect. |
| Throughput | Moderate; one analysis per sample. | Low; requires multiple analyses per sample. | High. | High. |
| Example LOQ (pg) | 0.02 - 0.27 (GC-ICP-MS).[16] | Method-dependent. | Method-dependent. | 0.06 - 1.45 (GC-MS).[16] |
Trustworthiness: The Self-Validating System and CRMs
The trustworthiness of an analytical method rests on its ability to produce consistently accurate and defensible data. IDMS provides this through its inherent self-validating nature. The isotopic spike acts as an ideal internal control for every individual sample.
To achieve the highest level of confidence and establish metrological traceability, the entire IDMS method must be validated using a Certified Reference Material (CRM) .[20] CRMs are materials with a certified property value, its associated uncertainty, and a statement of metrological traceability.[21][22] For TBT analysis, a well-characterized mussel tissue (CRM 477) or sediment (PACS-2) is often used.[13][20] Analyzing a CRM as an unknown sample and obtaining a result that agrees with the certified value provides ultimate proof of the method's accuracy.[18]
Furthermore, a comprehensive evaluation of measurement uncertainty according to established guidelines, such as those from Eurachem, is essential for reporting high-quality data.[23][24][25] The uncertainty budget for an IDMS measurement includes contributions from the weighing of the sample and spike, the purity and concentration of the standards, and the precision of the isotope ratio measurement.[18][19]
Conclusion
For the accurate and reliable quantification of t-butyltri-n-butyltin, Isotope Dilution Mass Spectrometry stands as the unequivocal reference method. Its unique ability to nullify the confounding variables of analyte loss and matrix interference—common pitfalls for alternative techniques like external and internal standard calibration—sets it apart. While methods like standard addition can address matrix effects, they do not correct for procedural losses and are significantly more labor-intensive.
By incorporating an isotopically labeled analogue of the analyte at the outset, IDMS ensures that every step of the analytical workflow is internally controlled. This principle provides a direct, robust, and elegant solution to the challenges of trace-level analysis in complex matrices. When anchored by the use of Certified Reference Materials and a thorough evaluation of measurement uncertainty, IDMS delivers data of the highest metrological quality, providing the definitive answer required by researchers, regulators, and industry professionals.
References
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dos Santos, D. M. et al. (2013). Matrix effect on butyltin analysis of sediments and fish tissues by GC-PFPD. Journal of the Brazilian Chemical Society, 24(5), 856-862. [Link]
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Centineo, G. et al. (2004). Determination of Butyltin Compounds in Environmental Samples by Isotope-Dilution GC-ICP-MS. Analytical and Bioanalytical Chemistry, 378(3), 745-752. [Link]
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Rodríguez-González, P. et al. (2006). Comparison between GC-MS and GC-ICPMS using isotope dilution for the simultaneous monitoring of inorganic and methyl mercury, butyl and phenyl tin compounds in biological tissues. Analytical and Bioanalytical Chemistry, 384(6), 1279-1289. [Link]
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Liscio, C. et al. (2009). Comparison of two analytical methods for the determination of organotin compounds in marine organisms. ResearchGate. [Link]
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ISO. (2006). ISO Guide 35: Reference materials — General and statistical principles for certification. International Organization for Standardization. [Link]
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Eurachem. (2012). Quantifying Uncertainty in Analytical Measurement, 3rd Edition. [Link]
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Eurachem/CITAC Guide. (2007). Measurement uncertainty arising from sampling: A guide to methods and approaches. [Link]
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Yang, L. et al. (2000). Species-specific isotope dilution-based calibration for trace element speciation and its combined uncertainty evaluation: determination of tributyltin in sediment by HPLC-ICPMS. Analytical Chemistry, 72(16), 3822-3829. [Link]
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dos Santos, D. M. et al. (2013). Matrix effect on butyltin analysis of sediments and fish tissues by GC-PFPD. Journal of the Brazilian Chemical Society, 24(5). [Link]
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Castro, I. B. et al. (2015). Environmental matrices effect in butyltin determinations by GC/MS. R Discovery. [Link]
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Chemistry For Everyone. (2024, July 11). What Is Isotope Dilution Mass Spectrometry? [Video]. YouTube. [Link]
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Williams, R. (2017). Guideline on Isotope Dilution Mass Spectrometry. OSTI.GOV. [Link]
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Jones, O. et al. (2015). Speciation and quantification of organotin compounds in sediment and drinking water by isotope dilution liquid chromatography-inductively coupled plasma-mass spectrometry. Journal of Analytical Atomic Spectrometry, 30(6), 1339-1346. [Link]
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Inagaki, K. et al. (2005). Species-specific isotope dilution analysis of mono-, di, and tri-butyltin compounds in sediment using gas chromatography-inductively coupled plasma mass spectrometry with synthesized 118Sn-enriched butyltins. Analyst, 130(9), 1298-1304. [Link]
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Assessing the uncertainty of t-butyltri-n-butyltin measurements
An Application Scientist's Guide to Assessing and Controlling Uncertainty in t-Butyltri-n-butyltin Measurements
In the field of environmental science and toxicology, the accurate quantification of organotin compounds is paramount. Among these, tributyltin (TBT) and its analogues like this compound demand rigorous analytical scrutiny due to their persistence and toxicity. However, obtaining a precise measurement is only half the battle; understanding and quantifying the uncertainty associated with that measurement is what lends it true scientific validity and enables meaningful comparison across studies and laboratories.
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess and control the uncertainty inherent in the measurement of this compound. Moving beyond a simple recitation of protocols, we will explore the causality behind experimental choices and establish a self-validating system for generating trustworthy data, grounded in international standards.
The Foundation: Understanding Measurement Uncertainty
A measurement result is incomplete without a statement of its associated uncertainty.[1] This parameter characterizes the dispersion of values that could reasonably be attributed to the measurand (the quantity being measured).[2] The International Organization for Standardization (ISO) Guide to the Expression of Uncertainty in Measurement (GUM) provides the foundational framework, which is further detailed for analytical chemistry by Eurachem.[3][4]
Uncertainty arises from two primary types of errors:
-
Systematic Errors: These are consistent, repeatable errors that cause a measurement to be consistently higher or lower than the true value. Examples include an incorrectly calibrated instrument or an incomplete extraction recovery that is uniform across all samples. While bias from significant systematic effects should be corrected, any uncertainty in this correction must be accounted for.[1]
-
Random Errors: These are unpredictable fluctuations in measurements. Sources include instrumental noise and variations in operator technique.[5]
Laboratories accredited under ISO/IEC 17025 are required to identify all significant contributions to uncertainty and estimate the overall measurement uncertainty for their results.[1][6] This process involves creating an "uncertainty budget," which systematically lists each source of uncertainty and its contribution to the final value.
The Analytical Workflow: A Roadmap of Uncertainty Sources
The analysis of this compound, typically by Gas Chromatography (GC), is a multi-step process.[7] Each step is a potential source of uncertainty that must be carefully evaluated and controlled.
Caption: The analytical workflow for this compound, highlighting key stages where uncertainty is introduced.
Key Sources of Uncertainty in Detail:
-
Sample Extraction: The goal is to quantitatively transfer the analyte from a complex matrix (e.g., sediment, water, tissue) to a clean solvent.
-
Causality: Incomplete extraction leads to a negative systematic error (low recovery). The efficiency depends on the solvent, extraction technique (e.g., LLE, SPE), and matrix composition. Organotin compounds are also known to adsorb to glass surfaces, leading to analyte loss.[8]
-
Control: Method validation using a Certified Reference Material (CRM) with a similar matrix is the most effective way to determine recovery.[9] For instance, the mussel tissue CRM (ERM-CE 477) is certified for tributyltin and its degradation products, providing a benchmark for method accuracy.[10] The use of isotopically-labeled internal standards added at the very beginning of the process can help correct for recovery losses on a per-sample basis.[11]
-
-
Derivatization: Due to their low volatility, organotin compounds require derivatization to a more volatile form before GC analysis.[9] Common methods include ethylation with sodium tetraethylborate (STEB) or alkylation with a Grignard reagent.[9][12]
-
Causality: This is often the most critical step for uncertainty. Incomplete or variable reaction yields are a major source of error.[8] Grignard reagents are highly sensitive to moisture, while the stability of STEB solutions can be a concern. The purity of the derivatizing agent itself can also introduce contamination.[13]
-
Control: Strict control of reaction conditions (temperature, pH, reaction time) is essential. The choice of reagent can impact performance; some studies show that STEB derivatization can yield lower detection limits compared to Grignard methods.[12] Again, an internal standard that undergoes derivatization alongside the target analyte is crucial for monitoring and correcting for reaction inefficiency.
-
-
Calibration: The instrumental response is related to concentration using calibration standards.
-
Causality: The uncertainty of the final result is directly dependent on the uncertainty of the calibration standards. This includes the purity of the neat this compound reference material and the accuracy of its dilution.[3][14] The mathematical model used for the calibration curve (e.g., linear regression) also contributes to the uncertainty.
-
Control: Use Certified Reference Materials from accredited producers (e.g., those compliant with ISO 17034).[14] Prepare calibration standards with calibrated volumetric flasks and analytical balances. The uncertainty of the calibration curve fit can be calculated using statistical software.
-
-
Contamination and Interferences: The very low detection limits required for environmental monitoring (often in the ng/L range) mean that even minor contamination can have a significant impact.[13][15]
-
Causality: Butyltins can be found in PVC plastics, reagents, and laboratory water.[13] In sediment samples, sulfur compounds can co-elute with the analytes, causing analytical interference.[13]
-
Control: Meticulous laboratory hygiene is non-negotiable. All glassware should be thoroughly cleaned, solvent-rinsed, and ideally baked in a muffle furnace to remove residual organotins.[13] Running procedural blanks with every batch of samples is mandatory to monitor for and quantify any background contamination.[13]
-
Comparative Analysis of Analytical Methodologies
While several techniques exist, GC coupled with a sensitive detector is the most common approach for organotin analysis.[7]
| Parameter | GC-MS (Gas Chromatography-Mass Spectrometry) | GC-FPD (Gas Chromatography-Flame Photometric Detection) |
| Selectivity | Very High (based on mass-to-charge ratio) | Moderate (selective for Sn, but susceptible to sulfur interference) |
| Sensitivity (LOD) | Excellent (can reach pg/L levels with advanced techniques like MS/MS)[15] | Good (typically low ng/L)[9] |
| Key Uncertainty Sources | Ion source stability, mass calibration, peak integration of co-eluting isomers. | Flame stability, sulfur interference, non-linear response. |
| Confirmation | Provides structural information, allowing for positive compound identification. | Retention time matching only. |
| Typical Recovery % | 85-95% (highly dependent on extraction/derivatization)[7] | 85-95% (highly dependent on extraction/derivatization) |
| Precision (RSD %) | <15% (at concentrations well above LOD) | <20% |
Justification: For research and regulatory applications requiring high confidence in compound identification and the lowest possible detection limits, GC-MS or GC-MS/MS is the superior choice.[15] The structural information it provides is invaluable for avoiding false positives. While GC-FPD is a viable and more economical alternative, it is more susceptible to interferences, which can increase the measurement uncertainty, particularly in complex matrices like sediment.[9]
Experimental Protocols
Protocol 1: TBT Analysis in Water by SBSE-TD-GC-MS/MS
This protocol is based on advanced methods designed to achieve the extremely low quantification limits required by bodies like the European Union.[15]
-
Internal Standard Spiking: Add an appropriate amount of isotopically-labeled TBT internal standard to a 100 mL water sample.
-
Stir Bar Sorptive Extraction (SBSE): Place a polydimethylsiloxane (PDMS) coated stir bar into the sample. Stir for 90 minutes to allow the TBT to adsorb onto the PDMS coating. Rationale: SBSE provides a high pre-concentration factor, which is essential for reaching pg/L detection limits.
-
Stir Bar Removal and Derivatization: Remove the stir bar, rinse with deionized water, and dry carefully. Place it in a thermal desorption tube containing a small volume of ethylating reagent (e.g., sodium tetraethylborate in THF).
-
Thermal Desorption (TD): Place the tube in a thermal desorber. Heat to desorb the now-ethylated, volatile TBT derivative into the GC inlet. Rationale: TD is a solvent-free injection technique that transfers the entire analyte amount to the instrument, maximizing sensitivity.
-
GC-MS/MS Analysis:
-
Separation: Use a low-polarity capillary column (e.g., DB-5ms) to separate the ethylated TBT from other compounds.
-
Detection: Operate the tandem mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Monitor at least two specific precursor-product ion transitions for both the native TBT and the labeled internal standard. Rationale: MRM provides exceptional selectivity and reduces chemical noise, which is critical for accurate quantification at trace levels.
-
-
Quantification: Calculate the concentration of TBT based on the ratio of the native analyte peak area to the internal standard peak area, referenced against a multi-point calibration curve.
Protocol 2: Establishing an Uncertainty Budget
This protocol follows the "bottom-up" approach outlined by Eurachem.[4]
-
Specify the Measurand: Clearly define what is being measured (e.g., "mass fraction of this compound in dry sediment").
-
Identify Uncertainty Sources: Using a cause-and-effect diagram, list all potential sources of uncertainty in the entire analytical process.
Caption: Cause-and-effect diagram illustrating key contributors to measurement uncertainty.
-
Quantify Uncertainty Components:
-
Precision (u_prec): Analyze a stable control sample or CRM over an extended period (e.g., 20-30 separate analytical runs). The standard deviation of these results gives the within-laboratory reproducibility, which captures random variations in the entire process.
-
Bias/Recovery (u_bias): Analyze a suitable CRM. The uncertainty associated with the bias is calculated from the difference between your measured mean and the certified value, also taking into account the uncertainty of the CRM's certified value and the precision of your measurements.[9][10]
-
Calibration Standards (u_cal): Combine the uncertainty stated on the reference material's certificate of analysis with the uncertainties from the analytical balance and volumetric flasks used for dilutions.
-
-
Combine Uncertainties: Combine the individual standard uncertainties (u) to calculate the combined standard uncertainty (u_c) using the law of propagation of uncertainty (often simplified as the root sum of squares).
-
Calculate Expanded Uncertainty (U): Multiply the combined standard uncertainty (u_c) by a coverage factor (k), which is typically k=2 to provide a level of confidence of approximately 95%.[16]
-
Report the Result: The final result should be reported as x ± U (units), where x is the measured value. For example: 85 ± 12 ng/g.
By systematically identifying, quantifying, and combining these uncertainties, a laboratory can provide a measurement result that is not only accurate but also transparent and defensible, meeting the highest standards of scientific integrity.
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- Hashimoto, S., & Otsuki, A. (1996). Trace analysis of tributyltin and triphenyltin compounds in sea water by gas chromatography-negative ion chemical ionization mass spectrometry. Journal of High Resolution Chromatography, 19(5), 297-301.
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A Comparative Guide to the Degradation Rates of Tributyltin (TBT) in Diverse Environmental Conditions
This guide provides a comprehensive comparison of t-butyltri-n-butyltin (TBT) degradation rates across various environmental matrices. Intended for researchers and environmental scientists, this document synthesizes data from key studies to elucidate the factors governing TBT's persistence and breakdown. We will explore the fundamental degradation pathways and compare the efficacy of natural attenuation, photodegradation, and enhanced bioremediation in both aqueous and sediment environments.
Introduction: The Environmental Legacy of Tributyltin
Tributyltin (TBT) is an organotin compound historically used with great success as a biocide in antifouling paints for marine vessels.[1] Its effectiveness, however, is matched by its profound toxicity to non-target aquatic organisms, acting as a potent endocrine disruptor even at low concentrations.[2] Due to its environmental impact, the use of TBT has been largely restricted, but its persistence in aquatic ecosystems, particularly in sediments, remains a significant concern.[3][4] Understanding the kinetics and mechanisms of TBT degradation is therefore critical for assessing environmental risk and developing effective remediation strategies.
The degradation of TBT involves the sequential cleavage of butyl groups from the tin atom, a process known as debutylation. This occurs through both biotic and abiotic pathways, transforming the highly toxic TBT into progressively less harmful derivatives: dibutyltin (DBT), monobutyltin (MBT), and finally, inorganic tin.[2][5]
Caption: General experimental workflow for TBT degradation studies.
Protocol 1: Enhanced Bioremediation of TBT in Sediment
-
Objective: To determine the rate of TBT biodegradation in sediment under stimulated vs. natural conditions. This protocol is a self-validating system as the control group (natural attenuation) provides a baseline against which all interventions are measured.
-
Methodology:
-
Sediment Collection & Spiking: Collect sediment from a relevant site. Sieve to remove large debris and homogenize. Spike the sediment with a known concentration of TBT chloride dissolved in a minimal amount of solvent. Allow the solvent to evaporate and the TBT to equilibrate with the sediment matrix.
-
Microcosm Setup: Distribute the spiked sediment into multiple replicate glass microcosms.
-
Establish Treatment Groups:
-
Control (Natural Attenuation): Sediment with no amendments.
-
Stimulated: Adjust sediment slurry pH to 7.5 with a buffer. Aerate the slurry continuously and incubate at a constant temperature (e.g., 28°C). [6][7] * Bioavailability Enhanced: In addition to stimulation conditions, adjust the salinity of the overlying water to 20 psu using synthetic sea salt. [6][7] 4. Incubation: Incubate all microcosms in the dark to exclude photodegradation.
-
-
Sampling: At predetermined time intervals (e.g., 0, 2, 5, 10, 20, 40 days), sacrifice replicate microcosms from each treatment group.
-
Analysis: Analyze the sediment for TBT, DBT, and MBT concentrations using the analytical protocol below (Protocol 3).
-
Data Analysis: Plot the concentration of TBT versus time for each condition and calculate the first-order degradation rate constant (k) and half-life (t½ = 0.693/k).
-
Protocol 2: Photocatalytic Degradation of TBT in Water
-
Objective: To quantify the rate of TBT degradation in water via photocatalysis. The choice of a TiO₂ catalyst is based on its proven high efficiency and stability. The control without UV light validates that degradation is light-dependent.
-
Methodology:
-
Solution Preparation: Prepare an aqueous solution of TBT at a realistic environmental concentration (e.g., 10-100 µg/L) in a quartz reactor vessel.
-
Catalyst Addition: Add a measured amount of TiO₂ powder (e.g., 1 g/L) to the solution to create a suspension. [8] 3. Experimental Setup: Place the reactor in a chamber with a UV light source (e.g., a medium-pressure mercury lamp). Use a magnetic stirrer to keep the TiO₂ suspended. [5] 4. Establish Control Groups:
-
Photolysis Control: TBT solution with UV light but no TiO₂.
-
Adsorption Control: TBT solution with TiO₂ but no UV light (kept in the dark).
-
-
Irradiation: Turn on the UV lamp to initiate the photocatalytic reaction.
-
Sampling: At specified time points (e.g., 0, 5, 10, 15, 30 minutes), withdraw aliquots of the solution. Immediately filter the sample through a 0.22 µm filter to remove the TiO₂ catalyst and halt the reaction.
-
Analysis: Analyze the filtrate for TBT and its degradation products (DBT, MBT) using the protocol below.
-
Protocol 3: Analytical Quantification of Butyltin Compounds by GC-MS
-
Objective: To accurately quantify TBT, DBT, and MBT in environmental samples. This multi-step process involving extraction, derivatization, and GC-MS analysis is the authoritative standard for organotin speciation. [9]* Methodology:
-
Extraction:
-
Sediment: Extract the sample with a solvent mixture, often methanol or acetic acid containing a complexing agent like tropolone, to efficiently remove butyltins from the solid matrix. [10][11] * Water: Perform liquid-liquid extraction with a non-polar solvent like hexane, or use solid-phase extraction (SPE) for pre-concentration. [1][12] 2. Derivatization: The extracted butyltins are polar and non-volatile. They must be derivatized to be analyzed by gas chromatography. This is a critical step. Ethylation with sodium tetraethylborate (NaBEt₄) is a common and effective method that converts the butyltin chlorides/oxides into their volatile ethylated counterparts (e.g., TBT-Et). [1][11] 3. Cleanup: Pass the derivatized extract through a Florisil or silica column to remove interfering compounds. [11] 4. GC-MS Analysis: Inject the cleaned extract into a Gas Chromatograph-Mass Spectrometer (GC-MS).
-
Separation: Use a capillary column (e.g., DB-5) to separate the derivatized butyltin species. [10] * Detection: Use the mass spectrometer to detect and quantify the compounds based on their characteristic mass-to-charge ratios. Quantification is performed using an internal standard (e.g., tripropyltin). [11]
-
-
Conclusion
The environmental fate of tributyltin is a complex interplay of chemical, physical, and biological factors. This guide demonstrates that TBT is highly persistent under natural conditions, particularly in sediments where its half-life can exceed a year. However, its degradation can be dramatically accelerated. In water, photocatalysis offers a rapid and highly effective degradation pathway. In sediments, biostimulation through the optimization of physicochemical parameters like pH, aeration, and salinity can reduce the half-life from years to mere days. These findings underscore the importance of moving beyond passive monitoring towards active, science-driven remediation strategies tailored to specific environmental compartments.
References
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Safety Operating Guide
Proper Disposal of T-BUTYLTRI-N-BUTYLTIN: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible management of hazardous chemicals is a cornerstone of laboratory safety and environmental stewardship. Organotin compounds, such as T-butyltri-n-butyltin, are potent reagents with significant toxicological and environmental hazards. This guide provides a detailed, step-by-step framework for the proper disposal of this compound, ensuring the safety of laboratory personnel and the protection of our ecosystem.
Understanding the Hazard: Why Proper Disposal is Critical
This compound belongs to the organotin family, a class of compounds known for their toxicity.[1][2][3][4] Tributyltin (TBT) compounds, in particular, are recognized as persistent environmental pollutants with severe impacts on aquatic life.[1][4][5] These compounds can bioaccumulate in organisms, leading to long-term ecological damage.[4] Human exposure to organotins can cause skin and eye irritation, respiratory issues, and may have adverse reproductive and developmental effects.[1][3][6][7] Therefore, meticulous adherence to disposal protocols is not merely a regulatory requirement but a professional and ethical obligation.
Immediate Safety and Spill Management
Accidents can happen, and a rapid, informed response is critical to mitigating risks.
Personal Protective Equipment (PPE)
Before handling this compound or its waste, it is imperative to be outfitted with the appropriate personal protective equipment.
| Protection Type | Specification | Standard | Purpose |
| Eye and Face Protection | Tightly fitting safety goggles or a face shield.[8][9][10] | EN 166 (EU) or NIOSH (US) approved.[9] | To protect against splashes and dust particles.[9] |
| Hand Protection | Chemical-resistant, impervious gloves (e.g., Neoprene or nitrile rubber).[8][10] | EU Directive 89/686/EEC and standard EN 374.[9] | To prevent skin contact.[9] |
| Body Protection | A lab coat, fire/flame resistant and impervious clothing.[8][9] | N/A | To protect skin from splashes and contamination.[9] |
| Respiratory Protection | NIOSH-certified organic vapor (black cartridge) respirator.[8] | NIOSH (US) or EN 143 (EU) approved.[9] | To be used when engineering controls are insufficient or during spill cleanup.[9] |
Spill Cleanup Protocol
In the event of a spill, follow these steps immediately:
-
Evacuate and Secure: Evacuate all non-essential personnel from the immediate area.[8] Restrict access to the spill zone.
-
Ventilate: Ensure the area is well-ventilated, preferably within a certified chemical fume hood.[8][11]
-
Don PPE: Equip yourself with the full PPE detailed above.
-
Containment: For liquid spills, use an inert absorbent material to soak up the compound.[8][11] For solid spills, carefully sweep up the material, avoiding dust generation.[12]
-
Collection: Place all contaminated materials into a dedicated, clearly labeled, and sealed container for hazardous waste.[12]
-
Decontamination: Clean the spill area thoroughly with soap and water.
-
Waste Disposal: Dispose of all cleanup materials as hazardous waste.
Step-by-Step Disposal Procedures
The proper disposal of this compound waste involves a systematic approach from collection to final disposal.
Step 1: Waste Segregation and Collection
All waste streams contaminated with this compound must be treated as hazardous waste. This includes:
-
Unused or excess reagent
-
Contaminated solvents and reaction mixtures
-
Contaminated consumables (e.g., gloves, pipette tips, absorbent pads)
-
Contaminated glassware
Collect these wastes in separate, dedicated, and clearly labeled containers.[12][13][14] Waste containers must be sealed to prevent the release of vapors and stored in a secure, well-ventilated area.[13][14]
Step 2: Chemical Treatment (Deactivation)
To reduce the toxicity of organotin waste, a chemical deactivation step is highly recommended. This process oxidizes the organotin compounds into less toxic inorganic tin compounds.[14]
Experimental Protocol: Oxidative Treatment of Organotin Waste
-
Dilution: In a chemical fume hood, dilute the concentrated organotin waste with a suitable solvent.[12]
-
Oxidation: Slowly add an oxidizing agent, such as commercial bleach (sodium hypochlorite solution) or a 20% nitric acid solution, to the diluted waste while stirring.[14][15] This reaction can be exothermic, so add the oxidant in small portions and monitor the temperature.[14]
-
Reaction Time: Allow the mixture to react for several hours, or preferably overnight, with continued stirring to ensure complete oxidation.[12][14][15]
-
Neutralization: Check the pH of the treated waste. If it is acidic or basic, neutralize it to a pH between 6 and 8.[14]
-
Disposal: Even after treatment, the waste should still be considered hazardous. Transfer the treated waste to a designated hazardous waste container and label it appropriately.[14]
Step 3: Glassware Decontamination
Glassware that has come into contact with this compound requires thorough decontamination before it can be reused.
Experimental Protocol: Glassware Decontamination
-
Initial Rinse: Rinse the glassware with an organic solvent (e.g., acetone or dichloromethane) to remove the bulk of the organotin residue.[10][15] Collect this rinse as hazardous waste.
-
Oxidative Soaking: Soak the rinsed glassware in a bath of commercial bleach or a 20% nitric acid solution overnight.[10][15]
-
Thorough Rinsing: After soaking, rinse the glassware multiple times with tap water, followed by several rinses with deionized water.[10]
-
Final Wash: Wash the glassware with a standard laboratory detergent, rinse thoroughly with tap water, and finally with deionized water.[10]
-
Drying: Allow the glassware to air dry completely before reuse.
Step 4: Final Disposal
All collected and treated this compound waste must be disposed of as hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[16][17] Ensure that all waste containers are properly labeled with the words "Hazardous Waste: Organotin Compounds" and any other information required by local and national regulations.[13][18]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for this compound waste management.
Conclusion
The proper disposal of this compound is a multi-step process that demands careful planning and execution. By following the procedures outlined in this guide, laboratory professionals can effectively manage the risks associated with this hazardous compound, ensuring a safe working environment and protecting the environment from its harmful effects. Always consult your institution's specific safety and waste disposal guidelines before undertaking any chemical procedures.
References
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- NSW Environment Protection Authority. (1989). Organotin Waste Materials Chemical Control Order 1989.
-
ResearchGate. (2013). How do you get rid of organotin waste (excess reagents, side products, etc.) in reactions with tributyltin derivatives? Retrieved from [Link]
-
LCGC International. (2022). Investigating the Environmental Impact of Organotins. Retrieved from [Link]
-
CDC Stacks. (n.d.). ORGANOTIN COMPOUNDS. Retrieved from [Link]
-
PubMed. (2011). Volatilization of organotin species from municipal waste deposits: novel species identification and modeling of atmospheric stability. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Tri-n-butyltin chloride, tech., 90%. Retrieved from [Link]
-
Reddit. (2017). How should I manage glassware that came in contact with organotin compounds? Retrieved from [Link]
-
Loba Chemie. (n.d.). TRI-n-BUTYLTIN CHLORIDE FOR SYNTHESIS. Retrieved from [Link]
-
Government of Canada. (n.d.). Code of practice: management of tetrabutyltin. Retrieved from [Link]
-
PubChem. (n.d.). Tributylstannane. Retrieved from [Link]
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Wikipedia. (n.d.). Tributyltin. Retrieved from [Link]
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US EPA. (2025). Personal Protective Equipment. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry. (n.d.). TOXICOLOGICAL PROFILE FOR TIN AND TIN COMPOUNDS. Retrieved from [Link]
-
US EPA. (2025). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]
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Navigating the Risks: A Guide to Personal Protective Equipment for Handling T-BUTYLTRI-N-BUTYLTIN
For the adept researcher, scientist, and drug development professional, the mastery of potent chemical reagents is a cornerstone of innovation. Yet, this mastery demands an unwavering commitment to safety. T-butyltri-n-butyltin, a member of the highly toxic organotin family, is a powerful tool in the synthetic chemist's arsenal. However, its utility is matched by its significant health hazards, necessitating a comprehensive and nuanced approach to personal protective equipment (PPE). This guide provides an in-depth, experience-driven framework for the safe handling of this compound, moving beyond mere checklists to instill a deep, causal understanding of the necessary safety protocols.
The Toxicological Imperative: Why this compound Demands Respect
Organotin compounds, particularly tri- and tetra-substituted variants like this compound, are notorious for their toxicity.[1] Exposure can occur through inhalation, ingestion, or skin absorption, with the potential for severe health consequences.[1][2] These compounds can cause skin and eye irritation, and more systemic effects on the central nervous and immune systems.[2][3] Prolonged or repeated exposure can lead to organ damage.[4][5][6][7] It is this well-documented toxicity that forms the bedrock of our stringent PPE recommendations. The goal is unequivocal: to create an impermeable barrier between the researcher and the reagent.
Core Principles of Protection: A Multi-Layered Defense
A foundational principle in handling hazardous chemicals is the hierarchy of controls. While this guide focuses on PPE, it is crucial to remember that PPE is the last line of defense. All work with this compound must be conducted within a certified chemical fume hood to mitigate inhalation risks.[1][2] A designated and clearly marked area for organotin work is also a critical engineering control.[1]
A Proactive Stance on Personal Protective Equipment
The selection of PPE is not a one-size-fits-all exercise. It must be tailored to the specific procedure and the associated risks. Below, we dissect the essential PPE components, explaining their function and providing clear, actionable guidance.
Given that skin contact is a primary route of exposure, robust hand protection is non-negotiable.
-
Glove Selection: Standard latex gloves are insufficient. Chemical-resistant gloves are mandatory. Nitrile or neoprene gloves are recommended for their resistance to organotin compounds.[1]
-
The Power of Double Gloving: For enhanced protection, particularly during transfers or when working with larger quantities, double gloving is a strongly advised practice.[1] This creates a secondary barrier and allows for the safe removal of the outer glove if contamination is suspected, without exposing the skin.
-
Regular Inspection and Replacement: Before each use, visually inspect gloves for any signs of degradation, such as discoloration, swelling, or tearing. If a glove is compromised, it must be replaced immediately.
| Glove Type | Breakthrough Time (General Guidance) | Key Considerations |
| Nitrile | Varies by thickness and manufacturer | Good general chemical resistance, comfortable for extended wear. |
| Neoprene | Varies by thickness and manufacturer | Excellent resistance to a broad range of chemicals. |
Data in this table is for general guidance only. Always consult the glove manufacturer's specific chemical resistance data for this compound.
The eyes are particularly vulnerable to chemical splashes.
-
Chemical Safety Goggles: These are the minimum requirement for any work with this compound. They must provide a complete seal around the eyes to protect from splashes from any direction.
-
Face Shield: An Essential Addition: For procedures with a higher risk of splashing, such as transfers of larger volumes or reactions under pressure, a face shield worn over safety goggles is mandatory.[1][8] This provides an additional layer of protection for the entire face.
Your lab coat is more than just a uniform; it's a critical piece of protective equipment.
-
Impervious Lab Coat: A standard cotton lab coat offers minimal protection. An impervious or chemical-resistant lab coat is necessary to prevent the penetration of any spills or splashes.[1]
-
Full Coverage: Ensure the lab coat has long sleeves and is fully buttoned.
-
Dedicated Lab Coats: It is good practice to have a dedicated lab coat for working with highly toxic compounds like organotins to prevent cross-contamination.
While a fume hood is the primary means of controlling inhalation exposure, there are situations where respiratory protection is also required.
-
Risk Assessment is Key: The need for a respirator is determined by a thorough risk assessment of the specific procedure. A respirator is generally required for large spills or when engineering controls are insufficient or not available.[1]
-
NIOSH-Approved Respirators: If a respirator is deemed necessary, it must be a NIOSH-approved respirator with appropriate cartridges for organic vapors.[1][9]
-
Fit Testing and Training: Proper fit is crucial for a respirator's effectiveness. All users of tight-fitting respirators must be fit-tested and receive training on their correct use, maintenance, and limitations.
Procedural Guidance: PPE in Action
The following workflows illustrate the practical application of these PPE principles.
Standard Laboratory Operations (Small Scale)
This workflow applies to routine, small-scale handling of this compound within a fume hood.
Caption: PPE workflow for routine handling of this compound.
Spill Response and Waste Disposal
In the event of a spill or during the disposal of hazardous waste, a higher level of PPE is required.
Caption: Enhanced PPE workflow for spills and waste disposal.
Operational and Disposal Plans: A Step-by-Step Guide
Safe Handling and Transfer
-
Preparation: Before handling the reagent, ensure all necessary equipment, including waste containers, is within the fume hood. Don the appropriate PPE as outlined above.
-
Inert Atmosphere Transfer: this compound is often air- and moisture-sensitive.[2] Use of a Sure/Seal™ bottle and transfer under an inert atmosphere via syringe is standard practice.[1][2]
-
Containment: Perform all transfers over a secondary containment tray to catch any potential drips or spills.
-
Post-Transfer: After transfer, the needle and syringe should be quenched and cleaned appropriately within the fume hood. All contaminated materials should be treated as hazardous waste.[2]
Waste Disposal
All materials contaminated with this compound are classified as hazardous waste.[1]
-
Segregation: Do not mix organotin waste with other waste streams.
-
Containerization: Place all contaminated solid waste (gloves, absorbent pads, etc.) and liquid waste into dedicated, clearly labeled, and sealed containers.[1]
-
Decontamination: Glassware that has come into contact with this compound should be rinsed with a suitable solvent (e.g., hexanes or toluene) into the hazardous waste container before standard cleaning.[2]
-
Disposal: Follow your institution's hazardous waste disposal procedures.
Emergency Procedures
-
Skin Contact: Immediately wash the affected area with soap and copious amounts of water for at least 15 minutes and remove all contaminated clothing.[1] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1][3] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air.[1][3] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Seek immediate medical attention.[3]
Conclusion: A Culture of Safety
The safe handling of this compound is not merely a matter of following rules; it is about cultivating a deep-seated culture of safety. By understanding the "why" behind each piece of personal protective equipment and each procedural step, researchers can move beyond rote compliance to a state of active, informed risk management. This proactive stance not only protects the individual but also fosters a secure and productive research environment for all.
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- CDC Stacks. (n.d.). ORGANOTIN COMPOUNDS.
- MSC Industrial Supply. (2019, July 18). OSHA PPE Levels: Workplace Chemical Exposure Protection.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - Tri-n-butyltin chloride, tech., 90%.
- Real Safety. (2016, October 10). Personal Protective Equipment for Chemical Handling.
- Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals.
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- 6. sigmaaldrich.cn [sigmaaldrich.cn]
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- 9. CDC - NIOSH Pocket Guide to Chemical Hazards - Tin (organic compounds, as Sn) [cdc.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
